molecular formula C11H12O3 B1626644 2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid CAS No. 900254-25-3

2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid

Cat. No.: B1626644
CAS No.: 900254-25-3
M. Wt: 192.21 g/mol
InChI Key: SEQTZPLHSZFWIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid is a useful research compound. Its molecular formula is C11H12O3 and its molecular weight is 192.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(3-methoxyphenyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-14-8-4-2-3-7(5-8)9-6-10(9)11(12)13/h2-5,9-10H,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEQTZPLHSZFWIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2CC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90553515
Record name 2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90553515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

900254-25-3
Record name 2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90553515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Conformationally Restricted Scaffold

2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid is a valuable building block in medicinal chemistry and drug development. The inherent rigidity of the cyclopropane ring introduces conformational constraints into molecules, a strategy often employed to enhance binding affinity and selectivity for biological targets. The 3-methoxyphenyl substituent provides a versatile handle for further functionalization, allowing for the exploration of structure-activity relationships in drug discovery programs. This guide provides a detailed exploration of the primary synthetic pathways to this important molecule, offering both theoretical understanding and practical, field-proven insights for its preparation.

Section 1: Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to the synthesis of this compound begins with a retrosynthetic analysis to identify key bond disconnections and strategic precursors. The most apparent disconnection is the cyclopropane ring itself, leading to two primary synthetic strategies.

Diagram 1: Retrosynthetic Analysis

G Target This compound disconnection1 C-C bond formation (Cyclopropanation) Target->disconnection1 PathwayA Pathway A: Simmons-Smith Approach PrecursorA 3-Methoxycinnamic acid or ester PathwayA->PrecursorA PathwayB Pathway B: Rhodium-Catalyzed Approach PrecursorB 3-Methoxystyrene + Diazoacetate PathwayB->PrecursorB disconnection1->PathwayA disconnection1->PathwayB

Caption: Retrosynthetic pathways for this compound.

  • Pathway A: The Simmons-Smith Approach. This strategy involves the cyclopropanation of an electron-rich alkene precursor, typically an ester of 3-methoxycinnamic acid. The Simmons-Smith reaction and its modifications are well-established methods for forming cyclopropane rings.[1][2][3]

  • Pathway B: The Rhodium-Catalyzed Approach. This pathway utilizes a transition metal-catalyzed reaction between an alkene, 3-methoxystyrene, and a diazo compound, such as ethyl diazoacetate. Rhodium catalysts are particularly effective in mediating this transformation with high efficiency and stereocontrol.[4][5][6]

This guide will now delve into the practical execution of each of these synthetic routes.

Section 2: Pathway A: Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a classic and reliable method for the synthesis of cyclopropanes from alkenes.[1][3] It involves the use of an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple. A popular and often more reactive modification, known as the Furukawa modification, employs diethylzinc instead of the zinc-copper couple.[3]

Synthesis of the Precursor: Methyl 3-Methoxycinnamate

The starting material for this pathway is an ester of 3-methoxycinnamic acid. The methyl or ethyl ester is commonly used to protect the carboxylic acid functionality during the cyclopropanation step. A straightforward method for the preparation of methyl 3-methoxycinnamate is the Fischer esterification of 3-methoxycinnamic acid.

Experimental Protocol: Fischer Esterification of 3-Methoxycinnamic Acid

  • Reaction Setup: To a solution of 3-methoxycinnamic acid (1.0 eq) in methanol (5-10 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq).

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford methyl 3-methoxycinnamate, which can be further purified by column chromatography if necessary.

ParameterValueReference
Reactants3-Methoxycinnamic acid, Methanol, Sulfuric acid[7]
SolventMethanol[7]
TemperatureReflux[7]
Reaction Time2-4 hours (TLC monitored)[7]
Typical Yield>90%[7]
The Cyclopropanation Step

With the precursor in hand, the key cyclopropanation reaction can be performed. The following protocol outlines a general procedure for the Simmons-Smith cyclopropanation of methyl 3-methoxycinnamate.

Diagram 2: Simmons-Smith Cyclopropanation Workflow

G Start Methyl 3-methoxycinnamate Reaction Cyclopropanation Reaction Start->Reaction Reagents CH2I2, Zn-Cu couple (or Et2Zn) Reagents->Reaction Solvent Anhydrous Ether or DCM Solvent->Reaction Workup Quenching and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Methyl 2-(3-methoxyphenyl)cyclopropane-1-carboxylate Purification->Product

Caption: Workflow for the Simmons-Smith cyclopropanation step.

Experimental Protocol: Simmons-Smith Cyclopropanation

  • Preparation of the Reagent: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), suspend a zinc-copper couple (2.0-3.0 eq) in an anhydrous solvent such as diethyl ether or dichloromethane (DCM).

  • Reaction Initiation: Add diiodomethane (1.5-2.0 eq) to the suspension. The reaction can be initiated by gentle heating or sonication if necessary.

  • Substrate Addition: To the freshly prepared Simmons-Smith reagent, add a solution of methyl 3-methoxycinnamate (1.0 eq) in the same anhydrous solvent dropwise at a temperature between 0 °C and room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or gas chromatography (GC).

  • Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Filter the mixture through a pad of celite to remove the zinc salts, washing the filter cake with the reaction solvent. Separate the organic layer, and extract the aqueous layer with the same solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield methyl 2-(3-methoxyphenyl)cyclopropane-1-carboxylate.

ParameterValueReference
Cyclopropanating AgentDiiodomethane and Zinc-Copper Couple (or Diethylzinc)[1][3]
SolventAnhydrous Diethyl Ether or Dichloromethane[1]
Temperature0 °C to Room Temperature[1]
Reaction Time12-24 hours (TLC/GC monitored)[1]
Typical Yield60-80%[2]
Hydrolysis to the Carboxylic Acid

The final step in this pathway is the hydrolysis of the methyl ester to the desired carboxylic acid. This is typically achieved under basic conditions (saponification).

Experimental Protocol: Alkaline Hydrolysis

  • Reaction Setup: Dissolve the methyl 2-(3-methoxyphenyl)cyclopropane-1-carboxylate (1.0 eq) in a mixture of an alcohol (e.g., methanol or ethanol) and water.

  • Reaction Conditions: Add an excess of a base, such as sodium hydroxide or potassium hydroxide (2.0-5.0 eq), and heat the mixture to reflux. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and remove the alcohol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like diethyl ether to remove any unreacted starting material.

  • Acidification and Extraction: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 with a strong acid, such as hydrochloric acid. The carboxylic acid product will often precipitate and can be collected by filtration. Alternatively, extract the acidified aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford this compound. Further purification can be achieved by recrystallization.

ParameterValueReference
ReagentsSodium Hydroxide or Potassium Hydroxide[8]
SolventMethanol/Water or Ethanol/Water[8]
TemperatureReflux[8]
Reaction Time2-6 hours (TLC monitored)
Typical Yield>90%

Section 3: Pathway B: Rhodium-Catalyzed Cyclopropanation

An alternative and often highly efficient route to this compound involves the rhodium-catalyzed reaction of 3-methoxystyrene with an ethyl diazoacetate. This method is particularly advantageous for its potential for high stereoselectivity, especially in asymmetric synthesis.[4][5][6]

Synthesis of Precursors

The key precursors for this pathway are 3-methoxystyrene and ethyl diazoacetate. 3-methoxystyrene is commercially available or can be prepared from 3-methoxybenzaldehyde. Ethyl diazoacetate is also commercially available but can be synthesized from glycine ethyl ester hydrochloride.

The Cyclopropanation Step

The core of this pathway is the rhodium-catalyzed cyclopropanation. Dirhodium(II) carboxylates, such as rhodium(II) acetate, are common catalysts for this transformation.

Diagram 3: Rhodium-Catalyzed Cyclopropanation Mechanism

G Catalyst Rh2(OAc)4 Carbene Rhodium Carbene Intermediate Catalyst->Carbene Diazo Ethyl Diazoacetate Diazo->Carbene Cycloaddition [2+1] Cycloaddition Carbene->Cycloaddition Alkene 3-Methoxystyrene Alkene->Cycloaddition Product Ethyl 2-(3-methoxyphenyl)cyclopropane-1-carboxylate Cycloaddition->Product

Caption: Simplified mechanism of rhodium-catalyzed cyclopropanation.

Experimental Protocol: Rhodium-Catalyzed Cyclopropanation

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve 3-methoxystyrene (1.0-1.5 eq) and a catalytic amount of a rhodium(II) catalyst (e.g., Rh₂(OAc)₄, 0.1-1 mol%) in an anhydrous solvent such as dichloromethane or toluene.

  • Diazoacetate Addition: Add a solution of ethyl diazoacetate (1.0 eq) in the same solvent to the reaction mixture dropwise over several hours using a syringe pump. This slow addition is crucial to maintain a low concentration of the diazo compound and minimize side reactions.

  • Reaction Conditions: Maintain the reaction at a controlled temperature, typically ranging from room temperature to reflux, depending on the specific catalyst and substrates. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the ethyl 2-(3-methoxyphenyl)cyclopropane-1-carboxylate.

ParameterValueReference
CatalystRhodium(II) acetate or other Rh(II) carboxylates[9]
Reactants3-Methoxystyrene, Ethyl Diazoacetate[4]
SolventDichloromethane or Toluene[4]
TemperatureRoom Temperature to Reflux[4]
Reaction Time4-12 hours (TLC monitored)[4]
Typical Yield70-90%[4]
Hydrolysis to the Carboxylic Acid

The final hydrolysis step is identical to that described in Pathway A (Section 2.3).

Section 4: Asymmetric Synthesis: Accessing Chiral Cyclopropanes

For many pharmaceutical applications, the synthesis of a single enantiomer of this compound is required. Both the Simmons-Smith and rhodium-catalyzed pathways can be adapted for asymmetric synthesis.

Asymmetric Simmons-Smith Reaction

The use of chiral ligands or additives in the Simmons-Smith reaction can induce enantioselectivity. Chiral dioxolanes derived from tartaric acid have been successfully employed for the asymmetric cyclopropanation of allylic alcohols. While direct application to 3-methoxycinnamate esters may require optimization, this approach offers a potential route to chiral products.

Asymmetric Rhodium-Catalyzed Cyclopropanation

The rhodium-catalyzed pathway is particularly well-suited for asymmetric synthesis through the use of chiral rhodium catalysts. A variety of chiral dirhodium(II) carboxylates and carboxamidates have been developed that can provide high levels of enantioselectivity in cyclopropanation reactions.[4] For instance, catalysts like Rh₂(S-DOSP)₄ and related structures have shown excellent performance in the asymmetric cyclopropanation of styrenes with diazoacetates.[4][5][6] The choice of catalyst is often substrate-dependent, and screening of different chiral rhodium complexes may be necessary to achieve optimal enantioselectivity for the synthesis of this compound.[4] A general protocol would be similar to the one described in Section 3.2, with the substitution of the achiral rhodium catalyst for a chiral counterpart.

Conclusion

The synthesis of this compound can be effectively achieved through two primary, robust pathways: the Simmons-Smith cyclopropanation of a 3-methoxycinnamic acid ester and the rhodium-catalyzed cyclopropanation of 3-methoxystyrene. Both routes offer reliable methods for the construction of the key cyclopropane ring, followed by a straightforward hydrolysis to the final carboxylic acid product. For applications requiring specific stereoisomers, the rhodium-catalyzed approach, employing chiral catalysts, presents a particularly powerful and versatile strategy for achieving high levels of enantioselectivity. The choice of the optimal synthetic route will depend on factors such as the availability of starting materials, desired scale, and stereochemical requirements.

References

A Technical Guide to the Stereoselective Synthesis of 2-(3-Methoxyphenyl)cyclopropane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the stereoselective synthesis of 2-(3-methoxyphenyl)cyclopropane-1-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The guide delves into the core principles of asymmetric cyclopropanation, offering detailed protocols for both metal-catalyzed and biocatalytic approaches. A critical analysis of the mechanistic basis for stereocontrol is presented, empowering researchers to make informed decisions in their synthetic strategies. Furthermore, this guide includes detailed experimental procedures, from the initial cyclopropanation of 3-methoxystyrene to the final hydrolysis and purification of the target carboxylic acid. Comprehensive analytical methodologies for the characterization of intermediates and the final product, including NMR spectroscopy and chiral HPLC, are also provided to ensure the synthesis of enantiomerically pure compounds.

Introduction: The Significance of Chiral Cyclopropanes

Optically active cyclopropanes are a prominent structural motif in a wide array of pharmaceuticals and biologically active compounds. Their rigid, three-dimensional structure can impart unique conformational constraints on a molecule, leading to enhanced binding affinity and selectivity for biological targets. The specific stereochemistry of the cyclopropane ring is often crucial for its pharmacological activity. This compound, with its potential for further functionalization, represents a key chiral building block for the synthesis of novel therapeutic agents. This guide will explore robust and reliable methods for its stereoselective preparation.

Strategic Approaches to Stereoselective Synthesis

The synthesis of enantiomerically enriched this compound can be broadly approached through two primary strategies:

  • Asymmetric Cyclopropanation: This approach involves the direct formation of the cyclopropane ring in a stereoselective manner from an achiral starting material, 3-methoxystyrene. This is typically achieved using a chiral catalyst that directs the approach of the carbene source to the olefin.

  • Kinetic Resolution: This strategy involves the non-stereoselective synthesis of a racemic mixture of the cyclopropane derivative, followed by the selective reaction of one enantiomer, leaving the other unreacted. This is often accomplished using enzymes, such as lipases.

This guide will detail protocols for both approaches, allowing researchers to choose the most suitable method based on available resources and desired outcomes.

Asymmetric Cyclopropanation via Metal Catalysis

Transition metal-catalyzed decomposition of diazo compounds in the presence of alkenes is a powerful and widely used method for the synthesis of cyclopropanes.[1] The use of chiral ligands on the metal center allows for high levels of stereocontrol. For the synthesis of this compound, two of the most effective catalytic systems are based on rhodium and copper.

Rhodium-Catalyzed Asymmetric Cyclopropanation

Dirhodium(II) carboxylates are highly effective catalysts for the cyclopropanation of styrenes with diazoacetates. The choice of the chiral carboxylate ligand is critical for achieving high enantioselectivity.

Mechanism of Stereoselection: The catalytic cycle begins with the reaction of the rhodium catalyst with the diazoacetate to form a rhodium-carbene intermediate. The alkene then attacks the electrophilic carbene carbon. The stereochemical outcome is determined by the trajectory of the alkene's approach to the carbene, which is dictated by the steric and electronic properties of the chiral ligands on the rhodium catalyst.[2][3][4] The chiral environment created by the ligands favors one approach over the other, leading to the preferential formation of one enantiomer.

Diagram: Rhodium-Catalyzed Cyclopropanation Workflow

cluster_0 Cyclopropanation Step cluster_1 Hydrolysis Step 3-Methoxystyrene 3-Methoxystyrene Cyclopropanation Cyclopropanation 3-Methoxystyrene->Cyclopropanation Ethyl_Diazoacetate Ethyl_Diazoacetate Ethyl_Diazoacetate->Cyclopropanation Rh2(S-DOSP)4 Rh2(S-DOSP)4 Rh2(S-DOSP)4->Cyclopropanation Catalyst Ethyl_Ester Ethyl 2-(3-methoxyphenyl)cyclopropanecarboxylate Cyclopropanation->Ethyl_Ester Hydrolysis Hydrolysis Ethyl_Ester->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

Caption: Workflow for the rhodium-catalyzed synthesis.

Experimental Protocol: Rhodium-Catalyzed Synthesis of Ethyl 2-(3-Methoxyphenyl)cyclopropanecarboxylate

Materials:

  • 3-Methoxystyrene

  • Ethyl diazoacetate (EDA)

  • Dirhodium(II) tetrakis[(S)-N-(dodecylbenzenesulfonyl)prolinate] (Rh₂(S-DOSP)₄)

  • Dichloromethane (DCM), anhydrous

  • Hexanes

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3-methoxystyrene (1.25 mmol, 2.5 equiv) in anhydrous DCM (5 mL) under an inert atmosphere, add Rh₂(S-DOSP)₄ (0.0025 mmol, 0.005 equiv).

  • Slowly add a solution of ethyl diazoacetate (0.5 mmol, 1 equiv) in anhydrous DCM (5 mL) to the reaction mixture over 4 hours using a syringe pump.

  • Stir the reaction mixture at room temperature for an additional 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford ethyl 2-(3-methoxyphenyl)cyclopropanecarboxylate as a mixture of diastereomers.

Copper-Catalyzed Asymmetric Cyclopropanation

Copper complexes with chiral bis(oxazoline) (BOX) ligands are also excellent catalysts for the asymmetric cyclopropanation of styrenes.[5][6] These catalysts often provide complementary stereoselectivity to their rhodium counterparts.

Mechanism of Stereoselection: The mechanism is believed to involve the formation of a copper-carbene intermediate. The chiral BOX ligand creates a C₂-symmetric environment around the copper center, which effectively shields one face of the carbene, directing the incoming alkene to the other face.[7][8] This results in high levels of enantioselectivity.

Diagram: Copper-Catalyzed Cyclopropanation Logic

G A 3-Methoxystyrene D Asymmetric Cyclopropanation A->D B Ethyl Diazoacetate B->D C Cu(I)-BOX Catalyst C->D Chiral Induction E Enantioenriched Ester D->E

Caption: Logic of copper-catalyzed stereoselection.

Experimental Protocol: Copper-Catalyzed Synthesis of Ethyl 2-(3-Methoxyphenyl)cyclopropanecarboxylate

Materials:

  • 3-Methoxystyrene

  • Ethyl diazoacetate (EDA)

  • Copper(I) trifluoromethanesulfonate benzene complex (CuOTf·0.5C₆H₆)

  • 2,2'-Isopropylidenebis(4S-isopropyl-2-oxazoline) ((S,S)-iPr-BOX)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve CuOTf·0.5C₆H₆ (0.05 mmol) and (S,S)-iPr-BOX (0.055 mmol) in anhydrous DCM (10 mL). Stir the mixture at room temperature for 1 hour.

  • Add 3-methoxystyrene (5.0 mmol) to the catalyst solution.

  • Cool the reaction mixture to -20 °C.

  • Slowly add a solution of ethyl diazoacetate (5.5 mmol) in anhydrous DCM (10 mL) over 6 hours using a syringe pump.

  • Stir the reaction at -20 °C for an additional 18 hours.

  • Allow the reaction to warm to room temperature and then filter through a short pad of silica gel, eluting with DCM.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography as described in the rhodium-catalyzed protocol.

Biocatalytic Approach: Enzymatic Kinetic Resolution

An alternative strategy to obtain enantiomerically pure this compound is through the kinetic resolution of a racemic mixture of its ester precursor. Lipases are particularly effective for this transformation due to their high enantioselectivity and operational simplicity.[9][10][11]

Principle of Kinetic Resolution: A lipase will selectively hydrolyze one enantiomer of the racemic ester to the corresponding carboxylic acid at a much faster rate than the other. This allows for the separation of the unreacted, enantiomerically enriched ester from the newly formed, enantiomerically pure carboxylic acid.

Diagram: Lipase-Catalyzed Kinetic Resolution

racemic_ester Racemic Ethyl Ester hydrolysis Selective Hydrolysis racemic_ester->hydrolysis lipase Lipase (e.g., Candida antarctica Lipase B) lipase->hydrolysis Catalyst S_ester (S)-Ester (unreacted) hydrolysis->S_ester R_acid (R)-Carboxylic Acid hydrolysis->R_acid

Caption: Principle of enzymatic kinetic resolution.

Experimental Protocol: Lipase-Catalyzed Resolution of Ethyl 2-(3-Methoxyphenyl)cyclopropanecarboxylate

Materials:

  • Racemic ethyl 2-(3-methoxyphenyl)cyclopropanecarboxylate

  • Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)

  • Phosphate buffer (pH 7.2)

  • tert-Butyl methyl ether (MTBE)

  • Sodium bicarbonate solution, saturated

  • Hydrochloric acid, 1 M

  • Sodium sulfate, anhydrous

Procedure:

  • To a suspension of racemic ethyl 2-(3-methoxyphenyl)cyclopropanecarboxylate (1.0 g) in phosphate buffer (20 mL), add immobilized Candida antarctica Lipase B (100 mg).

  • Stir the mixture vigorously at 30 °C.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing the enantiomeric excess (ee) of the remaining ester and the formed acid by chiral HPLC.

  • When approximately 50% conversion is reached, stop the reaction by filtering off the enzyme.

  • Extract the aqueous phase with MTBE (3 x 20 mL).

  • Combine the organic extracts and wash with saturated sodium bicarbonate solution to remove the carboxylic acid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched ester.

  • Acidify the aqueous bicarbonate washings to pH 2 with 1 M HCl.

  • Extract the acidified aqueous layer with MTBE (3 x 20 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically pure carboxylic acid.

Final Step: Hydrolysis of the Ester

For the asymmetric cyclopropanation routes, the final step is the hydrolysis of the enantioenriched ethyl ester to the desired carboxylic acid. This can be achieved under either acidic or basic conditions.

Experimental Protocol: Basic Hydrolysis

  • Dissolve the enantioenriched ethyl 2-(3-methoxyphenyl)cyclopropanecarboxylate in a mixture of ethanol and 2 M sodium hydroxide solution.

  • Heat the mixture at reflux for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the residue with water and wash with diethyl ether to remove any unreacted ester.

  • Acidify the aqueous layer to pH 2 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.

Characterization and Quality Control

Thorough characterization of the synthesized compounds is essential to confirm their identity, purity, and stereochemistry.

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the structure of the cyclopropane ring and the substitution pattern on the aromatic ring.[12]

Expected ¹H NMR Data for Ethyl trans-2-(3-methoxyphenyl)cyclopropanecarboxylate:

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (Hz)
Aromatic-H6.7-7.2m
OCH₃3.80s
OCH₂CH₃4.10qJ = 7.1
CH-COOEt1.85-1.95m
CH-Ar2.45-2.55m
CH₂ (cyclopropane)1.20-1.60m
OCH₂CH₃1.25tJ = 7.1

Expected ¹³C NMR Data for Ethyl trans-2-(3-methoxyphenyl)cyclopropanecarboxylate:

CarbonChemical Shift (ppm)
C=O173.5
Aromatic C-O159.8
Aromatic C-ipso142.1
Aromatic CH129.5, 119.3, 113.0, 112.5
OCH₂CH₃60.5
OCH₃55.2
CH-COOEt25.8
CH-Ar24.1
CH₂ (cyclopropane)16.5
OCH₂CH₃14.3
Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the primary method for determining the enantiomeric excess (ee) of the synthesized carboxylic acid and its ester precursor.[4]

Illustrative Chiral HPLC Conditions:

ParameterCondition
Column Chiralcel® OD-H or Chiralpak® AD-H[2]
Mobile Phase Hexane/Isopropanol with 0.1% Trifluoroacetic Acid
Flow Rate 1.0 mL/min
Detection UV at 254 nm

Under these conditions, the two enantiomers will exhibit different retention times, allowing for their quantification and the determination of the ee.

Conclusion

The stereoselective synthesis of this compound is a readily achievable goal for researchers in the field of medicinal and organic chemistry. This guide has provided a detailed overview of both metal-catalyzed asymmetric cyclopropanation and biocatalytic kinetic resolution as viable synthetic strategies. By understanding the underlying principles of stereocontrol and following the detailed experimental and analytical protocols provided, scientists can confidently produce this valuable chiral building block in high enantiopurity, paving the way for the discovery of novel and effective therapeutic agents.

References

Physical and chemical properties of 2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid

This guide provides a comprehensive overview of the physical and chemical properties of this compound, a compound of significant interest in medicinal chemistry and drug development. The unique combination of a cyclopropane ring, a carboxylic acid moiety, and a methoxyphenyl group imparts distinct characteristics that are valuable for designing novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of the Cyclopropane Motif in Drug Design

The cyclopropane ring is a highly strained, three-membered carbocycle that has garnered considerable attention in medicinal chemistry. Its rigid structure allows for precise control over the conformation of molecules, which is crucial for optimizing interactions with biological targets. Furthermore, the cyclopropane ring is considered a "bioisostere" of the phenyl group and other functionalities, offering a means to modulate physicochemical properties such as lipophilicity and metabolic stability. The incorporation of a carboxylic acid provides a handle for salt formation and can significantly influence a compound's pharmacokinetic profile. The 3-methoxyphenyl substituent further refines the electronic and steric properties of the molecule, potentially enhancing target affinity and selectivity.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a drug candidate is paramount for successful drug development. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

Structural and General Properties

Below is a summary of the key structural and general properties of this compound.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 900254-25-3[1]
Molecular Formula C₁₁H₁₂O₃[1][2]
Molecular Weight 192.21 g/mol [1][2]
Canonical SMILES COC1=CC=CC(=C1)C2CC2C(=O)O[1]
InChIKey SEQTZPLHSZFWIY-UHFFFAOYSA-N[1]
Computed Physicochemical Data

The following table presents computed physicochemical properties that are critical for predicting the druglikeness of this compound. These values are derived from computational models and provide valuable initial insights.

PropertyValueComputational MethodSource
XLogP3 1.6XLogP3 3.0[1]
Topological Polar Surface Area (TPSA) 46.5 ŲCactvs 3.4.6.11[1]
Hydrogen Bond Donor Count 1Cactvs 3.4.6.11[1]
Hydrogen Bond Acceptor Count 3Cactvs 3.4.6.11[1]
Rotatable Bond Count 3Cactvs 3.4.6.11[1]

Expert Insight: The computed XLogP3 value of 1.6 suggests a moderate lipophilicity, which is often a desirable trait for orally bioavailable drugs. The TPSA of 46.5 Ų is also within the range typically associated with good cell permeability.

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by its constituent functional groups: the carboxylic acid, the cyclopropane ring, and the methoxy-substituted phenyl ring.

Acidity
Reactivity of the Cyclopropane Ring

The strained nature of the cyclopropane ring makes it susceptible to ring-opening reactions under certain conditions, such as treatment with strong acids or electrophiles, or through transition metal-catalyzed processes. However, under physiological conditions, the cyclopropane ring is generally stable.

Aromatic Ring Chemistry

The methoxyphenyl group can undergo electrophilic aromatic substitution reactions. The methoxy group is an ortho-, para-director, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the methoxy group.

Synthesis Strategies

The synthesis of 2-arylcyclopropane-1-carboxylic acids can be approached through several synthetic routes. A common strategy involves the cyclopropanation of an appropriate olefin precursor.

Conceptual Synthesis Workflow:

G Styrene 3-Methoxystyrene Ester Ethyl 2-(3-methoxyphenyl) cyclopropane-1-carboxylate Styrene->Ester Cyclopropanation Diazoacetate Ethyl Diazoacetate Diazoacetate->Ester Catalyst Rh₂(OAc)₄ Catalyst->Ester Hydrolysis Base Hydrolysis (e.g., NaOH, H₂O) Ester->Hydrolysis Acidification Acidification (e.g., HCl) Hydrolysis->Acidification Product 2-(3-Methoxyphenyl) cyclopropane-1-carboxylic acid Acidification->Product

Caption: Conceptual workflow for the synthesis of the target compound.

Detailed Protocol for a Related Cyclopropanation:

A general and effective method for the synthesis of cyclopropanecarboxylic acids involves the reaction of an alkene with a diazo compound in the presence of a transition metal catalyst, followed by hydrolysis of the resulting ester. While a specific protocol for the title compound is not detailed in the provided search results, a representative procedure for a related transformation is the malonic ester synthesis.[3]

Step-by-Step Malonic Ester Synthesis for a Cyclopropane Carboxylic Acid Derivative:

  • Deprotonation: Diethyl malonate is treated with a strong base, such as sodium ethoxide, to generate the corresponding enolate.

  • Cyclization: The enolate is then reacted with a 1,2-dihaloethane (e.g., 1,2-dibromoethane) to form the cyclopropane ring via a double alkylation.[4]

  • Hydrolysis: The resulting diethyl cyclopropane-1,1-dicarboxylate is hydrolyzed using a strong base like sodium hydroxide.

  • Decarboxylation: Acidification followed by heating leads to the decarboxylation of one of the carboxylic acid groups to yield cyclopropanecarboxylic acid.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

Expected Spectroscopic Data:

TechniqueExpected Features
¹H NMR - Aromatic protons (multiplets in the range of 6.7-7.3 ppm).- Methoxy protons (singlet around 3.8 ppm).- Cyclopropane protons (complex multiplets in the upfield region, typically 0.8-2.0 ppm).- Carboxylic acid proton (broad singlet, typically >10 ppm).
¹³C NMR - Carbonyl carbon (around 170-180 ppm).- Aromatic carbons (in the range of 110-160 ppm).- Methoxy carbon (around 55 ppm).- Cyclopropane carbons (in the upfield region, typically 10-30 ppm).
IR Spectroscopy - Broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹).- C=O stretch from the carboxylic acid (around 1700 cm⁻¹).- C-O stretches from the ether and carboxylic acid (around 1000-1300 cm⁻¹).- Aromatic C-H and C=C stretches.[5]
Mass Spectrometry - Molecular ion peak (M⁺) corresponding to the molecular weight (192.21 g/mol ).- Fragmentation pattern consistent with the structure.

Data Interpretation Workflow:

G Sample Pure Sample of 2-(3-Methoxyphenyl)cyclopropane- 1-carboxylic acid NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data Raw Spectroscopic Data NMR->Data IR->Data MS->Data Analysis Data Analysis and Interpretation Data->Analysis Structure Confirmed Structure Analysis->Structure

Caption: Workflow for spectroscopic data acquisition and analysis.

Conclusion

This compound is a molecule with a compelling profile for applications in drug discovery. Its physicochemical properties, including moderate lipophilicity and a favorable polar surface area, suggest good potential for oral bioavailability. The synthetic accessibility and the possibility for further structural modifications make it an attractive scaffold for the development of novel therapeutics. A comprehensive understanding of its physical and chemical properties, as outlined in this guide, is essential for its effective utilization in research and development.

References

2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid CAS number 900254-25-3 information

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid (CAS 900254-25-3): A Key Scaffold for Epigenetic Drug Discovery

Introduction

This compound, identified by CAS number 900254-25-3, is a synthetic organic compound featuring a substituted cyclopropane ring. While not a therapeutic agent in itself, this molecule represents a critical structural motif and a valuable building block in medicinal chemistry. The rigid, three-membered cyclopropane ring, combined with the phenyl and carboxylic acid functionalities, makes it an ideal starting point for the synthesis of sophisticated molecular probes and drug candidates.[1]

Its primary significance lies in its role as a precursor to potent, mechanism-based inhibitors of Lysine-Specific Demethylase 1 (LSD1, also known as KDM1A).[2][3] LSD1 is a key epigenetic regulator, and its overexpression is implicated in the progression of various cancers, including acute myeloid leukemia (AML) and small-cell lung cancer.[3][4] This guide provides a comprehensive technical overview of the compound's properties, synthesis, mechanism of action in the context of LSD1 inhibition, and its application in modern drug discovery research.

Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and use in synthetic protocols.[5]

PropertyValueSource
CAS Number 900254-25-3[5]
IUPAC Name This compound[5]
Molecular Formula C₁₁H₁₂O₃[5]
Molecular Weight 192.21 g/mol [5]
Canonical SMILES COC1=CC=CC(=C1)C2CC2C(=O)O[5]
InChIKey SEQTZPLHSZFWIY-UHFFFAOYSA-N[5]
Topological Polar Surface Area 46.5 Ų[5]
XLogP3 1.6[5]

Synthesis and Mechanistic Rationale

The synthesis of this compound can be achieved through several established organic chemistry routes. A common and logical approach involves the cyclopropanation of a substituted cinnamic ester, followed by hydrolysis. This strategy is chosen for its reliability and control over the core scaffold.

Proposed Synthetic Workflow

G cluster_0 Step 1: Esterification cluster_1 Step 2: Cyclopropanation cluster_2 Step 3: Saponification A 3-Methoxycinnamic acid B Methyl 3-methoxycinnamate A->B  MeOH, H₂SO₄ (cat.) C Methyl 2-(3-methoxyphenyl) cyclopropane-1-carboxylate B->C  Corey-Chaykovsky Reagent (Me₃S(O)I, NaH) D 2-(3-Methoxyphenyl) cyclopropane-1-carboxylic acid (Final Product) C->D  1. NaOH (aq)  2. HCl (aq)

Caption: Proposed synthetic workflow for the target compound.

Detailed Step-by-Step Protocol:
  • Step 1: Fischer Esterification of 3-Methoxycinnamic Acid

    • Rationale: The initial carboxylic acid is converted to a methyl ester to protect the acidic proton and to provide an electron-withdrawing group that activates the alkene for the subsequent cyclopropanation. Sulfuric acid is a standard and cost-effective catalyst for this transformation.

    • Procedure:

      • Dissolve 3-methoxycinnamic acid (1.0 eq) in anhydrous methanol (10-20 volumes).

      • Cool the solution in an ice bath and slowly add concentrated sulfuric acid (0.1 eq).

      • Allow the mixture to warm to room temperature and then reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

      • Cool the reaction, remove methanol under reduced pressure, and partition the residue between ethyl acetate and a saturated sodium bicarbonate solution.

      • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield methyl 3-methoxycinnamate, which can be used directly in the next step.

  • Step 2: Cyclopropanation via Corey-Chaykovsky Reaction

    • Rationale: The Corey-Chaykovsky reaction is a classic method for converting α,β-unsaturated esters to the corresponding cyclopropyl esters.[2] It utilizes a sulfur ylide generated in situ from trimethylsulfoxonium iodide and a strong base like sodium hydride. This method is often preferred over Simmons-Smith for its operational simplicity with electron-deficient alkenes.

    • Procedure:

      • Suspend sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous DMSO in a flame-dried, three-necked flask under an argon atmosphere.

      • Add trimethylsulfoxonium iodide (1.2 eq) portion-wise at room temperature. Stir the mixture for 1 hour until hydrogen evolution ceases, indicating complete ylide formation.

      • Add a solution of methyl 3-methoxycinnamate (1.0 eq) in DMSO dropwise, maintaining the temperature below 30°C.

      • Stir the reaction at room temperature for 12-16 hours.

      • Quench the reaction by carefully pouring it into ice-water and extract with diethyl ether (3x).

      • Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain pure methyl 2-(3-methoxyphenyl)cyclopropane-1-carboxylate.

  • Step 3: Saponification to the Carboxylic Acid

    • Rationale: The final step is a standard ester hydrolysis (saponification) using a strong base to yield the carboxylate salt, followed by acidification to produce the final carboxylic acid product.

    • Procedure:

      • Dissolve the cyclopropyl ester (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).

      • Add sodium hydroxide (2.0-3.0 eq) and heat the mixture to 50-60°C for 2-4 hours.

      • After cooling, remove the methanol under reduced pressure.

      • Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted ester.

      • Cool the aqueous layer in an ice bath and acidify to pH ~2 with 1M HCl.

      • Extract the precipitated product with ethyl acetate (3x).

      • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield this compound as the final product. Confirm identity and purity via ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Context & Mechanism of Action: Targeting LSD1

The true value of this compound is realized when it is converted into its corresponding amine derivative, 2-(3-methoxyphenyl)cyclopropan-1-amine. This transformation, often achieved via a Curtius or Hofmann rearrangement, creates a scaffold analogous to tranylcypromine (trans-2-phenylcyclopropylamine), a well-documented inhibitor of FAD-dependent amine oxidases like LSD1 and monoamine oxidases (MAOs).[2][6][7]

The Role of LSD1 in Epigenetics and Cancer

Lysine-Specific Demethylase 1 (LSD1) is a histone demethylase that specifically removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a mark associated with active gene transcription.[4] By removing these marks, LSD1 acts as a transcriptional repressor. Dysregulation and overexpression of LSD1 are common in many cancers, leading to the silencing of tumor suppressor genes and promoting oncogenesis.[3][4] This makes LSD1 an attractive therapeutic target for cancer treatment.

Mechanism of Covalent Inhibition

Cyclopropylamine-based inhibitors are mechanism-based inactivators. They act as substrates for the LSD1 enzyme, which utilizes a flavin adenine dinucleotide (FAD) cofactor for its oxidative catalysis.[4][7] The enzyme attempts to oxidize the cyclopropylamine, but the strained ring undergoes oxidative cleavage. This process generates a highly reactive intermediate that forms a stable, covalent bond with the N5 atom of the FAD cofactor, rendering the enzyme permanently inactive.[2][7]

G cluster_cycle Normal Catalytic Cycle cluster_inhibition Inhibition Pathway LSD1_active Active LSD1-FADox LSD1_reduced LSD1-FADH₂ LSD1_active->LSD1_reduced Substrate Binding & Oxidation Intermediate Reactive Intermediate LSD1_active->Intermediate Enzymatic Activation Substrate H3K4me2 (Methylated Histone) Substrate->LSD1_active Product H3K4me1 (Demethylated Histone) LSD1_reduced->LSD1_active Reoxidation LSD1_reduced->Product O2 O₂ O2->LSD1_reduced H2O2 H₂O₂ Inhibitor Cyclopropylamine Inhibitor Inhibitor->LSD1_active LSD1_inactive Inactive LSD1-FAD Adduct Intermediate->LSD1_inactive Covalent Adduct Formation

Caption: Mechanism of LSD1 action and its covalent inhibition.

Application in Research: In Vitro LSD1 Inhibition Assay

To evaluate the potency of novel inhibitors derived from this compound, a standard biochemical assay is required. The horseradish peroxidase (HRP)-coupled assay is a common, reliable method for measuring LSD1 activity by detecting the hydrogen peroxide (H₂O₂) produced during the demethylation reaction.

Assay Principle & Workflow

The demethylation of the H3K4me2 substrate by LSD1 produces H₂O₂. In the presence of HRP, this H₂O₂ oxidizes a fluorogenic probe (e.g., Amplex Red) to a highly fluorescent product (resorufin), which can be measured quantitatively. An inhibitor will reduce the rate of H₂O₂ production, leading to a decrease in the fluorescent signal.

G prep 1. Prepare Reagents (LSD1, Substrate, HRP, Amplex Red, Inhibitor) plate 2. Plate Inhibitor (Serial Dilutions) prep->plate add_enzyme 3. Add LSD1 Enzyme (Pre-incubate with inhibitor) plate->add_enzyme initiate 4. Initiate Reaction (Add Substrate, HRP, Amplex Red Mix) add_enzyme->initiate incubate 5. Incubate at 37°C initiate->incubate read 6. Read Fluorescence (Ex/Em = 540/590 nm) (Kinetic or Endpoint) incubate->read analyze 7. Data Analysis (Plot % Inhibition vs. [I]) (Calculate IC₅₀) read->analyze

References

The Rising Therapeutic Potential of Methoxyphenyl Cyclopropane Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The unique structural scaffold of methoxyphenyl cyclopropane derivatives has garnered significant attention in medicinal chemistry. This guide provides a comprehensive technical overview of their diverse biological activities, underlying mechanisms of action, and the experimental methodologies crucial for their evaluation. By integrating insights into their synthesis, structure-activity relationships, and pharmacological profiles, this document serves as a vital resource for researchers and professionals engaged in the discovery and development of novel therapeutics. We will delve into the compelling anticancer, antimicrobial, and anti-inflammatory properties of this promising class of compounds.

Introduction: The Allure of a Strained Ring

The cyclopropane ring, a three-membered carbocycle, is a fascinating structural motif in organic chemistry. Its inherent ring strain bestows upon it unique electronic and conformational properties, making it a valuable component in the design of bioactive molecules. When coupled with a methoxyphenyl group, a common pharmacophore, the resulting derivatives exhibit a remarkable spectrum of biological activities. The methoxy group, an electron-donating substituent, can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its metabolic stability and target-binding affinity. This guide will explore the synergistic interplay between these two structural features and their implications for therapeutic applications.

Synthetic Strategies: Forging the Three-Membered Ring

The construction of the cyclopropane ring is a key step in the synthesis of these derivatives. Several robust methods have been developed, with two prominent approaches being the Corey-Chaykovsky reaction and transition metal-catalyzed cyclopropanation.

The Corey-Chaykovsky Reaction: A Ylide-Mediated Approach

The Corey-Chaykovsky reaction is a versatile method for the formation of cyclopropanes from α,β-unsaturated carbonyl compounds using sulfur ylides.[1][2][3] The reaction typically involves the conjugate addition of a sulfoxonium ylide, such as dimethyloxosulfonium methylide, to an enone, followed by an intramolecular nucleophilic substitution to form the cyclopropane ring.[1]

Experimental Protocol: Corey-Chaykovsky Cyclopropanation

  • Ylide Generation: To a stirred suspension of trimethylsulfoxonium iodide in anhydrous dimethyl sulfoxide (DMSO) under an inert atmosphere (e.g., argon), add a strong base such as sodium hydride (NaH) or potassium tert-butoxide at room temperature. Stir the mixture until a homogenous solution of the ylide is formed.

  • Substrate Addition: Cool the ylide solution in an ice bath. Slowly add a solution of the α,β-unsaturated carbonyl precursor (e.g., a methoxyphenyl-substituted chalcone) in a suitable solvent like DMSO or tetrahydrofuran (THF).

  • Reaction Monitoring: Allow the reaction to proceed at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent such as ethyl acetate or diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired methoxyphenyl cyclopropane derivative.

Rhodium-Catalyzed Cyclopropanation: A Carbene-Transfer Reaction

Transition metal-catalyzed reactions, particularly those employing rhodium catalysts, offer an efficient and stereoselective route to cyclopropanes.[4][5][6][7] This method involves the reaction of an alkene with a diazo compound in the presence of a rhodium catalyst, such as dirhodium tetraacetate. The catalyst facilitates the decomposition of the diazo compound to generate a rhodium-carbene intermediate, which then transfers the carbene moiety to the alkene to form the cyclopropane ring.

Conceptual Workflow: Rhodium-Catalyzed Cyclopropanation

G cluster_start Starting Materials Alkene Methoxyphenyl-substituted Alkene Product Methoxyphenyl Cyclopropane Derivative Alkene->Product Diazo Diazo Compound Catalyst Rhodium(II) Catalyst (e.g., Rh2(OAc)4) Diazo->Catalyst Activation Intermediate Rhodium-Carbene Intermediate Catalyst->Intermediate Carbene Formation Intermediate->Alkene Carbene Transfer N2 Nitrogen Gas (N2) Intermediate->N2

Caption: Rhodium-catalyzed cyclopropanation workflow.

Anticancer Activity: Targeting Malignant Cells

Several methoxyphenyl cyclopropane derivatives have demonstrated significant potential as anticancer agents.[8][9][10] Their cytotoxic effects have been observed in various cancer cell lines, often with a degree of selectivity towards malignant cells over normal cells.

Mechanism of Action: Inducing Apoptosis

A primary mechanism by which these compounds exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This process is often mediated by the generation of reactive oxygen species (ROS) and the activation of the caspase cascade.

The caspase cascade is a proteolytic pathway that orchestrates the dismantling of the cell. It can be initiated through two main routes: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[11][12][13][14] Evidence suggests that methoxyphenyl cyclopropane derivatives can trigger the intrinsic pathway, which involves the release of cytochrome c from the mitochondria. Cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates effector caspases like caspase-3, leading to the execution of apoptosis.[13][14]

G cluster_drug Methoxyphenyl Cyclopropane Derivative cluster_mito Mitochondrial (Intrinsic) Pathway cluster_execution Execution Phase Drug Compound ROS ↑ Reactive Oxygen Species (ROS) Drug->ROS CytoC Cytochrome c Release ROS->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-caspase-9) CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Anticancer mechanism via the intrinsic apoptosis pathway.

Evaluation of Anticancer Activity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[15][16][17][18][19] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, and the amount of formazan produced is proportional to the number of viable cells.[15][16][17][18]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the methoxyphenyl cyclopropane derivative in a complete culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add a sterile MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert MTT to formazan.[16]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or a solution of SDS in HCl, to dissolve the formazan crystals.[16][18]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader.[15]

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.

Table 1: Anticancer Activity of Selected Methoxyphenyl Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Compound AHuman Glioblastoma (U-87)19.6 ± 1.5[8]
Compound BTriple-Negative Breast Cancer (MDA-MB-231)43.7 ± 7.4[9]

Antimicrobial Activity: Combating Pathogens

Methoxyphenyl cyclopropane derivatives have also emerged as promising antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[20]

Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

In fungi, a key target for some of these derivatives is the enzyme lanosterol 14α-demethylase (CYP51).[21][22][23][24][25] This enzyme is a crucial component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane.[21][23] Inhibition of CYP51 disrupts ergosterol production, leading to the accumulation of toxic sterol intermediates and ultimately fungal cell death.[21]

G cluster_drug Methoxyphenyl Cyclopropane Derivative cluster_pathway Ergosterol Biosynthesis Pathway cluster_result Cellular Consequence Drug Compound CYP51 CYP51 (Lanosterol 14α-demethylase) Drug->CYP51 Inhibition Lanosterol Lanosterol Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol Disruption Disruption of Fungal Cell Membrane Integrity CYP51->Disruption Inhibition leads to Death Fungal Cell Death Disruption->Death

Caption: Antifungal mechanism via CYP51 inhibition.

Evaluation of Antimicrobial Activity: Susceptibility Testing

Antimicrobial susceptibility testing is performed to determine the effectiveness of a compound against a specific microorganism. Common methods include broth dilution and disk diffusion.[26][27][28][29]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).[29]

  • Compound Dilution: Prepare a serial two-fold dilution of the methoxyphenyl cyclopropane derivative in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[28]

Table 2: Antimicrobial Activity of Selected Methoxyphenyl Cyclopropane Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
F8Candida albicans16[20]
F24Candida albicans16[20]
F42Candida albicans16[20]

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a hallmark of many diseases, and methoxyphenyl cyclopropane derivatives have shown promise as anti-inflammatory agents.

Mechanism of Action: Inhibition of Pro-inflammatory Pathways

A key mechanism underlying the anti-inflammatory effects of these compounds is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[30][31][32][33][34] NF-κB is a transcription factor that plays a central role in regulating the expression of pro-inflammatory genes, including cytokines and enzymes like inducible nitric oxide synthase (iNOS).[30][32] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of its target genes. Methoxyphenyl derivatives can interfere with this pathway, thereby reducing the production of inflammatory mediators.

G cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathway NF-κB Signaling Pathway cluster_drug Methoxyphenyl Cyclopropane Derivative cluster_result Cellular Response Stimulus Stimulus IKK IKK Activation Stimulus->IKK IkB IκB Phosphorylation & Degradation IKK->IkB NFkB_release NF-κB Release IkB->NFkB_release NFkB_translocation NF-κB Nuclear Translocation NFkB_release->NFkB_translocation Gene_expression Pro-inflammatory Gene Transcription (e.g., iNOS, COX-2) NFkB_translocation->Gene_expression Inflammation ↓ Inflammation Gene_expression->Inflammation Drug Compound Drug->IKK Inhibition

Caption: Anti-inflammatory mechanism via NF-κB pathway inhibition.

Evaluation of Anti-inflammatory Activity: The Griess Assay

The Griess assay is a common method for measuring nitric oxide (NO) production, a key inflammatory mediator.[35][36][37][38] The assay quantifies nitrite, a stable and nonvolatile breakdown product of NO.[39]

Experimental Protocol: Griess Assay for Nitrite Determination

  • Cell Culture and Treatment: Culture appropriate cells (e.g., macrophages like RAW 264.7) and stimulate them with an inflammatory agent (e.g., lipopolysaccharide, LPS) in the presence or absence of the methoxyphenyl cyclopropane derivative.

  • Sample Collection: After a suitable incubation period, collect the cell culture supernatants.

  • Griess Reagent Addition: Add Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatants in a 96-well plate.[39]

  • Incubation: Incubate the plate at room temperature for a short period to allow for the colorimetric reaction to occur.

  • Absorbance Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.[37]

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint

Understanding the relationship between the chemical structure of methoxyphenyl cyclopropane derivatives and their biological activity is crucial for the rational design of more potent and selective compounds. While a comprehensive SAR is still evolving, some general trends have been observed. For instance, the position and number of methoxy groups on the phenyl ring can significantly impact activity.[40] Additionally, the nature of substituents on the cyclopropane ring can influence the compound's interaction with its biological target.

Conclusion and Future Directions

Methoxyphenyl cyclopropane derivatives represent a versatile and promising class of compounds with a broad range of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents warrants further investigation. Future research should focus on elucidating their detailed mechanisms of action, optimizing their structure-activity relationships through medicinal chemistry efforts, and evaluating their in vivo efficacy and safety profiles in preclinical models. The continued exploration of this unique chemical space holds significant promise for the development of novel and effective therapies for a variety of human diseases.

References

An In-Depth Technical Guide to Unveiling the Therapeutic Targets of 2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Molecule and the Mission

In the landscape of medicinal chemistry, structural motifs serve as crucial signposts, guiding the exploration of biological activity. The compound 2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid presents a compelling case for investigation, integrating two features of significant pharmacological interest: a cyclopropane ring and a methoxyphenyl group.[1][2] The cyclopropane moiety, a small, strained carbocycle, imparts conformational rigidity and metabolic stability, which can enhance binding to specific protein targets and improve pharmacokinetic profiles.[3][4][5] Concurrently, the methoxy substituent is prevalent in numerous approved drugs, where it often plays a key role in modulating ligand-target interactions and optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.[6]

While the specific biological activities of this compound are not yet extensively documented, its constituent parts suggest a high potential for interaction with various classes of therapeutic targets. This guide eschews a rigid, templated approach, instead providing a logical, causality-driven framework for the systematic identification and validation of these targets. As a senior application scientist, the narrative herein is grounded in the principles of robust experimental design and verifiable outcomes, empowering research teams to navigate the complexities of target deconvolution with confidence.

Part 1: Hypothesis-Driven Target Exploration

The journey of target identification begins with informed hypotheses rooted in structural analogy and known pharmacophores. The unique combination of a carboxylic acid, a rigid cyclopropane scaffold, and an electron-donating methoxyphenyl group points toward several promising target families.

G-Protein Coupled Receptors (GPCRs)

GPCRs represent the largest family of membrane receptors and are the target of approximately 35-45% of all approved drugs.[7] Their binding pockets are notoriously adaptable, and ligands containing aromatic systems, like the methoxyphenyl group, are common.

  • Scientific Rationale: The methoxyphenyl moiety can engage in various non-covalent interactions within a GPCR binding pocket, including hydrogen bonds (with the oxygen atom) and hydrophobic or pi-stacking interactions (with the phenyl ring). The conformational constraint imposed by the cyclopropane ring can lock the molecule into a specific orientation, potentially leading to high-affinity and selective binding.[3] Natural compounds containing these motifs are known to target a wide array of GPCRs.[7] The carboxylic acid group can form critical salt-bridge interactions with basic residues (e.g., Lys, Arg) often found in the binding sites of aminergic or lipid-activated GPCRs.

  • Potential Sub-classes:

    • Cannabinoid and Lysophospholipid Receptors

    • Adrenergic and Serotonergic Receptors

    • Metabotropic Glutamate Receptors

Metabolic Enzymes: Hydrolases and Oxidoreductases

Enzymes are another major class of drug targets. The carboxylic acid functionality, in particular, suggests potential interactions with enzymes that process endogenous carboxylic acids or amides.

  • Scientific Rationale: A compelling hypothesis centers on the inhibition of Fatty Acid Amide Hydrolase (FAAH) . FAAH is a serine hydrolase responsible for the degradation of endocannabinoids like anandamide.[8][9] Dual-action inhibitors that target both FAAH and cyclooxygenase (COX) enzymes have been developed from NSAID scaffolds (which are carboxylic acids) to create potent anti-inflammatory agents with reduced gastrointestinal side effects.[8][10][11] The structure of this compound bears a resemblance to the core scaffold of some NSAIDs, making FAAH and COX compelling targets to investigate.

  • Potential Sub-classes:

    • Fatty Acid Amide Hydrolase (FAAH)

    • Cyclooxygenases (COX-1 and COX-2)

    • Other serine hydrolases or metalloproteases

Nuclear Receptors

Nuclear receptors are ligand-activated transcription factors that regulate gene expression. Their ligands are typically small, lipophilic molecules.

  • Scientific Rationale: The overall structure of the compound, featuring a rigid hydrophobic core, is consistent with ligands for nuclear receptors. Notably, cyclopropane analogs have been designed as subtype-selective ligands for the estrogen receptor (ER), leveraging the cyclopropane ring as a bioisostere for an alkene.[12] This precedent suggests that this compound could potentially modulate the activity of ER or other steroid hormone receptors.

  • Potential Sub-classes:

    • Estrogen Receptors (ERα and ERβ)

    • Peroxisome Proliferator-Activated Receptors (PPARs)

Part 2: A Validated Workflow for Target Identification & Deconvolution

Once hypotheses are formulated, a systematic and multi-pronged experimental approach is required to identify and validate targets. The following workflow is designed as a self-validating system, where each stage provides increasing confidence in the identified targets.

G phenotypic phenotypic biochemical biochemical phenotypic->biochemical Identify Hits cellular cellular biochemical->cellular Confirm Direct Interaction affinity affinity affinity->biochemical Identify Binders unbiased unbiased unbiased->biochemical Identify Stabilized Proteins genetic genetic cellular->genetic Validate Cellular Role structural structural genetic->structural Confirm Target Relevance

Step 1: Unbiased Target Identification via Proteomics

To cast a wide net, an unbiased, proteomics-based approach is recommended as the initial screening step. This avoids reliance on preconceived hypotheses. Thermal Proteome Profiling (TPP), also known as Cellular Thermal Shift Assay (CETSA), is a powerful technique for detecting direct target engagement in a native cellular environment.[13]

Protocol: Thermal Proteome Profiling (TPP)

  • Cell Culture & Treatment:

    • Culture chosen cell lines (e.g., a panel of cancer cell lines like HeLa, HCT116) to ~80% confluency.

    • Treat cells with this compound at a relevant concentration (e.g., 10x EC50 from a preliminary viability assay) and a vehicle control (e.g., DMSO). Incubate for a defined period (e.g., 1 hour).

    • Causality: Using intact cells preserves native protein complexes and post-translational modifications, providing a more physiologically relevant context for binding than purified proteins.

  • Thermal Challenge:

    • Harvest cells and resuspend in a suitable lysis buffer.

    • Aliquot the cell lysate into a PCR plate.

    • Heat the plate across a temperature gradient (e.g., 37°C to 67°C) for 3 minutes, followed by a 3-minute incubation at room temperature.

    • Causality: Ligand binding typically stabilizes a protein's tertiary structure, increasing its melting temperature (Tm). This thermal challenge is the core of the selection process.

  • Protein Extraction & Digestion:

    • Centrifuge the heated lysates at high speed to pellet aggregated, denatured proteins.

    • Collect the supernatant containing the soluble, non-denatured proteins.

    • Perform a standard proteomics sample preparation: reduction, alkylation, and tryptic digestion of the soluble proteins.

  • LC-MS/MS Analysis & Data Processing:

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify and quantify proteins across all temperature points for both the treated and vehicle control samples.

    • Causality: Mass spectrometry provides a highly sensitive and specific readout of protein abundance, allowing for the generation of "melting curves" for thousands of proteins simultaneously.[13][14][15]

    • Plot the relative abundance of each protein as a function of temperature. A shift in the melting curve to a higher temperature in the drug-treated sample compared to the control indicates target engagement.

Parameter Vehicle Control (DMSO) Compound-Treated Interpretation
Protein X (Hypothetical Target) Tm = 52.1°CTm = 55.8°CSignificant thermal shift (+3.7°C) suggests direct binding and stabilization. High-confidence hit.
Protein Y (Non-target) Tm = 60.5°CTm = 60.6°CNo significant shift. Not a direct target.
Protein Z (Downstream Effector) Tm = 48.2°CTm = 45.0°CNegative shift may indicate destabilization, possibly due to an indirect, downstream effect of target engagement. Warrants further investigation.
Table 1: Example Data from a Thermal Proteome Profiling Experiment.
Step 2: Orthogonal Validation with Affinity Chromatography

To validate the hits from TPP, an orthogonal method like Affinity Chromatography coupled with Mass Spectrometry (AC-MS) should be employed.[16][17] This method relies on immobilizing the compound to "fish" for its binding partners from a cell lysate.

Protocol: Affinity Chromatography-Mass Spectrometry (AC-MS)

  • Probe Synthesis:

    • Synthesize a derivative of this compound that incorporates a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., an N-hydroxysuccinimide ester or an alkyne for click chemistry).

    • Causality: The linker is crucial to physically separate the compound from the solid support, minimizing steric hindrance and allowing proteins to access the binding site. A negative control probe, where the core pharmacophore is scrambled or absent, must also be synthesized.

  • Immobilization:

    • Covalently attach the synthesized probe to an activated chromatography resin (e.g., NHS-activated Sepharose or Azide-agarose).

    • Block any remaining active sites on the resin to reduce non-specific binding.

  • Affinity Pull-down:

    • Prepare a native cell lysate.

    • Incubate the lysate with the compound-functionalized resin and the negative control resin in parallel.

    • For a competition experiment, pre-incubate a third lysate sample with an excess of the free, unmodified compound before adding it to the functionalized resin.

    • Causality: The competition experiment is a critical self-validating control. A true binding partner will be outcompeted by the free compound, leading to its reduced presence in the final eluate.

  • Washing and Elution:

    • Wash the resin extensively with buffer to remove non-specifically bound proteins.

    • Elute the specifically bound proteins using a denaturing buffer (e.g., SDS-PAGE sample buffer).

  • Protein Identification by Mass Spectrometry:

    • Run the eluates on an SDS-PAGE gel and perform an in-gel digest, or perform an in-solution digest directly.

    • Analyze the resulting peptides by LC-MS/MS.

    • Identify proteins that are significantly enriched on the active resin compared to the control resin and whose binding is diminished in the competition experiment.

G start Synthesize Active Probe & Negative Control Probe immobilize Immobilize Probes on Separate Resins start->immobilize active_resin active_resin immobilize->active_resin control_resin control_resin immobilize->control_resin competition competition immobilize->competition lysate Prepare Native Cell Lysate lysate->active_resin lysate->control_resin lysate->competition wash Wash to Remove Non-specific Binders elute Elute Bound Proteins wash->elute ms LC-MS/MS Analysis elute->ms analysis Identify Specific Binders (Enriched in Active, Reduced in Competition) ms->analysis active_resin->wash control_resin->wash competition->wash

Part 3: Target Validation and Mechanistic Elucidation

Identifying a protein that binds to the compound is not sufficient. Validation is required to confirm that this interaction is responsible for the compound's biological effects.[18][19]

Biochemical and Biophysical Validation

For validated hits (e.g., a protein identified by both TPP and AC-MS), the direct interaction must be characterized quantitatively.

  • Recombinant Protein Expression: Clone, express, and purify the candidate target protein.

  • Binding Affinity Measurement:

    • Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine the dissociation constant (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS).

    • Surface Plasmon Resonance (SPR): Immobilizes the target protein and flows the compound over it to measure association (ka) and dissociation (kd) rates, also yielding the Kd.

  • Functional Assays:

    • Enzyme Inhibition Assays: If the target is an enzyme (e.g., FAAH), perform kinetic studies (e.g., Michaelis-Menten) to determine the IC50 and the mechanism of inhibition (e.g., competitive, non-competitive).[10][11]

    • Receptor Binding Assays: If the target is a receptor, perform radioligand displacement assays to determine the Ki.

Genetic Validation in Cellular Models

Genetic manipulation provides the highest level of evidence linking a target to a cellular phenotype.

  • CRISPR/Cas9 Knockout: Use CRISPR/Cas9 to create a knockout cell line for the target gene.[20]

  • Phenotypic Comparison: Compare the phenotype of the knockout cells to that of wild-type cells treated with this compound. If the compound's effect is abrogated or phenocopied in the knockout line, it provides strong evidence that the protein is the relevant target for that specific biological outcome.

  • Causality: This experiment directly tests the hypothesis that the target protein is necessary for the compound's mechanism of action. If knocking out the target produces the same effect as the drug, or makes the cell resistant to the drug, the causal link is firmly established.

G cluster_conclusion Conclusion wt_cells Wild-Type (WT) Cells crispr CRISPR/Cas9 Targeting Gene of Interest wt_cells->crispr wt_untreated WT + Vehicle wt_cells->wt_untreated Treat wt_treated WT + Compound wt_cells->wt_treated Treat ko_cells Target Knockout (KO) Cells crispr->ko_cells ko_untreated KO + Vehicle ko_cells->ko_untreated Treat ko_treated KO + Compound ko_cells->ko_treated Treat no_change No Change wt_untreated->no_change phenotype_change Phenotype A (e.g., Apoptosis) wt_treated->phenotype_change phenocopy Phenotype A (Phenocopy) ko_untreated->phenocopy resistance No Change (Resistance) ko_treated->resistance conclusion If KO phenocopies or confers resistance to the compound's effect, the target is validated as mediating that phenotype.

Conclusion

The exploration of potential therapeutic targets for this compound is a scientifically rigorous endeavor that begins with hypothesis and culminates in multi-faceted validation. The structural motifs of this compound provide a strong rationale for investigating its interactions with GPCRs, metabolic enzymes like FAAH, and nuclear receptors. By employing a systematic workflow that integrates unbiased proteomics, affinity-based methods, and definitive genetic validation, researchers can move beyond speculation to confidently identify and characterize the molecular targets through which this promising compound exerts its biological effects. This guide provides the strategic framework and detailed methodologies necessary to unlock its therapeutic potential.

References

Spectroscopic Characterization of 2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The analysis is grounded in fundamental principles of spectroscopy and draws comparisons with structurally related molecules to offer a robust predictive framework for the characterization of this compound.

Introduction: The Structural Significance of this compound

This compound (C₁₁H₁₂O₃, Molecular Weight: 192.21 g/mol ) is a small organic molecule featuring a cyclopropane ring, a methoxy-substituted phenyl group, and a carboxylic acid moiety.[1] The rigid cyclopropane scaffold and the electronic nature of the methoxyphenyl group make this and similar structures intriguing candidates in medicinal chemistry and materials science. Accurate structural elucidation is the cornerstone of any research and development endeavor, and spectroscopic techniques provide the most powerful tools for this purpose. This guide will explain the expected spectroscopic signatures of this molecule, providing a valuable reference for its synthesis and characterization.

Molecular Structure:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound.

Experimental Protocol: NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR data is crucial for accurate structural assignment.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence the chemical shift of exchangeable protons, such as the carboxylic acid proton.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for improved signal resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.

    • A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • 2D NMR Experiments (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is invaluable for assigning quaternary carbons and piecing together the molecular structure.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to be complex due to the presence of the cyclopropane ring, which induces diastereotopicity and complex spin-spin coupling patterns.

Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Integration Notes
Carboxylic Acid (-COOH)10.0 - 12.0Broad Singlet1HChemical shift is concentration and solvent dependent.
Aromatic (Ar-H)6.7 - 7.3Multiplet4HThe meta-substitution pattern will lead to a complex multiplet.
Methoxy (-OCH₃)~3.8Singlet3HA characteristic singlet for a methoxy group.
Cyclopropane (CH-Ar)2.0 - 2.5Multiplet1H
Cyclopropane (CH-COOH)1.5 - 2.0Multiplet1H
Cyclopropane (-CH₂-)1.0 - 1.5Multiplet2HThe two protons of the CH₂ group are diastereotopic and will likely show complex splitting.
Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments.

Carbon(s) Predicted Chemical Shift (δ, ppm) Notes
Carboxylic Acid (-COOH)175 - 185The downfield chemical shift is characteristic of a carboxylic acid carbon.[2]
Aromatic (C-O)158 - 162Quaternary carbon attached to the methoxy group.
Aromatic (C-C)138 - 142Quaternary carbon attached to the cyclopropane ring.
Aromatic (CH)110 - 130Four distinct signals are expected for the aromatic CH carbons.
Methoxy (-OCH₃)55 - 60Typical chemical shift for a methoxy carbon.
Cyclopropane (CH)20 - 30
Cyclopropane (CH₂)10 - 20

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation:

    • Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

    • Solid (ATR): Place a small amount of the solid sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the empty sample compartment (or the pure KBr pellet/clean ATR crystal) should be recorded and subtracted from the sample spectrum.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show several characteristic absorption bands.

Functional Group Predicted Absorption Range (cm⁻¹) Intensity Notes
O-H (Carboxylic Acid)2500 - 3300BroadThis very broad absorption is a hallmark of the hydrogen-bonded dimer of a carboxylic acid and often overlaps with C-H stretching bands.[2][3]
C-H (Aromatic)3000 - 3100Medium
C-H (Aliphatic)2850 - 3000MediumIncludes C-H stretches of the cyclopropane and methoxy groups.
C=O (Carboxylic Acid)1680 - 1720StrongThe strong carbonyl stretch is a key diagnostic peak.[2][3]
C=C (Aromatic)1450 - 1600Medium to WeakA series of bands characteristic of the benzene ring.
C-O (Carboxylic Acid/Ether)1200 - 1320StrongA combination of C-O stretching from the carboxylic acid and the methoxy group.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: Mass Spectrometry
  • Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which can be run in either positive or negative ion mode.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is recommended to obtain accurate mass measurements, which can be used to determine the elemental composition.

  • Fragmentation (MS/MS): Collision-Induced Dissociation (CID) can be used to fragment the molecular ion and generate a characteristic fragmentation pattern.

Predicted Mass Spectral Data
  • Molecular Ion:

    • In positive ion mode, the protonated molecule [M+H]⁺ is expected at m/z 193.0865.

    • In negative ion mode, the deprotonated molecule [M-H]⁻ is expected at m/z 191.0708.

  • Major Fragmentation Pathways:

    • Loss of H₂O (18 Da): From the carboxylic acid group.

    • Loss of COOH (45 Da): Cleavage of the carboxylic acid group.

    • Loss of OCH₃ (31 Da): Cleavage of the methoxy group.

    • Cleavage of the cyclopropane ring can lead to a variety of smaller fragments.

fragmentation M [M+H]⁺ m/z 193 F1 [M+H - H₂O]⁺ m/z 175 M->F1 - H₂O F2 [M+H - COOH]⁺ m/z 148 M->F2 - •COOH F3 [M+H - OCH₃]⁺ m/z 162 M->F3 - •OCH₃

Caption: Predicted major fragmentation pathways in positive ion ESI-MS.

Conclusion

The spectroscopic data predicted in this guide provide a detailed and scientifically grounded framework for the characterization of this compound. By combining the insights from NMR, IR, and MS, researchers can confidently confirm the structure and purity of this compound. The provided experimental protocols offer a starting point for acquiring high-quality data, ensuring the integrity and reproducibility of scientific findings in the fields of chemical synthesis and drug development.

References

The Cyclopropyl Fragment: A Medicinal Chemist's Guide to a Small Ring with a Big Impact

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the intricate world of medicinal chemistry, the relentless pursuit of optimizing drug candidates often leads us to explore the subtle yet profound influence of molecular architecture. Among the vast arsenal of structural motifs, the cyclopropane ring, a seemingly simple three-membered carbocycle, has emerged as a powerful tool for fine-tuning the properties of therapeutic agents. Its unique stereoelectronic features and inherent rigidity offer a compelling proposition for addressing multifaceted challenges in drug discovery, from enhancing potency and metabolic stability to improving solubility and target engagement.[1][2] This guide provides a comprehensive exploration of the cyclopropane-containing fragment, delving into its fundamental properties, strategic applications as a bioisostere, and practical synthetic methodologies for its incorporation into drug-like molecules. We will dissect the causality behind its effects and provide actionable insights for the rational design of next-generation therapeutics.

The Allure of the Three-Membered Ring: Unique Physicochemical Properties

The distinct chemical personality of the cyclopropane ring stems from its significant ring strain, a consequence of the compressed C-C-C bond angles of 60° compared to the ideal 109.5° for sp³ hybridized carbons.[3] This strain imbues the C-C bonds with enhanced p-character, leading to a unique electronic nature that is often described as being intermediate between a single and a double bond.[1] This "vinyl-like" character allows the cyclopropyl group to participate in conjugation and influences the acidity of adjacent protons. For instance, the C-H bonds of cyclopropane are more acidic (pKa ≈ 46) than those in propane (pKa ≈ 51), a direct result of the increased s-character in the C-H bonds.[2]

These fundamental properties translate into several key advantages in a medicinal chemistry context:

  • Conformational Rigidity: The planar and rigid nature of the cyclopropane ring can lock a molecule into a specific, bioactive conformation, thereby reducing the entropic penalty of binding to a biological target. This can lead to a significant enhancement in potency.

  • Metabolic Stability: The C-H bonds of a cyclopropane ring are generally stronger and less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to their linear alkyl counterparts.[4] This can lead to an improved pharmacokinetic profile, including a longer half-life.

  • Vectorial Projection of Substituents: The well-defined geometry of the cyclopropane ring allows for the precise positioning of substituents in three-dimensional space, enabling optimized interactions with the target protein.

// Nodes CP [label="Cyclopropane\nFragment", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Rigidity [label="Conformational\nRigidity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Metabolism [label="Metabolic\nStability", fillcolor="#FBBC05", fontcolor="#FFFFFF"]; Electronics [label="Unique\nElectronics", fillcolor="#34A853", fontcolor="#FFFFFF"]; Potency [label="Enhanced\nPotency", fillcolor="#F1F3F4", fontcolor="#202124"]; PK [label="Improved PK\nProfile", fillcolor="#F1F3F4", fontcolor="#202124"]; Binding [label="Optimized\nBinding", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges CP -> Rigidity [label=" imparts"]; CP -> Metabolism [label=" confers"]; CP -> Electronics [label=" possesses"]; Rigidity -> Potency [label=" leads to"]; Metabolism -> PK [label=" contributes to"]; Electronics -> Binding [label=" enables"]; } graph [ dpi = 300 ]; }

Caption: Key advantages of incorporating cyclopropane fragments.

The Cyclopropyl Group as a Versatile Bioisostere

Bioisosteric replacement is a cornerstone of modern drug design, enabling the optimization of a lead compound's properties while retaining its desired biological activity. The cyclopropyl group has proven to be a highly effective bioisostere for several common functional groups, offering distinct advantages over its counterparts.

Cyclopropane vs. gem-Dimethyl: A Battle of Sp³ Hubs

The gem-dimethyl group is frequently employed to introduce steric bulk and block metabolic hotspots. However, its lipophilicity can sometimes be a liability. The cyclopropyl group can serve as a more polar and often more metabolically stable alternative. While both groups are sp³-rich, the cyclopropyl moiety offers a more defined conformational rigidity.

A compelling case study is the development of hepatitis C virus (HCV) NS5B inhibitors by Bristol-Myers Squibb. Researchers discovered that a cyclopropyl-containing compound underwent NADPH-dependent oxidation, leading to the formation of reactive metabolites. By replacing the cyclopropyl ring with a gem-dimethyl group, they were able to avert this bioactivation pathway.[4] This exemplifies a situation where the cyclopropane was a liability, but it also highlights the bioisosteric relationship and the nuanced decision-making process in drug design.

Cyclopropane vs. Vinyl: Rigidity over Flexibility

The electronic similarity between a cyclopropane ring and a vinyl group makes them potential bioisosteres. However, the key difference lies in their conformational freedom. The rigid cyclopropane can lock in a desired conformation, whereas the rotatable vinyl group can adopt multiple orientations, some of which may be non-productive for binding. The replacement of a vinyl group with a cyclopropane can therefore enhance potency by pre-organizing the molecule for target engagement.

Cyclopropane vs. Phenyl: Escaping Flatland

The "tyranny of the phenyl ring" is a well-recognized challenge in medicinal chemistry, where an over-reliance on aromatic groups can lead to poor physicochemical properties. The cyclopropyl group, as a non-aromatic, three-dimensional scaffold, offers an attractive strategy to "escape flatland" and improve properties such as solubility.[5]

PropertyCyclopropylamineIsopropylamine
pKa 9.1010.63
logP 0.0700.26
Boiling Point 49-50 °C[6]32-34 °C
Water Solubility Miscible[7]Miscible
Molecular Weight 57.09 g/mol [8]59.11 g/mol

Table 1: Comparative Physicochemical Properties of Cyclopropylamine and Isopropylamine.

Strategic Incorporation: A Showcase of Cyclopropane in Action

The true value of the cyclopropyl fragment is best illustrated through its successful application in drug discovery programs. A prime example is the development of the HCV NS3/4A protease inhibitor, grazoprevir. The inclusion of a cyclopropyl group as part of the P1 macrocycle was a critical design element that contributed to the drug's potent, pan-genotypic activity.[9]

Case Study: Grazoprevir and the Power of Conformational Constraint

X-ray crystal structures of grazoprevir bound to the HCV NS3/4A protease reveal that the cyclopropyl group plays a crucial role in orienting the quinoxaline moiety for optimal interactions within the S2 subsite.[9][10] The rigidity of the macrocycle, enforced by the cyclopropane, pre-organizes the inhibitor into a bioactive conformation, minimizing the entropic cost of binding and contributing to its high affinity.[10]

// Nodes Grazoprevir [label="Grazoprevir", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cyclopropane [label="Cyclopropyl\nGroup", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Macrocycle [label="P1 Macrocycle", fillcolor="#FBBC05", fontcolor="#FFFFFF"]; Protease [label="HCV NS3/4A\nProtease", fillcolor="#34A853", fontcolor="#FFFFFF"]; Binding [label="Enhanced\nBinding Affinity", fillcolor="#F1F3F4", fontcolor="#202124"]; Potency [label="Potent, Pan-Genotypic\nActivity", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Grazoprevir -> Cyclopropane [label=" contains"]; Cyclopropane -> Macrocycle [label=" rigidifies"]; Macrocycle -> Protease [label=" binds to"]; Protease -> Binding [label=" with"]; Binding -> Potency [label=" resulting in"]; } graph [ dpi = 300 ]; }

Caption: Role of the cyclopropyl group in grazoprevir's activity.

Synthetic Methodologies: Building in the Three-Membered Ring

The widespread adoption of the cyclopropyl fragment in medicinal chemistry has been fueled by the development of robust and versatile synthetic methods for its introduction.

The Simmons-Smith Reaction: A Classic for a Reason

The Simmons-Smith reaction is a cornerstone of cyclopropanation, involving the reaction of an alkene with a zinc carbenoid, typically formed from diiodomethane and a zinc-copper couple.[11][12] A key advantage of this method is its stereospecificity, where the stereochemistry of the starting alkene is retained in the cyclopropane product.[12] The Furukawa modification, which utilizes diethylzinc, often provides improved reactivity and reproducibility.[13]

Experimental Protocol: Simmons-Smith Cyclopropanation of (E)-Hex-3-en-1-ol

  • Materials: (E)-Hex-3-en-1-ol, Diiodomethane, Diethylzinc (1.0 M solution in hexanes), Anhydrous Dichloromethane, Saturated aqueous NH₄Cl, Saturated aqueous NaHCO₃, Brine, Anhydrous MgSO₄.

  • Procedure:

    • To a stirred solution of (E)-hex-3-en-1-ol (1.0 equiv) in anhydrous dichloromethane (0.2 M) under an argon atmosphere at 0 °C, add diethylzinc (2.0 equiv) dropwise.

    • After stirring for 20 minutes at 0 °C, add diiodomethane (2.2 equiv) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.

    • Extract the aqueous layer with dichloromethane (3 x 20 mL).

    • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired cyclopropylmethanol.

Transition-Metal-Catalyzed Cyclopropanations: Expanding the Toolbox

The decomposition of diazo compounds in the presence of transition metal catalysts, such as those based on rhodium, copper, or iron, provides a powerful and versatile method for the synthesis of cyclopropanes.[14][15] These reactions proceed via the formation of a metal carbene intermediate, which then undergoes a [2+1] cycloaddition with an alkene.[14] The choice of catalyst and ligand can influence the stereoselectivity of the reaction.

Experimental Protocol: Rhodium-Catalyzed Cyclopropanation of Styrene with Ethyl Diazoacetate

  • Materials: Styrene, Ethyl diazoacetate, Rhodium(II) acetate dimer, Anhydrous Dichloromethane.

  • Procedure:

    • To a stirred solution of styrene (5.0 equiv) and rhodium(II) acetate dimer (0.01 equiv) in anhydrous dichloromethane (0.5 M) under an argon atmosphere, add a solution of ethyl diazoacetate (1.0 equiv) in anhydrous dichloromethane dropwise over 1 hour.

    • Stir the reaction mixture at room temperature for 4 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the corresponding ethyl 2-phenylcyclopropane-1-carboxylate.

Potential Liabilities: A Word of Caution

While the cyclopropyl group offers numerous advantages, it is not without its potential liabilities. A notable concern is the metabolic activation of cyclopropylamines. Cytochrome P450 enzymes can oxidize the nitrogen atom, leading to a one-electron oxidation followed by cleavage of the strained cyclopropane ring. This can generate reactive intermediates that may covalently modify proteins, leading to toxicity.[4] The hepatotoxicity associated with the fluoroquinolone antibiotic trovafloxacin has been attributed to the metabolic activation of its cyclopropylamine moiety.[4] Medicinal chemists should therefore exercise caution when incorporating this functional group and conduct appropriate metabolic stability and reactive metabolite screening studies.

// Nodes Cyclopropylamine [label="Cyclopropylamine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CYP450 [label="Cytochrome P450\nOxidation", fillcolor="#FBBC05", fontcolor="#FFFFFF"]; RingOpening [label="Ring Opening", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ReactiveMetabolite [label="Reactive Metabolite", fillcolor="#34A853", fontcolor="#FFFFFF"]; Toxicity [label="Potential\nToxicity", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Cyclopropylamine -> CYP450 [label=" undergoes"]; CYP450 -> RingOpening [label=" leads to"]; RingOpening -> ReactiveMetabolite [label=" forms"]; ReactiveMetabolite -> Toxicity [label=" can cause"]; } graph [ dpi = 300 ]; }

Caption: Metabolic activation of cyclopropylamines.

Conclusion: A Small Ring with a Bright Future

The cyclopropane ring has firmly established itself as a valuable and versatile fragment in the medicinal chemist's toolkit. Its unique combination of conformational rigidity, metabolic stability, and distinct electronic properties provides a powerful means to address a wide array of challenges in drug discovery. From its role as a bioisosteric replacement for gem-dimethyl, vinyl, and phenyl groups to its ability to enhance potency and fine-tune physicochemical properties, the cyclopropyl group continues to make a significant impact on the design of novel therapeutics. As our understanding of its nuanced effects deepens and synthetic methodologies for its introduction become even more sophisticated, the small ring with a big impact is poised to play an even greater role in the development of the medicines of tomorrow.

References

The Guiding Hand: Unraveling the Reaction Mechanism for Cyclopropanation of Methoxy-Substituted Styrenes

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The cyclopropane motif is a cornerstone in medicinal chemistry, imparting unique conformational constraints and metabolic stability to bioactive molecules. The synthesis of substituted cyclopropanes, particularly from readily available styrenes, is therefore of paramount importance. This guide provides a deep dive into the reaction mechanisms governing the cyclopropanation of methoxy-substituted styrenes. We will explore the nuanced electronic and steric influences of the methoxy group, dissecting its impact on the efficiency and stereochemical outcome of both classic and modern cyclopropanation methodologies. This document serves as a technical resource, blending established principles with mechanistic insights to empower researchers in the rational design and execution of these critical synthetic transformations.

Introduction: The Enduring Significance of the Cyclopropyl Ring

The three-membered carbocycle, or cyclopropane, is more than a mere structural curiosity. Its inherent ring strain translates to unique electronic properties, often described as having partial π-character. In drug development, the incorporation of a cyclopropane ring can profoundly influence a molecule's pharmacological profile, affecting its binding affinity, metabolic pathway, and pharmacokinetic properties. Methoxy-substituted styrenes are particularly relevant starting materials due to their prevalence in natural products and their utility as versatile synthetic intermediates. The methoxy group, a potent electron-donating substituent, exerts a significant electronic and steric influence on the reactivity of the olefin, making the study of its role in cyclopropanation reactions a subject of considerable academic and industrial interest.

This guide will navigate the mechanistic landscapes of two primary classes of cyclopropanation reactions as they apply to methoxy-substituted styrenes: the venerable Simmons-Smith reaction and the versatile transition metal-catalyzed cyclopropanations. We will elucidate how the position of the methoxy substituent—be it ortho, meta, or para—modulates the reaction pathways and dictates the stereochemical fate of the resulting cyclopropane.

The Simmons-Smith Reaction: A Concerted Approach to Methylene Transfer

The Simmons-Smith reaction, a cornerstone of cyclopropane synthesis, traditionally employs an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), generated from diiodomethane and a zinc-copper couple.[1] The reaction is prized for its stereospecificity, where the stereochemistry of the starting alkene is retained in the cyclopropane product.[2]

The "Butterfly" Transition State: A Concerted and Synchronous Event

The prevailing mechanism for the Simmons-Smith reaction involves a concerted, "butterfly-type" transition state.[1] In this model, the zinc carbenoid approaches the alkene, and the methylene group is transferred to the double bond in a single, synchronous step. This concerted nature explains the observed stereospecificity.

G cluster_0 Simmons-Smith Reaction Mechanism Styrene Methoxy-Styrene TS [Transition State] Styrene->TS + IZnCH₂I Carbenoid IZnCH₂I Carbenoid->TS Product Methoxy-phenylcyclopropane TS->Product Concerted Methylene Transfer Byproduct ZnI₂ TS->Byproduct G cluster_1 Transition Metal-Catalyzed Cyclopropanation Diazo R¹R²CN₂ Carbene [M]=CR¹R² Diazo->Carbene + [M], - N₂ Catalyst [M] Catalyst->Carbene Product Cyclopropane Carbene->Product + Methoxy-Styrene Styrene Methoxy-Styrene Styrene->Product

References

Methodological & Application

Application Note: Synthesis of 2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid is a valuable building block in medicinal chemistry and materials science. The rigid cyclopropane scaffold, coupled with the functional handles of a carboxylic acid and a methoxy-substituted phenyl ring, makes it an attractive intermediate for the synthesis of novel pharmaceuticals and functional materials. The cyclopropane ring, as a bioisostere for a double bond, can impart unique conformational constraints and metabolic stability to bioactive molecules. This application note provides a detailed protocol for the synthesis of this compound via a modified Simmons-Smith cyclopropanation reaction, a reliable and stereospecific method for the formation of cyclopropane rings.

Principle and Strategy

The synthesis of this compound is achieved through the cyclopropanation of 3-methoxycinnamic acid. The Simmons-Smith reaction, a classic method for cyclopropanation, involves the reaction of an alkene with an organozinc carbenoid species. In this protocol, we will utilize the Furukawa modification, which employs diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂) to generate the active zinc carbenoid intermediate, iodomethylzinc iodide (ICH₂ZnI). This method is particularly well-suited for the cyclopropanation of electron-rich olefins, such as 3-methoxycinnamic acid, and offers good yields and stereospecificity. The reaction proceeds via a concerted mechanism, where the methylene group is transferred to the double bond in a syn-addition, preserving the stereochemistry of the starting alkene.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.
3-Methoxycinnamic acid≥98%Sigma-Aldrich609-90-5
Diethylzinc (1.0 M in hexanes)ReagentSigma-Aldrich557-20-0
Diiodomethane99%Sigma-Aldrich75-11-6
Dichloromethane (DCM), anhydrous≥99.8%Sigma-Aldrich75-09-2
Hydrochloric acid (HCl), 1 MACS reagentFisher Scientific7647-01-0
Ethyl acetate (EtOAc)ACS reagentFisher Scientific141-78-6
Brine (saturated NaCl solution)---
Anhydrous magnesium sulfate (MgSO₄)ReagentFisher Scientific7487-88-9
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Septa and nitrogen inlet/outlet

  • Syringes and needles

  • Ice bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Apparatus for column chromatography

  • NMR spectrometer

  • FT-IR spectrometer

Synthetic Workflow

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Work-up and Purification Start Dissolve 3-methoxycinnamic acid in anhydrous DCM under N₂ Reagent_Prep Cool to 0°C Start->Reagent_Prep Addition_1 Add Diethylzinc (1.0 M in hexanes) dropwise Reagent_Prep->Addition_1 Addition_2 Add Diiodomethane dropwise Addition_1->Addition_2 Reaction Stir at 0°C to room temperature for 12-16 h Addition_2->Reaction Quench Quench with 1 M HCl Reaction->Quench Extraction Extract with Ethyl Acetate Quench->Extraction Wash Wash with Brine Extraction->Wash Dry Dry over MgSO₄ Wash->Dry Evaporation Concentrate in vacuo Dry->Evaporation Purification Purify by column chromatography Evaporation->Purification Final_Product 2-(3-Methoxyphenyl) cyclopropane-1-carboxylic acid Purification->Final_Product Obtain pure product

Caption: Synthetic workflow for this compound.

Step-by-Step Procedure
  • Reaction Setup: To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a septum, add 3-methoxycinnamic acid (5.0 g, 28.1 mmol).

  • Dissolve the starting material in 100 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Addition of Reagents: While stirring, slowly add diethylzinc (1.0 M solution in hexanes, 62.0 mL, 62.0 mmol, 2.2 equivalents) dropwise via syringe over 30 minutes.

  • After the addition of diethylzinc is complete, add diiodomethane (5.0 mL, 62.0 mmol, 2.2 equivalents) dropwise via syringe over 30 minutes. A white precipitate may form during the addition.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully quench the reaction by slowly adding 50 mL of 1 M HCl at 0 °C.

  • Transfer the mixture to a 500 mL separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Expected Results and Data Analysis

The successful synthesis will yield this compound as a white to off-white solid.

ParameterExpected Value
Yield 70-85%
Appearance White to off-white solid
Molecular Formula C₁₁H₁₂O₃
Molecular Weight 192.21 g/mol [1]
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 12.1 (br s, 1H, COOH), 7.20 (t, J=7.8 Hz, 1H, Ar-H), 6.80-6.70 (m, 3H, Ar-H), 3.81 (s, 3H, OCH₃), 2.55 (m, 1H, CH-Ar), 1.85 (m, 1H, CH-COOH), 1.60 (m, 1H, CH₂), 1.30 (m, 1H, CH₂)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 179.5 (C=O), 159.8 (C-OCH₃), 140.2 (Ar-C), 129.5 (Ar-CH), 119.5 (Ar-CH), 113.0 (Ar-CH), 112.5 (Ar-CH), 55.2 (OCH₃), 26.5 (CH-Ar), 22.0 (CH-COOH), 16.5 (CH₂)
IR (KBr, cm⁻¹) 3300-2500 (br, O-H), 1705 (s, C=O), 1600, 1585 (m, C=C), 1260 (s, C-O)

Trustworthiness and Self-Validation

The integrity of this protocol is ensured through rigorous in-process controls and comprehensive final product characterization.

  • Reaction Monitoring: The progress of the reaction should be monitored by TLC to ensure complete consumption of the starting material, 3-methoxycinnamic acid. This prevents contamination of the final product with unreacted starting material.

  • Spectroscopic Analysis: The identity and purity of the synthesized this compound must be confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy. The obtained spectra should be compared with the expected data provided in the "Expected Results and Data Analysis" section. The characteristic broad O-H stretch in the IR spectrum and the carboxylic acid proton signal in the ¹H NMR spectrum are key indicators of the successful synthesis.

  • Purity Assessment: The purity of the final product can be further assessed by High-Performance Liquid Chromatography (HPLC) or melting point determination.

Mechanistic Insights

The Simmons-Smith reaction proceeds through the formation of an organozinc carbenoid, which then transfers a methylene group to the alkene.

Mechanism cluster_reagent Reagent Formation cluster_reaction Cyclopropanation Reagents Et₂Zn + CH₂I₂ Carbenoid ICH₂ZnI (Simmons-Smith Reagent) Reagents->Carbenoid Alkene 3-Methoxycinnamic acid Carbenoid->Alkene Transition_State [Butterfly Transition State] Alkene->Transition_State + ICH₂ZnI Product This compound Transition_State->Product

Caption: Mechanism of the Simmons-Smith cyclopropanation.

The reaction is initiated by the formation of the Simmons-Smith reagent, iodomethylzinc iodide (ICH₂ZnI), from diethylzinc and diiodomethane. This carbenoid then coordinates to the double bond of 3-methoxycinnamic acid. The reaction proceeds through a concerted, three-centered "butterfly-type" transition state, where the methylene group is delivered to the same face of the double bond, resulting in a stereospecific syn-addition. The zinc atom coordinates to the double bond, facilitating the transfer of the CH₂ group and the departure of zinc iodide (ZnI₂).

Safety Precautions

  • Diethylzinc is pyrophoric and reacts violently with water. It should be handled under an inert atmosphere (nitrogen or argon) using proper syringe techniques.

  • Diiodomethane is a dense, toxic liquid. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses).

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a fume hood.

  • The quenching step with HCl is exothermic and should be performed slowly in an ice bath.

References

Application Notes & Protocols: The Strategic Use of 2-(3-Methoxyphenyl)cyclopropane-1-carboxylic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide on the application of 2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid in drug discovery, with detailed protocols and expert insights for researchers and drug development professionals.

Authored by: A Senior Application Scientist

Foreword: Beyond Flat Rings - Embracing the Third Dimension in Medicinal Chemistry

In the landscape of medicinal chemistry, the pursuit of novel chemical matter with improved pharmacological profiles is a constant endeavor. While aromatic rings have been a mainstay, their flat, two-dimensional nature can be limiting. The strategic incorporation of rigid, three-dimensional scaffolds is a key strategy to overcome these limitations. The cyclopropane ring, a small yet powerful motif, offers a unique combination of rigidity and three-dimensionality that can profoundly influence a molecule's properties. This guide focuses on a particularly valuable building block: this compound. We will explore its strategic application, from its synthesis to its potential as a cornerstone for developing next-generation therapeutics. This document is intended for drug discovery researchers, offering both a high-level strategic overview and detailed, actionable protocols.

Part 1: The Scientific Rationale - Why this compound?

The value of this scaffold lies in the synergistic interplay of its two key components: the cyclopropane ring and the 3-methoxyphenyl group.

1.1 The Cyclopropane Moiety: A Bioisostere with Unique Properties

The cyclopropane ring is often employed as a "bioisostere" for other chemical groups, such as gem-dimethyl groups or alkynes. However, its utility extends far beyond simple replacement.

  • Conformational Rigidity: Unlike a flexible alkyl chain, the cyclopropane ring locks the relative orientation of its substituents. This pre-organization of the molecule can reduce the entropic penalty of binding to a biological target, potentially leading to a significant increase in potency.

  • Metabolic Stability: The C-C bonds of the cyclopropane ring are generally more resistant to metabolic degradation by cytochrome P450 enzymes compared to aliphatic chains. This can lead to improved pharmacokinetic profiles, such as a longer half-life.

  • Vectorial Exit Points: The defined geometry of the cyclopropane ring provides precise vectors for exiting a binding pocket to explore new interactions or to tune physical properties.

1.2 The 3-Methoxyphenyl Group: Modulating Interactions and Properties

The methoxy group at the meta-position of the phenyl ring is a common feature in many approved drugs.

  • Hydrogen Bond Acceptor: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in a target protein.

  • Lipophilicity and Solubility: The methoxy group can influence the molecule's overall lipophilicity, which in turn affects its solubility, permeability, and off-target effects.

  • Metabolic Blockade: In some contexts, a methoxy group can block a site of potential metabolism on the aromatic ring, further enhancing the molecule's stability.

Part 2: Synthesis and Characterization Protocols

A reliable and scalable synthetic route is paramount for the successful application of any building block in a drug discovery campaign.

2.1 Protocol: Synthesis of this compound

This protocol outlines a common method for the synthesis of the title compound, starting from commercially available reagents.

Workflow Diagram: Synthesis of this compound

G reagent1 3-Methoxy- styrene step1 Step 1: Rhodium-Catalyzed Cyclopropanation reagent1->step1 reagent2 Ethyl Diazoacetate (EDA) reagent2->step1 catalyst Rh₂(OAc)₄ catalyst->step1 cat. intermediate Ethyl 2-(3-methoxyphenyl) cyclopropane-1-carboxylate step1->intermediate step2 Step 2: Saponification and Acidification intermediate->step2 reagent3 1. NaOH (aq) 2. HCl (aq) reagent3->step2 product 2-(3-Methoxyphenyl) cyclopropane-1-carboxylic acid step2->product

Caption: Synthetic workflow for the target compound.

Step-by-Step Procedure:

  • Cyclopropanation:

    • To a solution of 3-methoxystyrene (1.0 eq) in a suitable solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen), add a catalytic amount of rhodium(II) acetate dimer (Rh₂(OAc)₄, ~0.5 mol%).

    • Slowly add ethyl diazoacetate (EDA, 1.1 eq) to the reaction mixture at room temperature over a period of 2-3 hours using a syringe pump. Rationale: Slow addition of EDA is crucial to maintain a low concentration of this reactive species, minimizing the formation of byproducts.

    • Stir the reaction for an additional 12-16 hours at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel.

  • Saponification:

    • Dissolve the purified ethyl 2-(3-methoxyphenyl)cyclopropane-1-carboxylate in a mixture of ethanol and water.

    • Add an excess of sodium hydroxide (NaOH, ~3.0 eq) and heat the mixture to reflux for 2-4 hours. Rationale: The ester hydrolysis is driven to completion by using an excess of base and elevated temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Acidification and Isolation:

    • Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of concentrated hydrochloric acid (HCl).

    • The product, this compound, will precipitate as a solid.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the final product.

2.2 Characterization Data

Analysis Expected Result
¹H NMR Complex multiplets in the cyclopropyl region (1-2 ppm), aromatic protons (6.5-7.5 ppm), and a singlet for the methoxy group (~3.8 ppm).
¹³C NMR Signals for the cyclopropyl carbons, aromatic carbons, the methoxy carbon, and the carboxylic acid carbonyl.
Mass Spec (ESI-) [M-H]⁻ corresponding to the molecular weight of the acid.
Purity (HPLC) >95%

Part 3: Application in Target-Oriented Drug Discovery

The structural features of this compound make it an attractive starting point for developing modulators of various biological targets. The carboxylic acid can serve as a key interaction point (e.g., with an arginine or lysine residue) or as a handle for further chemical modification.

3.1 Case Study: Development of a Novel Enzyme Inhibitor

Let's consider a hypothetical scenario where we aim to develop an inhibitor for a novel hydrolase enzyme. The active site of this enzyme is known to have a positively charged residue that recognizes a carboxylate substrate.

Workflow Diagram: Scaffold-Based Inhibitor Development

G start 2-(3-Methoxyphenyl) cyclopropane-1-carboxylic acid step1 Amide Coupling (EDC, HOBt) start->step1 library Amide Library step1->library amines Diverse Amine Building Blocks amines->step1 step2 High-Throughput Screening (HTS) library->step2 hits Initial Hits (μM Potency) step2->hits assay Enzyme Inhibition Assay assay->step2 step3 Structure-Activity Relationship (SAR) Studies hits->step3 lead Lead Compound (nM Potency) step3->lead

Caption: Workflow for developing inhibitors from the scaffold.

3.2 Protocol: Amide Library Synthesis

  • Activation of the Carboxylic Acid:

    • Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., dimethylformamide, DMF).

    • Add 1-hydroxybenzotriazole (HOBt, 1.2 eq) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC, 1.2 eq). Rationale: EDC is a water-soluble carbodiimide that activates the carboxylic acid, while HOBt is an additive that minimizes side reactions and racemization.

    • Stir the mixture at room temperature for 30 minutes.

  • Amide Coupling:

    • To the activated acid solution, add the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq).

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction by LC-MS.

  • Workup and Purification:

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography or preparative HPLC to yield the desired amide.

3.3 Protocol: Enzyme Inhibition Assay (Generic Fluorogenic Assay)

This protocol describes a general method to screen the synthesized library for inhibitory activity.

  • Reagent Preparation:

    • Prepare a stock solution of the enzyme in an appropriate assay buffer.

    • Prepare a stock solution of a fluorogenic substrate for the enzyme.

    • Prepare serial dilutions of the test compounds (from the synthesized library) in DMSO.

  • Assay Procedure (384-well plate format):

    • Add a small volume (e.g., 100 nL) of the test compound dilutions to the wells of the assay plate.

    • Add the enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature. Rationale: This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.

    • Immediately begin monitoring the increase in fluorescence over time using a plate reader. The rate of increase in fluorescence is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percent inhibition for each compound concentration relative to a DMSO control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Part 4: Concluding Remarks and Future Outlook

This compound is more than just a chemical; it is a strategic tool for the modern medicinal chemist. Its inherent three-dimensionality and tunable electronic properties offer a robust platform for the design of potent, selective, and metabolically stable drug candidates. The protocols and workflows detailed in this guide provide a starting point for researchers to harness the potential of this valuable scaffold. As the demand for innovative therapeutics continues to grow, the judicious use of such well-designed building blocks will be a critical component of successful drug discovery campaigns.

The Strategic Application of 2-(3-Methoxyphenyl)cyclopropane-1-carboxylic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Conformationally Restricted Building Block

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological properties is paramount. The strategic incorporation of rigid structural motifs is a widely employed tactic to improve potency, selectivity, and metabolic stability by reducing the entropic penalty of receptor binding.[1] Among these motifs, the cyclopropane ring has emerged as a versatile and valuable component. This application note delves into the utility of a specific, high-value building block, 2-(3-methoxyphenyl)cyclopropane-1-carboxylic acid , in the synthesis of next-generation therapeutic agents.

With a molecular formula of C₁₁H₁₂O₃ and a molecular weight of 192.21 g/mol , this building block offers a unique combination of a conformationally constrained cyclopropane core and a synthetically versatile carboxylic acid handle.[2] The presence of the 3-methoxyphenyl group provides a key point of interaction for molecular recognition by biological targets and can be further functionalized if necessary. This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of its applications, detailed experimental protocols for its use in amide bond formation, and a forward-looking perspective on its potential in drug discovery.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is essential for its effective application in synthesis and drug design.

PropertyValueSource
Molecular Formula C₁₁H₁₂O₃PubChem CID: 13972233[2]
Molecular Weight 192.21 g/mol PubChem CID: 13972233[2]
CAS Number 900254-25-3PubChem CID: 13972233[2]
XLogP3 1.6PubChem CID: 13972233[2]
Appearance White to off-white solidCommercial Supplier Data

Application Focus: A Key Building Block for Leukotriene C4 Synthase Inhibitors

A significant and promising application of cyclopropane carboxylic acid derivatives lies in the development of inhibitors for leukotriene C4 (LTC4) synthase.[3] LTC4 synthase is a critical enzyme in the biosynthesis of cysteinyl leukotrienes, which are potent inflammatory mediators implicated in the pathophysiology of asthma and other respiratory diseases.[4][5] Inhibition of this enzyme represents a compelling therapeutic strategy to mitigate the effects of these inflammatory mediators.[6][7]

Patents from leading pharmaceutical companies have disclosed classes of cyclopropane carboxylic acid derivatives as potent LTC4 synthase inhibitors, highlighting the importance of this scaffold in the design of novel treatments for respiratory ailments.[3] The constrained nature of the cyclopropane ring in molecules like this compound helps to orient the appended functionalities in a defined three-dimensional space, facilitating optimal binding to the enzyme's active site.

The general workflow for the application of this building block in the synthesis of potential LTC4 synthase inhibitors is depicted below:

workflow A 2-(3-Methoxyphenyl)cyclopropane- 1-carboxylic acid C Amide Bond Formation (Coupling Reagents: HATU, EDC/HOBt) A->C B Amine Coupling Partner (e.g., substituted pyrazine amine) B->C D Target Bioactive Molecule (Potential LTC4 Synthase Inhibitor) C->D E Biological Screening (in vitro and in vivo assays) D->E

Caption: General workflow for utilizing the building block.

Experimental Protocols: Harnessing the Reactivity of the Carboxylic Acid

The carboxylic acid functionality of this compound is the primary site for its elaboration into more complex molecules, most commonly through the formation of amide bonds. The choice of coupling reagent is critical and depends on the nature of the amine, the scale of the reaction, and the desired purity of the final product. Below are two field-proven protocols for the synthesis of amides using this building block.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is highly efficient, particularly for less reactive or sterically hindered amines, due to the formation of a highly reactive activated ester intermediate.[8]

Materials:

  • This compound

  • Amine of interest (e.g., a substituted aminopyrazine for LTC4 synthase inhibitor synthesis)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Activation: To the stirred solution, add HATU (1.1 eq) and DIPEA (2.5 eq). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add the desired amine (1.0-1.2 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.

protocol1 cluster_reactants Reactants cluster_process Process A Carboxylic Acid E Pre-activation (15-30 min) A->E B HATU B->E C DIPEA C->E D Amine F Amine Coupling (2-12 h) D->F E->F G Aqueous Work-up F->G H Purification G->H I Pure Amide Product H->I

Caption: Workflow for HATU-mediated amide coupling.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This classic two-step, one-pot procedure is widely used due to its mild conditions and the water-solubility of the byproducts, which simplifies purification.[8]

Materials:

  • This compound

  • Amine of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Triethylamine (TEA) or DIPEA (optional, if the amine is a salt)

  • Ethyl acetate (EtOAc)

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq), the amine (1.0-1.2 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • Coupling: Cool the solution to 0 °C in an ice bath. Add EDC (1.2 eq) portion-wise to the stirred mixture. If the amine is provided as a hydrochloride salt, add TEA or DIPEA (1.2 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS (typically 4-16 hours).

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Synthesis of the Building Block: A Note on Preparation

While this compound is commercially available from various suppliers, an understanding of its synthesis can be valuable for custom isotopic labeling or analog synthesis. A common synthetic route involves the cyclopropanation of 3-methoxystyrene with an ethyl diazoacetate followed by hydrolysis of the resulting ester.

synthesis A 3-Methoxystyrene D Cyclopropanation A->D B Ethyl Diazoacetate B->D C Rh(II) or Cu(I) catalyst C->D E Ethyl 2-(3-methoxyphenyl)cyclopropane-1-carboxylate D->E F Hydrolysis (e.g., LiOH, THF/H₂O) E->F G 2-(3-Methoxyphenyl)cyclopropane- 1-carboxylic acid F->G

Caption: A general synthetic route to the title building block.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for modern drug discovery. Its rigid cyclopropane core provides a means to explore chemical space with a higher degree of three-dimensional complexity, a key attribute in the design of potent and selective therapeutic agents. The successful application of related structures in the development of clinical candidates for respiratory diseases underscores the potential of this molecular scaffold. The protocols detailed herein provide a robust starting point for researchers to incorporate this building block into their synthetic campaigns, paving the way for the discovery of novel and impactful medicines.

References

Application Notes and Protocols for the Chiral Resolution of 2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral 2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid

Enantiomerically pure this compound is a valuable chiral building block in the synthesis of various pharmaceutical agents and biologically active molecules. The specific stereochemistry of the cyclopropane ring is often crucial for the desired pharmacological activity and can significantly influence the efficacy and safety profile of the final drug substance. The production of a single enantiomer necessitates a robust and efficient chiral resolution strategy. This guide provides a detailed overview of established techniques, including classical diastereomeric salt resolution, enzymatic kinetic resolution, and preparative chiral chromatography, for the successful separation of the enantiomers of this compound.

I. Classical Diastereomeric Salt Resolution

This method remains a cornerstone of industrial-scale chiral separations due to its cost-effectiveness and scalability. The principle lies in the reaction of the racemic carboxylic acid with an enantiomerically pure chiral base (resolving agent) to form a pair of diastereomeric salts. These diastereomers exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization.

Causality Behind Experimental Choices:

The selection of the chiral resolving agent and the crystallization solvent is the most critical step in developing a successful diastereomeric resolution. The ideal resolving agent should form a stable, crystalline salt with one enantiomer of the carboxylic acid while the salt of the other enantiomer remains in solution. The choice is often empirical, but general guidelines suggest screening a variety of commercially available chiral bases.

Protocol: Chiral Resolution via Diastereomeric Salt Formation

1. Selection of the Chiral Resolving Agent:

  • A preliminary screening of chiral resolving agents is recommended. Common choices for resolving acidic compounds include:

    • (R)-(+)-α-Methylbenzylamine

    • (S)-(-)-α-Methylbenzylamine

    • Cinchonidine

    • Quinine

    • Brucine

2. Diastereomeric Salt Formation and Fractional Crystallization:

  • Step 1: In a suitable reaction vessel, dissolve one equivalent of racemic this compound in a minimal amount of a heated solvent (e.g., methanol, ethanol, or acetone).

  • Step 2: In a separate vessel, dissolve 0.5 to 1.0 equivalents of the chosen chiral resolving agent in the same heated solvent.

  • Step 3: Slowly add the resolving agent solution to the carboxylic acid solution with continuous stirring.

  • Step 4: Allow the mixture to cool slowly to room temperature to facilitate the crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath may enhance the yield.

  • Step 5: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of the cold solvent.

3. Liberation of the Enantiomerically Enriched Carboxylic Acid:

  • Step 1: Suspend the crystalline diastereomeric salt in water.

  • Step 2: Acidify the mixture with a strong acid (e.g., 2M HCl) to a pH of approximately 2. This will protonate the carboxylic acid and liberate it from the chiral amine.

  • Step 3: Extract the liberated carboxylic acid with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Step 4: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield the enantiomerically enriched this compound.

4. Determination of Enantiomeric Purity:

  • The enantiomeric excess (e.e.) of the resolved acid should be determined using chiral HPLC or by derivatization with a chiral alcohol followed by NMR analysis.

II. Enzymatic Kinetic Resolution

Enzymatic kinetic resolution offers a highly selective and environmentally benign alternative to classical resolution methods. This technique utilizes the stereoselectivity of enzymes, typically lipases, to catalyze the transformation of one enantiomer of a racemic mixture at a much faster rate than the other. For carboxylic acids, this is often achieved through the enantioselective esterification of the acid or the hydrolysis of its corresponding ester.

Causality Behind Experimental Choices:

The choice of enzyme is paramount for a successful kinetic resolution. Lipases are frequently employed due to their broad substrate specificity and high enantioselectivity. The reaction conditions, such as the choice of acyl donor (for esterification) or solvent system (for hydrolysis), can significantly impact the reaction rate and enantioselectivity.

Protocol: Lipase-Catalyzed Kinetic Resolution of Methyl 2-(3-Methoxyphenyl)cyclopropane-1-carboxylate

This protocol describes the hydrolysis of the racemic methyl ester.

1. Preparation of the Racemic Ester:

  • The racemic methyl ester can be prepared from the carboxylic acid using standard esterification methods (e.g., reaction with methanol in the presence of an acid catalyst like sulfuric acid).

2. Enzymatic Hydrolysis:

  • Step 1: In a buffered aqueous solution (e.g., 50 mM sodium phosphate buffer, pH 7.4), disperse the racemic methyl 2-(3-Methoxyphenyl)cyclopropane-1-carboxylate. A co-solvent such as DMSO may be used to improve solubility.[1]

  • Step 2: Add a suitable lipase (e.g., Lipase from Candida antarctica B, commercially available as Novozym 435) to the mixture.

  • Step 3: Stir the reaction mixture at a controlled temperature (e.g., 30°C) and monitor the progress of the reaction by chiral HPLC or GC.

  • Step 4: The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the remaining ester and the produced carboxylic acid.

  • Step 5: After the desired conversion is reached, separate the enzyme by filtration.

  • Step 6: Acidify the aqueous phase with 1N HCl and extract the unreacted ester and the produced carboxylic acid with an organic solvent.[1]

3. Separation and Isolation:

  • The unreacted ester and the carboxylic acid can be separated by extraction with a basic aqueous solution (e.g., saturated NaHCO₃ solution). The carboxylic acid will be extracted into the aqueous phase as its sodium salt, while the ester remains in the organic phase.

  • Acidification of the aqueous phase followed by extraction will yield the enantiomerically enriched carboxylic acid.

  • The enantiomerically enriched ester can be hydrolyzed to the corresponding carboxylic acid in a separate step.

III. Chiral Chromatography (HPLC & SFC)

Preparative chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for the direct separation of enantiomers. These methods utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.

Causality Behind Experimental Choices:

The selection of the appropriate chiral stationary phase is the most critical factor for a successful chromatographic resolution. Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are often the first choice due to their broad applicability. The mobile phase composition is then optimized to achieve the best balance between resolution and analysis time. SFC is often preferred for preparative separations due to its lower viscosity and higher diffusion rates, which can lead to faster separations and reduced solvent consumption.

Protocol: Chiral HPLC/SFC Method Development

1. Column Screening:

  • Screen a selection of polysaccharide-based chiral columns, such as:

    • Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate))

    • Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate))[2]

    • Chiralpak® AS-H (amylose tris((S)-α-methylbenzylcarbamate))

2. Mobile Phase Selection and Optimization:

  • Normal Phase HPLC:

    • Start with a mobile phase of n-hexane/isopropanol (90:10, v/v).[2]

    • To improve peak shape for the acidic analyte, add a small amount of an acidic modifier like trifluoroacetic acid (TFA) or acetic acid (typically 0.1%).[2]

    • Optimize the ratio of hexane to alcohol to fine-tune the retention and resolution.

  • Supercritical Fluid Chromatography (SFC):

    • Use supercritical CO₂ as the main mobile phase component.

    • Use a polar co-solvent such as methanol or ethanol.

    • An acidic or basic additive may be required to improve peak shape.

3. Analytical and Preparative Separation:

  • Once an effective analytical separation is achieved, the method can be scaled up to a preparative scale by increasing the column diameter and sample load.

Data Presentation

TechniqueKey ParametersExpected Outcome
Classical Resolution Resolving Agent: (R)-(+)-α-Methylbenzylamine; Solvent: EthanolIsolation of one enantiomer as a crystalline salt.
Enzymatic Resolution Enzyme: Lipase from Candida antarctica B; Substrate: Methyl esterEnantiomerically enriched unreacted ester and hydrolyzed acid.
Chiral HPLC/SFC Column: Chiralpak® AD-H; Mobile Phase: Hexane/IPA/TFABaseline separation of enantiomers for analytical or preparative purposes.

Experimental Workflows (Graphviz Diagrams)

Classical_Resolution racemic_acid Racemic 2-(3-Methoxyphenyl) cyclopropane-1-carboxylic acid salt_formation Diastereomeric Salt Formation in Solvent racemic_acid->salt_formation resolving_agent Chiral Resolving Agent (e.g., (R)-(+)-α-Methylbenzylamine) resolving_agent->salt_formation crystallization Fractional Crystallization salt_formation->crystallization filtration Filtration crystallization->filtration less_soluble_salt Less Soluble Diastereomeric Salt (Crystal) filtration->less_soluble_salt Solid mother_liquor Mother Liquor with More Soluble Diastereomeric Salt filtration->mother_liquor Liquid acidification1 Acidification (e.g., HCl) less_soluble_salt->acidification1 acidification2 Acidification (e.g., HCl) mother_liquor->acidification2 enantiomer1 Enantiomer 1 acidification1->enantiomer1 enantiomer2 Enantiomer 2 acidification2->enantiomer2

Caption: Workflow for Classical Diastereomeric Salt Resolution.

Enzymatic_Resolution racemic_ester Racemic Methyl 2-(3-Methoxyphenyl) cyclopropane-1-carboxylate hydrolysis Enzymatic Hydrolysis (pH 7.4, ~50% conversion) racemic_ester->hydrolysis lipase Lipase (e.g., Novozym 435) lipase->hydrolysis mixture Mixture of Enriched Ester and Acid hydrolysis->mixture separation Basic Extraction mixture->separation ester_enantiomer Enriched Ester (e.g., (R)-enantiomer) separation->ester_enantiomer Organic Phase acid_enantiomer Enriched Acid (e.g., (S)-enantiomer) separation->acid_enantiomer Aqueous Phase hydrolysis2 Chemical Hydrolysis ester_enantiomer->hydrolysis2 acid_enantiomer1 (S)-Carboxylic Acid acid_enantiomer->acid_enantiomer1 acid_enantiomer2 (R)-Carboxylic Acid hydrolysis2->acid_enantiomer2

Caption: Workflow for Enzymatic Kinetic Resolution via Hydrolysis.

Chiral_Chromatography racemic_acid Racemic 2-(3-Methoxyphenyl) cyclopropane-1-carboxylic acid injection Injection onto Chiral Column racemic_acid->injection separation Chromatographic Separation (Chiral Stationary Phase) injection->separation detection Detection (UV/SFC) separation->detection fraction_collection Fraction Collection detection->fraction_collection enantiomer1 Enantiomer 1 fraction_collection->enantiomer1 Early eluting enantiomer2 Enantiomer 2 fraction_collection->enantiomer2 Late eluting

Caption: Workflow for Chiral Chromatography Separation.

References

Derivatization of 2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid for bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Anwendungs- und Protokollleitfaden: Derivatisierung von 2-(3-Methoxyphenyl)cyclopropan-1-carbonsäure für Bioassays

Abstrakt

Dieses Dokument bietet eine detaillierte technische Anleitung zur chemischen Derivatisierung von 2-(3-Methoxyphenyl)cyclopropan-1-carbonsäure und zur anschließenden biologischen Evaluierung der synthetisierten Verbindungen. Der Cyclopropanring verleiht dem Molekül eine rigide, dreidimensionale Struktur, die für die molekulare Erkennung an biologischen Zielstrukturen von großem Interesse ist. Die Carbonsäuregruppe dient als vielseitiger chemischer "Griff", der Modifikationen zur Erstellung einer Bibliothek von Analoga für Struktur-Wirkungs-Beziehungs-Studien (SAR) ermöglicht. Wir stellen hier bewährte Protokolle für die Amid- und Ester-Derivatisierung vor und beschreiben detaillierte Methoden für relevante Bioassays, einschließlich eines funktionellen Assays für Gq-gekoppelte G-Protein-gekoppelte Rezeptoren (GPCRs) und eines Enzymhemmungs-Assays.

Einleitung: Die Bedeutung des Cyclopropan-Gerüsts in der medizinischen Chemie

Das 2-(3-Methoxyphenyl)cyclopropan-1-carbonsäure-Gerüst (Abbildung 1) ist eine attraktive Ausgangsstruktur für die Entwicklung von niedermolekularen Wirkstoffen. Die rigide Konformation des Cyclopropanrings schränkt die konformationelle Flexibilität ein, was oft zu einer höheren Affinität und Selektivität für ein biologisches Ziel führt, indem die entropische Bestrafung bei der Bindung minimiert wird. Die Phenylgruppe ermöglicht hydrophobe und aromatische Wechselwirkungen, während die Methoxyphenyl-Substitution das Potenzial für Wasserstoffbrückenbindungen und spezifische polare Kontakte bietet.

Die Carbonsäurefunktion ist der Schlüssel zur Derivatisierung. Sie kann leicht in eine Vielzahl anderer funktioneller Gruppen umgewandelt werden, insbesondere in Amide und Ester, die in vielen zugelassenen Medikamenten vorkommen.[1][2] Diese Modifikationen ermöglichen es, systematisch Parameter wie Löslichkeit, Lipophilie, metabolische Stabilität und die Fähigkeit zur Bildung von Wasserstoffbrückenbindungen zu variieren, um die pharmakokinetischen und pharmakodynamischen Eigenschaften zu optimieren.

In diesem Leitfaden werden wir die Synthese einer kleinen, fokussierten Bibliothek von Amid- und Esterderivaten beschreiben und deren biologische Aktivität in zwei hypothetischen, aber hochrelevanten Assay-Systemen untersuchen:

  • Ein zellbasierter funktioneller Assay zur Untersuchung der Aktivität an einem Gq-gekoppelten GPCR. GPCRs sind eine der größten und wichtigsten Klassen von Zielmolekülen für Medikamente.[3][4][5]

  • Ein biochemischer Enzymhemmungs-Assay zur Bestimmung der inhibitorischen Potenz gegen ein hypothetisches Zielenzym.[6][7]

Abbildung 1: Grundstruktur

alt text

Strategien zur Derivatisierung: Synthese einer fokussierten Bibliothek

Die Derivatisierung der Carbonsäuregruppe ist eine grundlegende Taktik in der medizinischen Chemie, um die Wechselwirkungen eines Moleküls mit seiner Zielstruktur zu optimieren.[1] Wir konzentrieren uns auf zwei der robustesten und am weitesten verbreiteten Transformationen: die Amid-Kopplung und die Veresterung.

Amid-Synthese über Carbodiimid-Aktivierung

Die Bildung einer Amidbindung zwischen einer Carbonsäure und einem Amin ist eine der am häufigsten durchgeführten Reaktionen in der Wirkstoffforschung.[2][8] Die direkte Reaktion ist aufgrund der Bildung eines nicht-reaktiven Ammoniumcarboxylatsalzes ineffizient.[9] Daher werden Kupplungsreagenzien wie EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid) verwendet, um die Carbonsäure zu aktivieren.[2][9] Die Zugabe von Additiven wie HOBt (Hydroxybenzotriazol) oder NHS (N-Hydroxysuccinimid) kann die Effizienz steigern und Nebenreaktionen, wie z. B. Racemisierung, unterdrücken.[2][8]

Kausale Begründung der experimentellen Wahl:

  • EDC wurde aufgrund seiner Wasserlöslichkeit gewählt, die eine einfache Entfernung des Harnstoff-Nebenprodukts durch wässrige Aufarbeitung ermöglicht, im Gegensatz zu dem unlöslichen Dicyclohexylharnstoff, der bei Verwendung von DCC entsteht.[9]

  • HOBt wird als Additiv verwendet, da es den aktivierten Acyl-intermediär abfängt und einen reaktiveren HOBt-Ester bildet. Dies reduziert das Risiko der Epimerisierung an chiralen Zentren und verbessert die Gesamtausbeute, insbesondere bei sterisch gehinderten oder elektronisch armen Aminen.[2]

  • DIPEA (N,N-Diisopropylethylamin) wird als nicht-nukleophile Base verwendet, um das während der Reaktion gebildete HCl abzufangen und das Reaktions-pH aufrechtzuerhalten, ohne mit dem aktivierten Ester zu konkurrieren.

  • DMF (Dimethylformamid) ist ein polares aprotisches Lösungsmittel, das die meisten organischen Reaktanden gut löst und für Kupplungsreaktionen geeignet ist.

Derivatization_Workflow Start 2-(3-Methoxyphenyl)cyclopropan- 1-carbonsäure Activate Aktivierung mit EDC/HOBt Start->Activate Schritt 1 Ester_Prod Ester-Derivat Start->Ester_Prod Schritt 2b Amide Amid-Derivat Activate->Amide Schritt 2a Amine Primäres/Sekundäres Amin (R1R2NH) Amine->Amide Ester Alkohol (R3OH) + Säurekatalysator Ester->Ester_Prod

Diagramm 1: Allgemeiner Arbeitsablauf zur Derivatisierung.

Detailliertes Protokoll 1: Allgemeine Vorgehensweise zur Amid-Kopplung

  • Vorbereitung: Lösen Sie die 2-(3-Methoxyphenyl)cyclopropan-1-carbonsäure (1,0 Äquiv.) in wasserfreiem DMF (ca. 0,2 M).

  • Aktivierung: Geben Sie HOBt (1,2 Äquiv.) und EDC (1,2 Äquiv.) zu der Lösung. Rühren Sie die Mischung 30 Minuten bei Raumtemperatur. In dieser Phase bildet sich der aktive HOBt-Ester.

  • Amin-Zugabe: Geben Sie das gewünschte Amin (1,1 Äquiv.) und DIPEA (2,0 Äquiv.) zu der Reaktionsmischung.

  • Reaktion: Lassen Sie die Reaktion bei Raumtemperatur für 4-16 Stunden rühren. Überwachen Sie den Fortschritt mittels Dünnschichtchromatographie (DC) oder LC-MS.

  • Aufarbeitung: Verdünnen Sie die Reaktionsmischung mit Ethylacetat. Waschen Sie die organische Phase nacheinander mit 5%iger wässriger LiCl-Lösung (um DMF zu entfernen), 1 M HCl, gesättigter NaHCO₃-Lösung und gesättigter NaCl-Lösung (Sole).

  • Isolierung: Trocknen Sie die organische Schicht über wasserfreiem Na₂SO₄, filtrieren Sie und konzentrieren Sie sie im Vakuum. Reinigen Sie den Rohprodukt mittels Säulenchromatographie auf Kieselgel, um das reine Amid-Derivat zu erhalten.[8]

Ester-Synthese über Fischer-Veresterung

Die Fischer-Veresterung ist eine klassische Methode zur Synthese von Estern durch die säurekatalysierte Reaktion einer Carbonsäure mit einem Alkohol.[10][11] Die Reaktion ist ein Gleichgewichtsprozess, daher wird oft der Alkohol im Überschuss verwendet oder das entstehende Wasser entfernt, um das Gleichgewicht in Richtung des Produkts zu verschieben.

Kausale Begründung der experimentellen Wahl:

  • Schwefelsäure (H₂SO₄) ist ein starker Säurekatalysator und ein Dehydratisierungsmittel, das die Protonierung des Carbonylsauerstoffs erleichtert, wodurch der Carbonylkohlenstoff elektrophiler wird, und das gleichzeitig das als Nebenprodukt entstehende Wasser bindet.[11]

  • Die Verwendung des Alkohols als Lösungsmittel (im Überschuss) verschiebt das Reaktionsgleichgewicht gemäß dem Prinzip von Le Chatelier zugunsten des Esters.[11]

  • Rückfluss-Bedingungen werden angewendet, um die Reaktionsgeschwindigkeit zu erhöhen, da die Veresterung bei Raumtemperatur oft langsam ist.[11]

Detailliertes Protokoll 2: Allgemeine Vorgehensweise zur Fischer-Veresterung

  • Vorbereitung: Lösen oder suspendieren Sie die 2-(3-Methoxyphenyl)cyclopropan-1-carbonsäure (1,0 Äquiv.) in dem entsprechenden Alkohol (z. B. Methanol, Ethanol; wird als Reaktant und Lösungsmittel verwendet, ca. 10-20 facher Überschuss).

  • Katalysator-Zugabe: Geben Sie vorsichtig eine katalytische Menge konzentrierter Schwefelsäure (ca. 2-5 mol%) zu der Mischung.

  • Reaktion: Erhitzen Sie die Mischung unter Rückfluss für 2-8 Stunden. Überwachen Sie den Fortschritt mittels DC oder LC-MS.

  • Aufarbeitung: Kühlen Sie die Reaktion auf Raumtemperatur ab und entfernen Sie den überschüssigen Alkohol im Vakuum. Lösen Sie den Rückstand in Ethylacetat.

  • Neutralisierung: Waschen Sie die organische Phase vorsichtig mit gesättigter NaHCO₃-Lösung (um die Säure zu neutralisieren) und anschließend mit Sole.

  • Isolierung: Trocknen Sie die organische Schicht über wasserfreiem Na₂SO₄, filtrieren Sie und konzentrieren Sie sie im Vakuum, um den rohen Ester zu erhalten, der bei Bedarf weiter durch Säulenchromatographie gereinigt werden kann.

Biologische Evaluierung: Protokolle für Bioassays

Nach der Synthese und Reinigung müssen die Derivate auf ihre biologische Aktivität getestet werden. Wir stellen Protokolle für zwei gängige Assay-Typen vor, die für die frühe Wirkstoffforschung von zentraler Bedeutung sind.

Zellbasierter funktioneller Assay: Messung der Gq-GPCR-Aktivierung

Viele GPCRs koppeln an das Gq-Protein, das die Phospholipase C (PLC) aktiviert. PLC spaltet wiederum Phosphatidylinositol-4,5-bisphosphat (PIP₂) in Inositoltrisphosphat (IP₃) und Diacylglycerin (DAG). IP₃ löst die Freisetzung von intrazellulärem Calcium ([Ca²⁺]i) aus.[4][12] Die Akkumulation eines stabilen IP₃-Metaboliten, Inositolmonophosphat (IP₁), kann als Maß für die Rezeptoraktivierung verwendet werden.[12][13] Homogene zeitaufgelöste Fluoreszenz (HTRF)-Assays sind eine gängige Methode zur Messung von IP₁.[12]

GPCR_Signaling_Pathway Ligand Derivat (Agonist) GPCR Gq-gekoppelter GPCR Ligand->GPCR Bindung Gq Gq-Protein (α, β, γ) GPCR->Gq Aktivierung PLC Phospholipase C (PLC) Gq->PLC Aktivierung PIP2 PIP₂ PLC->PIP2 Spaltung IP1 IP₁ (gemessen) PIP2->IP1 ...→ Ca ↑ [Ca²⁺]i PIP2->Ca

Diagramm 2: Vereinfachter Gq-Signalweg.

Detailliertes Protokoll 3: IP₁-HTRF-Assay zur Messung der Gq-Aktivierung

  • Zellkultur: Kultivieren Sie HEK293-Zellen, die den Ziel-GPCR stabil exprimieren, in geeignetem Medium bis zu einer Konfluenz von 80-90%.

  • Zell-Aussaat: Trypsinieren Sie die Zellen und säen Sie sie in einer Dichte von 20.000 Zellen/Well in weiße 384-Well-Platten aus. Inkubieren Sie über Nacht bei 37°C und 5% CO₂.

  • Verbindungs-Vorbereitung: Bereiten Sie serielle Verdünnungen Ihrer Testverbindungen (Derivate) in Assay-Puffer vor. Typischerweise wird eine 10-Punkt-Dosis-Wirkungs-Kurve von 10 nM bis 100 µM erstellt.

  • Stimulation: Entfernen Sie das Kulturmedium von den Zellen und geben Sie die verdünnten Verbindungen zu den Wells. Inkubieren Sie für 60 Minuten bei 37°C.

  • Lyse und Detektion: Geben Sie die HTRF-Reagenzien (IP₁-d2-Akzeptor und Anti-IP₁-Kryptat-Donor) gemäß den Anweisungen des Herstellers zu jedem Well.

  • Inkubation: Inkubieren Sie die Platte für 60 Minuten bei Raumtemperatur, geschützt vor Licht.

  • Messung: Messen Sie die HTRF-Signale (Emission bei 665 nm und 620 nm) mit einem geeigneten Plattenlesegerät.

  • Datenanalyse: Berechnen Sie das HTRF-Verhältnis (665 nm / 620 nm * 10.000) und erstellen Sie eine Dosis-Wirkungs-Kurve, indem Sie das Verhältnis gegen die Log-Konzentration der Verbindung auftragen. Bestimmen Sie den EC₅₀-Wert (halbmaximale effektive Konzentration) mithilfe einer nichtlinearen Regression (Vier-Parameter-logistische Kurve).[12][13]

Tabelle 1: Hypothetische Aktivitätsdaten aus dem Gq-GPCR-Assay

VerbindungR-GruppeEC₅₀ (nM)Maximale Aktivierung (% von Kontrolle)
Grundgerüst -OH125075%
Amid 1 -NH-CH₂CH₃8598%
Amid 2 -NH-Cyclopropyl32105%
Amid 3 -N(CH₃)₂>10.00020%
Ester 1 -O-CH₃98080%
Ester 2 -O-CH₂CH₃75082%
Biochemischer Assay: Bestimmung der Enzymhemmung

Enzymhemmungs-Assays sind entscheidend, um die Potenz und den Wirkmechanismus von Inhibitoren zu charakterisieren.[6][7] Ein typischer Assay misst die Rate der Produktbildung oder des Substratverbrauchs in Anwesenheit verschiedener Konzentrationen des Inhibitors. Der IC₅₀-Wert, die Konzentration des Inhibitors, die erforderlich ist, um die Enzymaktivität um 50% zu reduzieren, ist ein wichtiger Parameter zur Quantifizierung der Potenz.[14]

Kausale Begründung der experimentellen Wahl:

  • Substratkonzentration: Für die Bestimmung des IC₅₀-Wertes ist es entscheidend, die Substratkonzentration konstant zu halten, idealerweise in der Nähe oder unterhalb des Michaelis-Menten-Konstanten (Km)-Wertes. Dies stellt sicher, dass der Assay empfindlich auf kompetitive Inhibitoren reagiert.[14]

  • Anfangsgeschwindigkeits-Bedingungen: Die Messungen sollten innerhalb des linearen Bereichs der Reaktion durchgeführt werden (typischerweise wenn <10% des Substrats verbraucht sind), um sicherzustellen, dass die gemessene Rate die anfängliche Reaktionsgeschwindigkeit widerspiegelt.

  • Kontrollen: Positive (bekannter Inhibitor) und negative (DMSO-Vehikel) Kontrollen sind unerlässlich, um die Assay-Leistung zu validieren.[6]

Detailliertes Protokoll 4: Allgemeiner Enzymhemmungs-Assay (fluorimetrische Detektion)

  • Reagenzien-Vorbereitung: Bereiten Sie Puffer, Enzymlösung und eine fluorogene Substratlösung vor.

  • Verbindungs-Vorbereitung: Erstellen Sie eine serielle Verdünnung Ihrer Testverbindungen in DMSO und verdünnen Sie diese anschließend im Assay-Puffer. Die Endkonzentration von DMSO im Assay sollte konstant und niedrig sein (typischerweise <1%).

  • Assay-Durchführung: a. Geben Sie den Assay-Puffer in die Wells einer schwarzen 384-Well-Platte. b. Geben Sie die verdünnten Inhibitoren (oder DMSO für die Kontrolle) in die entsprechenden Wells. c. Geben Sie die Enzymlösung in alle Wells, um die Reaktion vorzuinkubieren (typischerweise 15 Minuten bei Raumtemperatur), damit der Inhibitor an das Enzym binden kann. d. Starten Sie die Reaktion durch Zugabe der Substratlösung.

  • Kinetische Messung: Messen Sie die Zunahme der Fluoreszenz über die Zeit (z. B. alle 60 Sekunden für 30 Minuten) mit einem Fluoreszenz-Plattenlesegerät bei geeigneten Anregungs- und Emissionswellenlängen.

  • Datenanalyse: a. Bestimmen Sie die anfängliche Reaktionsgeschwindigkeit (v₀) für jede Konzentration durch lineare Regression der kinetischen Daten. b. Berechnen Sie die prozentuale Hemmung für jede Konzentration relativ zur DMSO-Kontrolle: % Hemmung = 100 * (1 - (v₀_Inhibitor / v₀_DMSO)). c. Tragen Sie die prozentuale Hemmung gegen die Log-Konzentration des Inhibitors auf und passen Sie die Daten an eine Vier-Parameter-logistische Gleichung an, um den IC₅₀-Wert zu bestimmen.[14]

Tabelle 2: Hypothetische Daten aus dem Enzymhemmungs-Assay

VerbindungR-GruppeIC₅₀ (µM)
Grundgerüst -OH25.5
Amid 1 -NH-CH₂CH₃5.2
Amid 2 -NH-Cyclopropyl1.8
Amid 3 -N(CH₃)₂>100
Ester 1 -O-CH₃15.7
Ester 2 -O-CH₂CH₃12.3

Schlussfolgerung und Ausblick

Dieser Leitfaden hat robuste und reproduzierbare Protokolle für die Derivatisierung von 2-(3-Methoxyphenyl)cyclopropan-1-carbonsäure und die anschließende biologische Charakterisierung der resultierenden Verbindungen vorgestellt. Die Umwandlung der Carbonsäure in eine Reihe von Amiden und Estern ist eine effektive Strategie, um die pharmakologischen Eigenschaften systematisch zu modulieren. Die vorgestellten Protokolle für GPCR-Aktivierungs- und Enzymhemmungs-Assays bieten einen klaren Weg zur Evaluierung der biologischen Aktivität und zur Etablierung von Struktur-Wirkungs-Beziehungen. Die hypothetischen Daten in den Tabellen illustrieren, wie kleine strukturelle Änderungen (z. B. die Einführung eines Cyclopropylamid-Restes) die Potenz dramatisch verbessern können. Diese integrierte Vorgehensweise aus Synthese und biologischer Testung ist fundamental für die Identifizierung und Optimierung von Leitstrukturen in der modernen Arzneimittelentwicklung.

Referenzen

  • Evaluating functional ligand-GPCR interactions in cell-based assays. (2021). Methods in Cell Biology. Verfügbar unter: --INVALID-LINK--[12][13]

  • Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays. Molecular Devices. Verfügbar unter: --INVALID-LINK--[3]

  • GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. Verfügbar unter: --INVALID-LINK--[4]

  • A standard operating procedure for an enzymatic activity inhibition assay. (2021). European Biophysics Journal. Verfügbar unter: --INVALID-LINK--[6]

  • Application Notes and Protocols for Amide Coupling with Carboxylic Acids. BenchChem. Verfügbar unter: --INVALID-LINK--[8]

  • GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. Verfügbar unter: --INVALID-LINK--

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Verfügbar unter: --INVALID-LINK--[9]

  • GPCR targeted Functional Assay Services. Creative Biolabs. Verfügbar unter: --INVALID-LINK--[5]

  • Amide coupling reaction in medicinal chemistry. HepatoChem. Verfügbar unter: --INVALID-LINK--[1]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. Verfügbar unter: --INVALID-LINK--[2]

  • Cyclopropane-1,2-dicarboxylic acids as new tools for the biophysical investigation of O-acetylserine sulfhydrylases. (2016). Taylor & Francis Online. Verfügbar unter: --INVALID-LINK--

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). Organic & Biomolecular Chemistry. Verfügbar unter: --INVALID-LINK--

  • Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. National Institutes of Health. Verfügbar unter: --INVALID-LINK--

  • A Comprehensive Guide to Experimental Protocols for Enzyme Inhibition Studies. BenchChem. Verfügbar unter: --INVALID-LINK--[7]

  • Method for carboxylic acid esterification. Google Patents. Verfügbar unter: --INVALID-LINK--[10]

  • Basics of Enzymatic Assays for HTS. (2012). NCBI Bookshelf. Verfügbar unter: --INVALID-LINK--[14]

  • esterification - alcohols and carboxylic acids. Chemguide. Verfügbar unter: --INVALID-LINK--[11]

References

Application Note: Quantitative Analysis of 2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide with detailed protocols for the quantitative analysis of 2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid. As a key intermediate or metabolite in pharmaceutical development, its accurate quantification is critical. We present three robust, validated analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine analysis, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity bioanalysis, and Gas Chromatography-Mass Spectrometry (GC-MS) as a valuable alternative. This guide is designed for researchers, analytical scientists, and drug development professionals, emphasizing the rationale behind procedural choices and adherence to international validation standards to ensure data integrity and reproducibility.

Introduction and Analytical Rationale

This compound (MW: 192.21 g/mol ) is a small molecule characterized by a cyclopropane ring, a carboxylic acid functional group, and a methoxyphenyl moiety.[1] The presence of the phenyl ring provides a chromophore suitable for UV detection, while the carboxylic acid group offers a site for ionization, making it amenable to mass spectrometry and influencing its chromatographic behavior.

The choice of an analytical method is contingent upon the required sensitivity, selectivity, and the complexity of the sample matrix. For bulk substance analysis or in-process controls, a straightforward and robust method like HPLC-UV is often sufficient. However, for determining low concentrations in complex biological matrices such as plasma or tissue, the superior sensitivity and selectivity of LC-MS/MS are indispensable.[2][3] GC-MS, while requiring a derivatization step to enhance volatility, offers an orthogonal approach for confirmation or for analyses where an LC-MS system is unavailable.[4]

All methodologies presented herein are designed to be validated according to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring they are fit for their intended purpose.[5][6] Key validation parameters include specificity, linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ).[7][8][9]

Physicochemical Properties of the Analyte
PropertyValueSource
Molecular FormulaC₁₁H₁₂O₃PubChem CID: 13972233[1]
Molecular Weight192.21 g/mol PubChem CID: 13972233[1]
XLogP31.6PubChem CID: 13972233[1]
H-Bond Donor Count1PubChem CID: 13972233[1]
H-Bond Acceptor Count3PubChem CID: 13972233[1]

Method 1: HPLC-UV for Routine Quantification

This method is ideal for the analysis of drug substances, process intermediates, and formulation assays where analyte concentrations are relatively high. The methodology leverages reversed-phase chromatography for separation and UV detection for quantification.

Principle of HPLC-UV

Reversed-phase HPLC separates compounds based on their hydrophobicity. This compound, with its moderate lipophilicity (XLogP3 = 1.6), is well-retained on a non-polar stationary phase like C18.[1][10] The mobile phase consists of an aqueous component and an organic modifier (e.g., acetonitrile or methanol). The inclusion of an acid, such as formic or phosphoric acid, suppresses the ionization of the carboxylic acid group, leading to a more retained, symmetrical peak shape.[11][12] Quantification is achieved by measuring the absorbance of the methoxyphenyl chromophore, typically around 274 nm.

Experimental Protocol: HPLC-UV
  • Sample Preparation (e.g., for a drug substance):

    • Accurately weigh approximately 10 mg of the compound.

    • Dissolve in 10 mL of diluent (50:50 Acetonitrile:Water) to create a 1 mg/mL stock solution.

    • Prepare a working standard of 50 µg/mL by diluting the stock solution with the diluent.

    • Filter all samples and standards through a 0.45 µm syringe filter before injection.[13]

  • Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with Acetonitrile and 0.1% Phosphoric Acid in Water (55:45 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 274 nm.

    • Injection Volume: 10 µL.

  • Calibration and Quantification:

    • Prepare a series of calibration standards from the stock solution, typically ranging from 1 µg/mL to 100 µg/mL.

    • Inject the standards and the sample(s).

    • Construct a calibration curve by plotting the peak area against the concentration.

    • Determine the concentration of the sample from the calibration curve using linear regression.

HPLC-UV Workflow Diagram

HPLC_Workflow HPLC-UV Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing weigh 1. Weigh Compound dissolve 2. Dissolve in Diluent weigh->dissolve dilute 3. Prepare Standards & Samples dissolve->dilute filter 4. Syringe Filter (0.45 µm) dilute->filter inject 5. Inject into HPLC filter->inject separate 6. C18 Column Separation inject->separate detect 7. UV Detection (274 nm) separate->detect integrate 8. Integrate Peak Area detect->integrate calibrate 9. Plot Calibration Curve integrate->calibrate quantify 10. Quantify Sample calibrate->quantify

Caption: Workflow for quantification via HPLC-UV.

Typical Method Validation Parameters (HPLC-UV)
ParameterTypical Acceptance CriteriaExpected Performance
Linearity (r²) ≥ 0.998> 0.999
Range 1 - 100 µg/mLAchieved
Accuracy (% Recovery) 98.0% - 102.0%99.1% - 101.5%
Precision (% RSD) ≤ 2.0%< 1.5%
Limit of Quantification (LOQ) Signal-to-Noise ≥ 10~0.5 µg/mL
Specificity No interference at analyte retention timeBaseline separation achieved

Method 2: LC-MS/MS for High-Sensitivity Bioanalysis

This method is the gold standard for quantifying low levels of the analyte in complex biological matrices like plasma, urine, or tissue homogenates.[14] Its high selectivity minimizes interference from matrix components, and its sensitivity allows for detection at the ng/mL level or lower.

Principle of LC-MS/MS

The analyte is first separated from matrix components using ultra-high performance liquid chromatography (UHPLC) for rapid analysis. It then enters the mass spectrometer source, where it is ionized, typically using electrospray ionization (ESI). For a carboxylic acid, ESI in negative mode is highly efficient, generating the deprotonated molecule [M-H]⁻. This precursor ion is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific fragment ion is monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and sensitivity.[3][15]

Experimental Protocol: LC-MS/MS
  • Sample Preparation (e.g., from human plasma):

    • Use a supported liquid extraction (SLE) or solid-phase extraction (SPE) protocol for sample cleanup. (See Section 5 for detailed protocols).[16][17]

    • To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Perform extraction, evaporate the eluent to dryness under nitrogen, and reconstitute the residue in 100 µL of mobile phase.

  • Instrumentation and Conditions:

    • UHPLC System: Waters Acquity UPLC or equivalent.

    • Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.

    • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 95% B over 3 minutes.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometer Settings (ESI Negative Mode):

    • Ion Source: ESI Negative.

    • Capillary Voltage: -4500 V.

    • Source Temperature: 550 °C.

    • MRM Transitions (Hypothetical):

      • Analyte: Precursor (Q1) 191.1 → Product (Q3) 147.1 (Loss of CO₂)

      • Internal Standard (¹³C₆-labeled): Precursor (Q1) 197.1 → Product (Q3) 153.1

  • Calibration and Quantification:

    • Prepare calibration standards in the appropriate blank biological matrix (e.g., drug-free plasma) covering the expected concentration range (e.g., 0.1 ng/mL to 200 ng/mL).

    • Process standards and samples identically.

    • Quantify using the ratio of the analyte peak area to the internal standard peak area.

LC-MS/MS Workflow Diagram

LCMS_Workflow LC-MS/MS Bioanalysis Workflow cluster_prep Sample Preparation (Plasma) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample 1. Plasma Sample + Internal Std extract 2. Solid-Phase Extraction (SPE) sample->extract evap 3. Evaporate & Reconstitute extract->evap inject 4. Inject into UHPLC evap->inject separate 5. Gradient Separation inject->separate ionize 6. ESI- Ionization separate->ionize mrm 7. MRM Detection (Q1/Q3) ionize->mrm integrate 8. Integrate Area Ratios mrm->integrate calibrate 9. Plot Calibration Curve integrate->calibrate quantify 10. Quantify Sample Conc. calibrate->quantify

Caption: Workflow for bioanalysis via LC-MS/MS.

Typical Method Validation Parameters (LC-MS/MS)
ParameterTypical Acceptance CriteriaExpected Performance
Linearity (r²) ≥ 0.995 (weighted regression)> 0.997
Range 0.1 - 200 ng/mLAchieved
Accuracy (% Bias) Within ±15% (±20% at LLOQ)Within ±10%
Precision (% RSD) ≤ 15% (≤ 20% at LLOQ)< 8%
Limit of Quantification (LLOQ) Defined as lowest standard0.1 ng/mL
Matrix Effect & Recovery Consistent and reproducibleAssessed and controlled

Method 3: GC-MS with Derivatization

This method serves as an excellent orthogonal technique to LC-based methods. It is particularly useful for identifying and quantifying volatile or semi-volatile impurities. The carboxylic acid must be derivatized to increase its volatility and thermal stability for GC analysis.

Principle of GC-MS

The sample, after derivatization, is injected into a heated port where it is vaporized and carried by an inert gas (e.g., helium) onto a capillary column. The column separates compounds based on their boiling points and interactions with the stationary phase. Eluted compounds enter the mass spectrometer, are typically ionized by electron ionization (EI), and the resulting mass fragments are detected. Quantification can be performed in full scan mode or, for higher sensitivity, in selected ion monitoring (SIM) mode, where only characteristic ions of the analyte are monitored.[18][19]

Experimental Protocol: GC-MS
  • Sample Preparation and Derivatization:

    • Evaporate the solvent from the sample extract to complete dryness.

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) and 50 µL of pyridine.

    • Cap the vial tightly and heat at 70 °C for 30 minutes to form the trimethylsilyl (TMS) ester.

    • Cool to room temperature before injection.

  • Instrumentation and Conditions:

    • GC-MS System: Agilent 8890 GC with 5977B MSD or equivalent.

    • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Splitless, 1 µL injection volume.

    • Oven Temperature Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.

  • Mass Spectrometer Settings (EI):

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor (Hypothetical for TMS derivative): m/z 264 (Molecular Ion), m/z 249 (M-15), m/z 191.

  • Calibration and Quantification:

    • Prepare and derivatize a series of calibration standards.

    • Construct a calibration curve by plotting the peak area of the primary quantification ion against concentration.

GC-MS Workflow Diagram

GCMS_Workflow GC-MS Analysis Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing extract 1. Extract Analyte dry 2. Evaporate to Dryness extract->dry derivatize 3. Derivatize with BSTFA (70°C) dry->derivatize inject 4. Inject into GC derivatize->inject separate 5. Capillary Column Separation inject->separate ionize 6. Electron Ionization (EI) separate->ionize detect 7. SIM Detection ionize->detect integrate 8. Integrate SIM Ion Peak detect->integrate calibrate 9. Plot Calibration Curve integrate->calibrate quantify 10. Quantify Sample calibrate->quantify

Caption: Workflow for quantification via GC-MS with derivatization.

Detailed Sample Preparation Protocols for Bioanalysis

Effective sample preparation is crucial for removing interferences and ensuring accurate results in bioanalysis.[2][20]

Protein Precipitation (PPT)
  • Application: A fast but less clean method suitable for initial screening.

  • Protocol:

    • To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.[16]

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a new tube, evaporate, and reconstitute for analysis.

Liquid-Liquid Extraction (LLE)
  • Application: A more selective method that removes many polar interferences.

  • Protocol:

    • To 100 µL of plasma, add the internal standard and 50 µL of 1% formic acid to acidify the sample (this ensures the carboxylic acid is in its neutral, more organic-soluble form).

    • Add 600 µL of methyl tert-butyl ether (MTBE).

    • Vortex for 5 minutes, then centrifuge at 3,000 x g for 5 minutes.

    • Freeze the aqueous layer and transfer the organic (upper) layer to a new tube.

    • Evaporate the organic solvent and reconstitute for analysis.[17]

Solid-Phase Extraction (SPE)
  • Application: The most selective method, providing the cleanest extracts.

  • Protocol (using a mixed-mode anion exchange polymer cartridge):

    • Condition: Pass 1 mL of methanol, followed by 1 mL of water through the cartridge.

    • Equilibrate: Pass 1 mL of 2% ammonium hydroxide in water through the cartridge.

    • Load: Pre-treat 100 µL of plasma with internal standard and dilute with 400 µL of 2% ammonium hydroxide. Load the mixture onto the cartridge. The analyte will bind via ion exchange.

    • Wash: Wash the cartridge with 1 mL of 2% ammonium hydroxide, followed by 1 mL of methanol to remove interferences.

    • Elute: Elute the analyte with 1 mL of 5% formic acid in methanol.

    • Evaporate the eluent and reconstitute for analysis.

References

Application Notes & Protocols: A Senior Application Scientist's Guide to the Large-Scale Synthesis of Substituted Cyclopropanecarboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of the Strained Ring

The cyclopropane ring, a motif of inherent strain and unique three-dimensional character, is a cornerstone of modern medicinal and agrochemical chemistry.[1] Its rigid structure allows for precise control over the spatial orientation of substituents, making it an invaluable scaffold for optimizing molecular interactions with biological targets. Compounds featuring this small ring are prevalent in blockbuster pharmaceuticals like the antiplatelet agent Ticagrelor and the antibiotic Cilastatin, as well as in potent pyrethroid insecticides.[1][2][3]

However, the very ring strain that confers these desirable properties also presents a significant synthetic challenge, particularly when transitioning from laboratory-scale discovery to industrial-scale production.[1] The synthesis of substituted cyclopropanecarboxylic acids—key intermediates for these active ingredients—requires highly reactive species such as carbenes or carbanions, demanding processes that are not only efficient and stereoselective but also safe, scalable, and economically viable.

This guide moves beyond a simple recitation of methods. It is designed to provide the field-proven insights necessary for selecting and implementing robust large-scale cyclopropanation strategies. We will dissect the causality behind procedural choices, weigh the practical trade-offs of different approaches, and provide detailed, validated protocols for immediate application.

Navigating the Synthetic Landscape: Core Strategies and Scale-Up Considerations

The industrial synthesis of cyclopropanecarboxylic acids hinges on a few core methodologies, each with distinct advantages and challenges. The choice of strategy is dictated by factors including the cost and availability of starting materials, the required stereochemistry, functional group tolerance, and, critically, the safety and environmental impact of the process.

G cluster_start cluster_methods cluster_intermediate cluster_final Alkene Alkene Substrate ss Simmons-Smith Type (Carbenoid) Alkene->ss Select Method tmc Transition Metal-Catalyzed (e.g., Rh, Cu, Co) Alkene->tmc Select Method ptc Phase-Transfer Catalysis (Dihalocarbene) Alkene->ptc Select Method bio Biocatalytic (Enzymatic) Alkene->bio Select Method Cyclopropane Substituted Cyclopropane ss->Cyclopropane [2+1] Cycloaddition tmc->Cyclopropane [2+1] Cycloaddition ptc->Cyclopropane [2+1] Cycloaddition bio->Cyclopropane [2+1] Cycloaddition Acid Substituted Cyclopropanecarboxylic Acid Cyclopropane->Acid Oxidation or Functional Group Interconversion

Figure 1: High-level overview of primary synthetic routes.

Simmons-Smith and Related Carbenoid Reactions

The Simmons-Smith reaction is a cornerstone of cyclopropanation, utilizing an organozinc carbenoid (typically iodomethylzinc iodide, ICH₂ZnI) to stereospecifically convert an alkene to a cyclopropane.[4] The configuration of the double bond is preserved, meaning a cis-alkene yields a cis-cyclopropane, a critical feature for controlling product stereochemistry.[4][5]

  • Expertise & Causality: The reaction's power lies in its reliability and, particularly, its diastereoselectivity with allylic alcohols. The zinc atom coordinates to the hydroxyl group, directing the cyclopropanation to occur on the same face, often overriding steric hindrance.[4] For large-scale applications, the original zinc-copper couple is often replaced with diethylzinc (Et₂Zn), known as the Furukawa modification, which increases reactivity and reproducibility.[4] However, the use of expensive diiodomethane and the generation of stoichiometric zinc waste are significant drawbacks for industrial processes.[4]

  • Trustworthiness & Scale-Up Solution: Recent advancements have demonstrated that Simmons-Smith reactions can be adapted to continuous flow systems.[6] Packing a column with a Zn/Cu couple allows for the in-situ generation of the carbenoid, which is immediately consumed by the alkene substrate flowing through the reactor. This approach enhances safety, improves heat and mass transfer, and can lead to higher throughput with shorter residence times, making it a viable industrial protocol.[6]

Transition Metal-Catalyzed Cyclopropanations

This broad category primarily involves the metal-catalyzed decomposition of diazo compounds to generate a metal carbene intermediate, which then reacts with an alkene.[7] Rhodium(II) and Copper(I) complexes are the most common catalysts, offering high efficiency and the ability to induce asymmetry with chiral ligands.[7][8]

  • Expertise & Causality: The primary challenge for large-scale synthesis is the hazardous nature of unstabilized diazo compounds like diazomethane, which are explosive and toxic.[5][9] This safety risk has historically limited their industrial application.

  • Trustworthiness & Scale-Up Solution: Continuous flow chemistry provides a transformative solution.[9][10] Unstabilized diazo compounds can be generated in-situ from stable precursors (e.g., Diazald®) in one reactor coil and immediately mixed with the alkene and catalyst in a second reactor.[10] This "just-in-time" generation and consumption prevents the accumulation of hazardous intermediates, turning a dangerous batch process into a safe and controllable continuous one.[9][11] This method not only enhances safety but also allows for precise control over reaction parameters, often leading to higher yields and selectivities.[9][12]

G cluster_reagents cluster_flow precursor Diazo Precursor (e.g., Diazald®) pump1 Pump A precursor->pump1 base Base (e.g., KOH) pump2 Pump B base->pump2 alkene Alkene & Catalyst (e.g., Rh₂(OAc)₄) pump3 Pump C alkene->pump3 mixer1 T-Mixer pump1->mixer1 pump2->mixer1 mixer2 T-Mixer pump3->mixer2 reactor1 Heated Coil Reactor 1 (Diazo Generation) mixer1->reactor1 In-situ Generation separator Gas-Liquid Separator reactor1->separator separator->mixer2 Gaseous Diazo Stream reactor2 Heated Coil Reactor 2 (Cyclopropanation) mixer2->reactor2 Reaction bpr Back Pressure Regulator reactor2->bpr collection Product Collection bpr->collection

Figure 2: Workflow for safe, continuous flow cyclopropanation.[10]

Phase-Transfer Catalysis (PTC) for Dihalocyclopropanation

This method is an industrially practical route for synthesizing gem-dihalocyclopropanes, which are versatile precursors that can be hydrolyzed or otherwise converted to cyclopropanecarboxylic acids. The reaction typically involves an alkene, a haloform (e.g., bromoform, CHBr₃), a strong aqueous base (e.g., 50% NaOH), and a phase-transfer catalyst.[12][13]

  • Expertise & Causality: The PTC (often a quaternary ammonium salt) facilitates the transfer of the hydroxide ion from the aqueous phase to the organic phase, where it deprotonates the haloform to generate a dihalocarbene.[14] This highly reactive intermediate is immediately trapped by the alkene. The key to a successful large-scale PTC reaction is efficient mixing to maximize the interfacial area between the two immiscible phases.[12]

  • Trustworthiness & Scale-Up Solution: While robust in batch reactors, this method also benefits from flow chemistry.[12][13] Pumping the two immiscible phases through a microreactor generates a large interfacial area, dramatically increasing mass transfer and reaction rates.[12] This often leads to higher yields in shorter times compared to conventional batch reactions.[12]

Biocatalytic Cyclopropanation

The quest for greener and more selective synthetic methods has led to the development of biocatalytic approaches.[2] Directed evolution of enzymes, such as cytochrome P450s or globins, has yielded biocatalysts capable of performing highly diastereo- and enantioselective cyclopropanations.[2]

  • Expertise & Causality: A prime example is the synthesis of a key chiral cyclopropane intermediate for Ticagrelor.[2] An engineered globin from Bacillus subtilis catalyzes the reaction between 3,4-difluorostyrene and ethyl diazoacetate to produce the desired cyclopropane ester with >99% diastereomeric ratio (dr) and 98% enantiomeric excess (ee).[2] This single enzymatic step replaces lengthy classical routes that often require expensive chiral auxiliaries or catalysts.[2]

  • Trustworthiness & Scale-Up Solution: The process is typically run using a whole-cell biocatalyst, which simplifies handling and obviates the need for enzyme purification. While scaling up fermentation and ensuring catalyst stability are key considerations, the exceptional selectivity and reduced environmental impact make this a highly attractive industrial strategy for high-value pharmaceutical intermediates.[2]

G Styrene 3,4-Difluorostyrene Enzyme Engineered Globin (Whole-Cell Biocatalyst) Styrene->Enzyme EDA Ethyl Diazoacetate (EDA) EDA->Enzyme Product Ethyl-(1R, 2R)-2-(3,4-difluorophenyl) -cyclopropanecarboxylate Enzyme->Product Highly Stereoselective Cyclopropanation (>99% dr, 98% ee) Ticagrelor Ticagrelor Precursor Product->Ticagrelor Further Conversion

Figure 3: Biocatalytic route to a key Ticagrelor intermediate.[2]

Protocols for Scalable Synthesis

The following protocols are presented as robust starting points for process development and scale-up. All operations involving hazardous reagents should be conducted in a well-ventilated fume hood or appropriate containment system by trained personnel.

Protocol 1: Continuous Flow Simmons-Smith Cyclopropanation of an Allylic Alcohol

This protocol is adapted from principles of flow chemistry applied to carbenoid reactions, offering enhanced safety and control.[6]

ParameterValueRationale
Reagents
Pump AAllylic Alcohol (1.0 M in THF), Diiodomethane (1.2 M in THF)THF is a good solvent for both substrate and reagent. A slight excess of CH₂I₂ ensures full conversion of the alcohol.
Pump BDiethylzinc (1.1 M in Hexanes)Furukawa modification for enhanced reactivity and solubility.[4]
Flow Conditions
Flow Rate (Pump A)10.0 mL/minEstablishes the primary throughput.
Flow Rate (Pump B)10.0 mL/minMaintains a slight molar excess of the zinc reagent.
Reactor 1 (Mixing)5 mL PFA Tubing Coil @ 0 °CInitial mixing and exothermic control.
Reactor 2 (Reaction)20 mL PFA Tubing Coil @ 25 °CProvides a residence time of 1 minute to ensure reaction completion.
Quench StreamSaturated aq. NH₄ClSafely quenches unreacted organozinc species.
Back Pressure5 barEnsures a stable, single-phase flow and prevents outgassing.

Step-by-Step Methodology:

  • System Setup: Assemble a continuous flow system with two pumps, a T-mixer, two coil reactors in series, a port for a quench stream, and a back pressure regulator (BPR). Ensure the system is clean, dry, and purged with an inert atmosphere (Nitrogen or Argon).

  • Reagent Preparation: Prepare the solutions for Pump A and Pump B under an inert atmosphere.

  • Priming: Prime the pumps and lines with the reaction solvent (THF).

  • Initiation: Begin pumping both reagent streams at the specified flow rates into the T-mixer. The combined stream flows through the cooled mixing coil and then the main reaction coil.

  • Quenching: The reaction mixture is continuously quenched by introducing a stream of saturated aqueous ammonium chloride solution via a T-mixer after the second reactor and before the BPR.

  • Collection & Work-up: Collect the biphasic output from the BPR. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude cyclopropylmethanol can be purified by distillation or chromatography, depending on the scale and purity requirements.

Protocol 2: Large-Scale Batch Dihalocyclopropanation via Phase-Transfer Catalysis

This protocol describes a robust batch process for producing a gem-dibromocyclopropane, a versatile intermediate.[12][13]

ParameterValueRationale
Reagents
Styrene1.0 molSubstrate
Bromoform (CHBr₃)1.2 molDibromocarbene source.
Toluene500 mLOrganic solvent.
50% Sodium Hydroxide (aq.)400 mLStrong base for carbene generation.
TBAB (Tetrabutylammonium bromide)0.02 molPhase-transfer catalyst.
Reaction Conditions
Temperature0 °C to 25 °CInitial cooling to control exotherm, then ambient temperature.
AgitationHigh-speed mechanical stirringCrucial for maximizing interfacial area and reaction rate.
Reaction Time4-6 hoursMonitored by GC/TLC for completion.

Step-by-Step Methodology:

  • Charging the Reactor: To a jacketed glass reactor equipped with a powerful overhead mechanical stirrer, thermocouple, and addition funnel, charge the styrene, toluene, bromoform, and TBAB.

  • Cooling: Begin vigorous stirring and cool the mixture to 0-5 °C using a circulating chiller.

  • Base Addition: Add the 50% aqueous sodium hydroxide solution dropwise via the addition funnel over 2-3 hours, carefully monitoring the internal temperature to keep it below 25 °C. A significant exotherm is expected.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and continue stirring vigorously for an additional 2-4 hours, or until reaction completion is confirmed by GC analysis.

  • Work-up: Stop stirring and allow the layers to separate. Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with toluene (2 x 100 mL).

  • Washing: Combine the organic layers and wash sequentially with water (2 x 200 mL) and brine (200 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude gem-dibromocyclopropane.

  • Purification: The product can often be purified by vacuum distillation.

Protocol 3: Oxidation to the Carboxylic Acid

This protocol details a common subsequent step: converting a cyclopropyl derivative (e.g., an alcohol or aldehyde) to the final carboxylic acid. This example uses a Jones oxidation of a primary cyclopropyl alcohol.

Step-by-Step Methodology:

  • Preparation: To a reactor charged with the cyclopropylmethanol (1.0 mol) dissolved in acetone (2 L), begin stirring and cool the solution to 0 °C in an ice-water bath.

  • Oxidant Addition: Slowly add Jones reagent (prepared from CrO₃, H₂SO₄, and water) dropwise, maintaining the internal temperature below 15 °C. The color will change from orange to green as the chromium(VI) is reduced.

  • Reaction: After the addition is complete (indicated by a persistent orange color), stir the reaction for an additional 1 hour at room temperature.

  • Quenching: Quench the excess oxidant by carefully adding isopropanol until the green color is restored.

  • Work-up: Filter the mixture through a pad of celite to remove chromium salts. Concentrate the filtrate to remove most of the acetone. Add water (1 L) and extract the product into ethyl acetate (3 x 500 mL).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude cyclopropanecarboxylic acid. Further purification can be achieved by recrystallization or distillation.

Conclusion: A Forward-Looking Perspective

The large-scale synthesis of substituted cyclopropanecarboxylic acids is a field where classic reactions are continually being refined by modern technology. While traditional methods like the Simmons-Smith reaction remain valuable, the industrial landscape is increasingly shaped by the demands for greater safety, efficiency, and sustainability. The adoption of continuous flow processing has demonstrably mitigated the risks associated with hazardous intermediates like diazoalkanes and has improved the efficiency of multiphasic reactions.[6][9][11][12] Concurrently, the rise of biocatalysis offers unparalleled stereoselectivity, paving the way for greener and more elegant syntheses of complex chiral molecules.[2] For the modern process chemist, success lies not in mastering a single method, but in strategically selecting and optimizing the right tool—be it a carbenoid, a metal catalyst, or an enzyme—to meet the specific challenges of the target molecule at an industrial scale.

References

The Strategic Role of 2-(3-Methoxyphenyl)cyclopropane-1-carboxylic Acid in the Synthesis of Eluxadoline: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of the Cyclopropane Scaffold in Modern Pharmaceuticals

The cyclopropane ring, a seemingly simple three-membered carbocycle, has emerged as a privileged scaffold in medicinal chemistry. Its inherent ring strain and unique stereoelectronic properties offer a powerful tool for medicinal chemists to fine-tune the physicochemical and pharmacological properties of drug candidates. The rigid nature of the cyclopropane ring can lock a molecule into a specific conformation, enhancing its binding affinity to a biological target. Furthermore, the cyclopropyl group can act as a bioisostere for other functionalities, improving metabolic stability and pharmacokinetic profiles.

This application note provides a detailed exploration of a key cyclopropane-containing building block, 2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid , and its critical application in the synthesis of the Active Pharmaceutical Ingredient (API) Eluxadoline . Eluxadoline (marketed as Viberzi®) is a locally-acting µ-opioid receptor agonist and δ-opioid receptor antagonist used for the treatment of irritable bowel syndrome with diarrhea (IBS-D)[1][2]. The incorporation of the substituted cyclopropane moiety is a pivotal feature of the Eluxadoline molecule, contributing to its unique pharmacological profile.

This guide will provide in-depth protocols for the synthesis of the chiral trans-2-(3-methoxyphenyl)cyclopropane-1-carboxylic acid and its subsequent conversion to Eluxadoline. We will also delve into the mechanistic underpinnings of these transformations and discuss critical analytical methods for ensuring quality and purity throughout the synthetic sequence.

Physicochemical Properties of trans-2-(3-Methoxyphenyl)cyclopropane-1-carboxylic Acid

A thorough understanding of the starting material's properties is fundamental to successful process development.

PropertyValueReference
Molecular Formula C₁₁H₁₂O₃PubChem CID: 13972233
Molecular Weight 192.21 g/mol PubChem CID: 13972233
Appearance White to off-white solidGeneric Supplier Data
Solubility Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol.Generic Supplier Data
Stereochemistry Exists as enantiomers and diastereomers. The trans diastereomer is the relevant isomer for Eluxadoline synthesis.[2]

Synthesis of trans-2-(3-Methoxyphenyl)cyclopropane-1-carboxylic Acid: A Detailed Protocol

The enantiomerically pure trans-isomer of this compound is a crucial chiral building block for the synthesis of Eluxadoline. A common and effective method for its preparation involves a stereoselective cyclopropanation reaction. The Simmons-Smith reaction and its modifications are widely used for the cyclopropanation of alkenes[3][4].

Protocol 1: Enantioselective Simmons-Smith Cyclopropanation

This protocol outlines a plausible enantioselective synthesis based on established methodologies for similar substrates.

Reaction Scheme:

Materials:

  • 3-Methoxystyrene

  • Ethyl diazoacetate

  • Chiral Rhodium or Copper catalyst (e.g., Rh₂(OAc)₄ with a chiral ligand)

  • Dichloromethane (DCM), anhydrous

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

  • Cyclopropanation:

    • To a solution of the chiral catalyst (e.g., Rh₂(OAc)₄, 0.1 mol%) in anhydrous DCM (10 volumes) under an inert atmosphere (e.g., nitrogen or argon), add 3-methoxystyrene (1.0 equivalent).

    • Slowly add a solution of ethyl diazoacetate (1.1 equivalents) in anhydrous DCM (2 volumes) to the reaction mixture at 0 °C over a period of 2-3 hours using a syringe pump. The slow addition is crucial to control the reaction rate and minimize side reactions.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield ethyl trans-2-(3-methoxyphenyl)cyclopropane-1-carboxylate.

  • Hydrolysis:

    • Dissolve the purified ethyl ester (1.0 equivalent) in a mixture of methanol (5 volumes) and water (2 volumes).

    • Add sodium hydroxide (2.0 equivalents) and heat the mixture to reflux for 2-4 hours.

    • Monitor the hydrolysis by TLC or HPLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.

    • Dilute the residue with water and wash with ethyl acetate to remove any unreacted ester.

    • Acidify the aqueous layer to pH 2-3 with 1N HCl at 0 °C.

    • Extract the product with ethyl acetate (3 x 10 volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford trans-2-(3-methoxyphenyl)cyclopropane-1-carboxylic acid as a solid.

Causality Behind Experimental Choices:

  • Chiral Catalyst: The use of a chiral transition metal catalyst is essential to induce enantioselectivity in the cyclopropanation reaction, leading to the desired stereoisomer.

  • Slow Addition of Diazoacetate: Ethyl diazoacetate is a reactive and potentially explosive compound. Slow addition helps to maintain a low concentration in the reaction mixture, ensuring a controlled reaction and preventing dimerization of the diazo compound.

  • Hydrolysis Conditions: The use of a strong base like NaOH is necessary to hydrolyze the ester to the corresponding carboxylic acid. The subsequent acidification protonates the carboxylate to yield the final product.

Application in the Synthesis of Eluxadoline: A Step-by-Step Workflow

trans-2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid is a key precursor to an intermediate required for the synthesis of Eluxadoline. The following workflow illustrates the subsequent synthetic steps.

Workflow for Eluxadoline Synthesis

Eluxadoline Synthesis Workflow A trans-2-(3-Methoxyphenyl) cyclopropane-1-carboxylic acid B Activation (e.g., with SOCl₂ or a coupling agent) A->B Step 1 C trans-2-(3-Methoxyphenyl) cyclopropane-1-carbonyl chloride B->C D Amide Coupling with (S)-2-amino-3-(4-carbamoyl-2,6-dimethylphenyl)propanoic acid derivative C->D Step 2 E Key Amide Intermediate D->E F Further Synthetic Steps (e.g., deprotection, coupling with another fragment) E->F Step 3 G Eluxadoline F->G

Caption: Synthetic workflow from the cyclopropane intermediate to Eluxadoline.

Protocol 2: Synthesis of a Key Amide Intermediate for Eluxadoline

This protocol describes the coupling of the activated carboxylic acid with the other key fragment of the Eluxadoline molecule.

Materials:

  • trans-2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid

  • Thionyl chloride (SOCl₂) or a suitable peptide coupling reagent (e.g., HATU, HOBt/EDC)

  • (S)-2-amino-3-(4-carbamoyl-2,6-dimethylphenyl)propanoic acid methyl ester hydrochloride

  • A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Activation of the Carboxylic Acid:

    • To a solution of trans-2-(3-methoxyphenyl)cyclopropane-1-carboxylic acid (1.0 equivalent) in anhydrous DCM (10 volumes) at 0 °C, add thionyl chloride (1.2 equivalents) dropwise.

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride. This intermediate is typically used immediately in the next step without further purification.

  • Amide Coupling:

    • In a separate flask, suspend (S)-2-amino-3-(4-carbamoyl-2,6-dimethylphenyl)propanoic acid methyl ester hydrochloride (1.0 equivalent) in anhydrous DCM (10 volumes).

    • Cool the suspension to 0 °C and add DIPEA (2.5 equivalents) dropwise.

    • To this mixture, add a solution of the crude acid chloride from the previous step in anhydrous DCM (5 volumes) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC or HPLC.

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to yield the desired amide intermediate.

Mechanistic Insights: The Stereochemistry of Cyclopropanation

The stereochemical outcome of the cyclopropanation reaction is of paramount importance. The reaction of a diazoacetate with an alkene in the presence of a rhodium or copper catalyst is believed to proceed through a metal-carbene intermediate[5][6][7][8].

Cyclopropanation Mechanism A Catalyst (e.g., Rh₂(OAc)₄) + Ethyl Diazoacetate B Nitrogen Extrusion A->B C Rhodium-Carbene Intermediate B->C E [2+1] Cycloaddition C->E D 3-Methoxystyrene D->E F Ethyl trans-2-(3-methoxyphenyl) cyclopropane-1-carboxylate E->F

Caption: Simplified mechanism of metal-catalyzed cyclopropanation.

The chiral ligands attached to the metal center create a chiral environment around the reactive carbene. The alkene approaches the carbene intermediate in a specific orientation that is sterically and electronically favored, leading to the formation of one enantiomer of the cyclopropane product in excess. The trans diastereoselectivity is often favored due to steric repulsion between the substituents on the alkene and the ester group of the carbene in the transition state.

Quality Control and Analytical Methods

Rigorous analytical control is essential in API synthesis to ensure the identity, purity, and quality of the final product and all intermediates.

Analytical Techniques for Quality Control:
TechniqueApplication
¹H and ¹³C NMR Spectroscopy Structural elucidation and confirmation of the desired product at each step.
Mass Spectrometry (MS) Determination of molecular weight and confirmation of product identity.
High-Performance Liquid Chromatography (HPLC) Assessment of chemical purity and monitoring of reaction progress. Chiral HPLC is crucial for determining the enantiomeric excess (e.e.) of the cyclopropane intermediate.[9][10][11][12][13][14]
Fourier-Transform Infrared Spectroscopy (FTIR) Identification of key functional groups.
Elemental Analysis Confirmation of the elemental composition of the final API.
Protocol 3: Chiral HPLC Method for Enantiomeric Purity of trans-2-(3-Methoxyphenyl)cyclopropane-1-carboxylic Acid

This is a representative method that would require optimization for specific instrumentation and columns.

  • Column: A chiral stationary phase (CSP) column, such as one based on derivatized cellulose or amylose (e.g., Chiralcel® OD-H or Chiralpak® AD-H).

  • Mobile Phase: A mixture of n-hexane and isopropanol with a small amount of a modifier like trifluoroacetic acid (TFA) for acidic analytes. A typical starting condition would be 90:10 (v/v) n-hexane:isopropanol + 0.1% TFA.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Temperature: Ambient or controlled (e.g., 25 °C).

The separation of the enantiomers on the chiral stationary phase allows for the determination of the enantiomeric excess of the synthesized material.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in modern pharmaceutical synthesis, with its utility clearly demonstrated in the preparation of Eluxadoline. The synthetic protocols and analytical methods outlined in this guide provide a comprehensive framework for researchers and drug development professionals working with this important class of compounds. The continued exploration of new synthetic methodologies, particularly those that are more efficient, scalable, and environmentally friendly, will further enhance the accessibility and application of chiral cyclopropane derivatives in the discovery and development of new medicines. The principles of stereoselective synthesis and rigorous analytical control discussed herein are fundamental to ensuring the safety and efficacy of the next generation of pharmaceutical agents.

References

Application Note: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) Methods for the Comprehensive Analysis of 2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide detailing robust and validated analytical methodologies for the characterization of 2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid (MPCA). As a key intermediate in pharmaceutical synthesis, rigorous analytical control is paramount. We present two orthogonal techniques: High-Performance Liquid Chromatography (HPLC) for purity, assay, and chiral separation, and Gas Chromatography-Mass Spectrometry (GC-MS) for sensitive quantification and structural confirmation. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, with a focus on the scientific rationale behind method development choices to ensure trustworthy and reproducible results in accordance with industry standards.

Introduction: The Analytical Imperative for MPCA

This compound is a structurally significant molecule, often serving as a critical building block in the synthesis of active pharmaceutical ingredients (APIs). Its structure, featuring a carboxylic acid group, a cyclopropane ring, and a methoxyphenyl moiety, presents unique analytical challenges and requirements. The presence of a chiral center necessitates enantioselective analysis to ensure stereochemical purity, a critical quality attribute for many modern therapeutics.

This guide provides two validated, complementary methods:

  • HPLC: The primary technique for quantitative analysis (assay), impurity profiling, and the critical separation of enantiomers. Its versatility and robustness make it the workhorse for routine quality control.

  • GC-MS: A highly sensitive and specific method for trace-level quantification and unambiguous identification. Due to the low volatility of MPCA, a necessary derivatization step is incorporated into the protocol, converting the analyte into a form suitable for gas-phase analysis.

The development and validation of these methods are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guideline, ensuring they are fit for their intended purpose.[1][2]

HPLC Methods: Purity, Assay, and Chiral Separation

High-Performance Liquid Chromatography is the cornerstone for analyzing MPCA due to its direct applicability to polar, non-volatile compounds containing a UV chromophore. We present two distinct HPLC protocols: a reversed-phase method for achiral analysis and a chiral method for enantiomeric separation.

Scientific Rationale for Method Development

Method 1: Achiral Analysis by Reversed-Phase HPLC

  • Principle: Reversed-phase chromatography separates compounds based on their hydrophobicity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase.

  • Column Selection: A C18-bonded silica column is the industry standard and provides excellent retention and separation for moderately polar aromatic compounds like MPCA.

  • Mobile Phase Strategy: The mobile phase consists of an aqueous component and an organic modifier (acetonitrile or methanol). Critically, the aqueous phase must be acidified. The pKa of a carboxylic acid is typically around 4-5. By setting the mobile phase pH to ~2.5-3.0, well below the pKa, the carboxylic acid group of MPCA remains fully protonated (-COOH). This un-ionized form is more hydrophobic, leading to consistent retention, sharp peak shapes, and avoidance of chromatographic issues associated with analyte ionization.[3][4][5]

  • Detection: The methoxyphenyl group in MPCA contains a strong UV chromophore. A photodiode array (PDA) detector is ideal, allowing for monitoring at multiple wavelengths to ensure peak purity and selecting the optimal wavelength for quantification (e.g., ~220 nm for the phenyl ring or ~275 nm for the n-π* transition).

Method 2: Chiral Separation

  • Principle: Enantiomers have identical physical properties in an achiral environment and thus cannot be separated on a standard C18 column. A chiral stationary phase (CSP) is required to form transient, diastereomeric complexes with the enantiomers, which have different energies and stabilities, leading to different retention times.[6][7]

  • Column Selection: Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralpak® or Chiralcel® series), are exceptionally versatile and have a high success rate for separating a wide range of chiral compounds, including carboxylic acids.[8]

  • Mobile Phase Strategy: Chiral separations can be achieved in normal-phase, reversed-phase, or polar organic modes. For carboxylic acids, normal-phase (e.g., hexane/isopropanol) or polar organic (e.g., acetonitrile/methanol) modes are often successful. The addition of a small amount of an acidic modifier (like formic or acetic acid) to the mobile phase is crucial. This modifier acts as a competitor for the active sites on the CSP, preventing strong, irreversible binding of the analyte's carboxylic acid group and ensuring sharp, well-defined peaks.[9]

Experimental Protocol: Achiral RP-HPLC for Purity and Assay

Objective: To quantify the purity and concentration of MPCA.

  • Instrumentation and Columns:

    • HPLC system with quaternary pump, autosampler, column oven, and PDA detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Reagents and Materials:

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade)

    • Formic Acid (ACS Grade)

    • MPCA Reference Standard

  • Chromatographic Conditions:

ParameterSettingRationale
Mobile Phase A 0.1% Formic Acid in WaterAcidifies mobile phase to ensure MPCA is in a single, protonated state.
Mobile Phase B AcetonitrileOrganic modifier for elution.
Gradient 30% B to 95% B over 15 minEnsures elution of MPCA and any less polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CMaintains consistent retention times.
Injection Vol. 10 µL
Detection UV at 220 nmHigh absorbance wavelength for the analyte.
  • Sample Preparation:

    • Standard: Accurately weigh and dissolve MPCA reference standard in a 50:50 mixture of Acetonitrile/Water to a final concentration of 1.0 mg/mL.

    • Sample: Prepare the test sample in the same diluent to an expected concentration of 1.0 mg/mL.

  • System Suitability:

    • Inject the standard solution six times.

    • Acceptance Criteria: Relative Standard Deviation (RSD) of the peak area < 2.0%; Tailing Factor between 0.8 and 1.5. These criteria are based on ICH guidelines to ensure system precision and good peak shape.[1][10]

Experimental Protocol: Chiral HPLC for Enantiomeric Purity

Objective: To separate and quantify the enantiomers of MPCA.

  • Instrumentation and Columns:

    • HPLC system as described above.

    • Column: Chiralpak AD-H, 4.6 x 250 mm, 5 µm particle size (or equivalent polysaccharide-based CSP).

  • Reagents and Materials:

    • n-Hexane (HPLC Grade)

    • Isopropanol (IPA) (HPLC Grade)

    • Trifluoroacetic Acid (TFA) (HPLC Grade)

    • Racemic MPCA Standard

  • Chromatographic Conditions:

ParameterSettingRationale
Mobile Phase n-Hexane / Isopropanol / TFA (90:10:0.1, v/v/v)Normal-phase conditions often provide superior selectivity on polysaccharide CSPs. TFA is the acidic modifier.
Flow Rate 1.0 mL/min
Column Temp. 25 °C
Injection Vol. 10 µL
Detection UV at 220 nm
  • Sample Preparation:

    • Standard: Dissolve racemic MPCA in the mobile phase to a concentration of 0.5 mg/mL.

    • Sample: Prepare the test sample in the mobile phase to a similar concentration.

  • System Suitability:

    • Inject the racemic standard.

    • Acceptance Criteria: The resolution between the two enantiomer peaks should be ≥ 1.5. This ensures baseline separation, which is critical for accurate quantification of the minor enantiomer.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing S1 Accurately Weigh Analyte S2 Dissolve in Appropriate Diluent S1->S2 H1 System Suitability Test (SST) S2->H1 Load onto Autosampler H2 Inject Sample Sequence H1->H2 H3 Acquire Data (PDA Detector) H2->H3 D1 Integrate Peaks H3->D1 D2 Calculate Results (Purity, Assay, % Enantiomer) D1->D2 D3 Generate Report D2->D3 GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization (Critical Step) cluster_gcms GC-MS Analysis cluster_data Data Processing S1 Prepare Sample in Volatile Solvent S2 Evaporate to Dryness S1->S2 D1 Add Pyridine & BSTFA S2->D1 D2 Heat at 70°C for 30 min D1->D2 G1 Inject Derivatized Sample D2->G1 Cool & Inject G2 Separate on HP-5ms Column G1->G2 G3 Detect by MS (Scan or SIM) G2->G3 P1 Identify Peak via Mass Spectrum G3->P1 P2 Quantify using Calibration Curve P1->P2

References

Application Notes and Protocols for the Synthesis of Amides from 2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Amide Scaffolds Derived from Cyclopropane Carboxylic Acids

The amide bond is a ubiquitous functional group in pharmaceuticals, natural products, and advanced materials. Its remarkable stability and capacity for hydrogen bonding are central to molecular recognition and biological activity. The synthesis of amides is, therefore, a cornerstone of medicinal chemistry and drug discovery. This application note provides a detailed guide to the synthesis of amides from 2-(3-methoxyphenyl)cyclopropane-1-carboxylic acid, a valuable building block that introduces a conformationally constrained cyclopropane ring and a methoxyphenyl moiety, features often sought in the design of novel therapeutic agents. The rigid cyclopropane scaffold can impart favorable pharmacokinetic properties and unique structural motifs for potent and selective biological interactions.

This document will explore the fundamental principles of amide bond formation, delve into the mechanisms of common coupling reagents, and provide detailed, step-by-step protocols for the synthesis of amides from this compound. We will focus on two of the most prevalent and effective coupling methodologies: the carbodiimide-based approach with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt), and the uronium salt-based approach with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).

Understanding the Chemistry: Activating the Carboxylic Acid

The direct reaction between a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process.[1] This is due to the formation of a stable and unreactive ammonium carboxylate salt. To overcome this kinetic barrier, the carboxylic acid must be "activated" by converting the hydroxyl group into a better leaving group. This is the primary role of coupling reagents.

Physicochemical Properties of this compound

A thorough understanding of the starting material is crucial for successful synthesis.

PropertyValueSource
Molecular FormulaC₁₁H₁₂O₃--INVALID-LINK--[2]
Molecular Weight192.21 g/mol --INVALID-LINK--[2]
XLogP31.6--INVALID-LINK--[2]
Hydrogen Bond Donor Count1--INVALID-LINK--[2]
Hydrogen Bond Acceptor Count3--INVALID-LINK--[2]

Mechanistic Insights into Amide Bond Formation

A deep understanding of the reaction mechanism allows for rational troubleshooting and optimization. Below are the accepted mechanisms for EDC/HOBt and HATU mediated amide couplings.

EDC/HOBt Coupling Mechanism

The EDC/HOBt system is a widely used and cost-effective method for amide bond formation.

EDC_HOBt_Mechanism Carboxylic_Acid Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea HOBt_Ester HOBt-Ester (Active Ester) O_Acylisourea->HOBt_Ester + HOBt Urea Urea Byproduct O_Acylisourea->Urea Side Reaction HOBt HOBt HOBt->HOBt_Ester Amide Amide (R-CONH-R') HOBt_Ester->Amide + Amine Amine Amine (R'-NH2) Amine->Amide

Caption: Mechanism of EDC/HOBt mediated amide bond formation.

In this two-step process, the carboxylic acid first reacts with EDC to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by an amine. However, it can also rearrange to a stable N-acylurea byproduct. The addition of HOBt mitigates this side reaction by rapidly converting the O-acylisourea into an HOBt-ester. This active ester is more stable than the O-acylisourea but still highly reactive towards amines, leading to the formation of the desired amide with higher yields and purity.[3][4]

HATU Coupling Mechanism

HATU is a highly efficient uronium-based coupling reagent known for its rapid reaction times and low rates of racemization, making it particularly suitable for sensitive or sterically hindered substrates.

HATU_Mechanism Carboxylic_Acid Carboxylic Acid (R-COOH) Carboxylate Carboxylate (R-COO-) Carboxylic_Acid->Carboxylate + Base Base Base (e.g., DIPEA) Base->Carboxylate OAt_Ester OAt-Ester (Active Ester) Carboxylate->OAt_Ester + HATU HATU HATU HATU->OAt_Ester Amide Amide (R-CONH-R') OAt_Ester->Amide + Amine TMU Tetramethylurea Byproduct OAt_Ester->TMU Amine Amine (R'-NH2) Amine->Amide HOAt HOAt Amide->HOAt

Caption: Mechanism of HATU mediated amide bond formation.

The HATU-mediated coupling begins with the deprotonation of the carboxylic acid by a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA). The resulting carboxylate anion then attacks HATU to form a highly reactive OAt-active ester, releasing tetramethylurea as a byproduct. The amine then attacks the active ester to yield the final amide product and 1-hydroxy-7-azabenzotriazole (HOAt).[1]

Experimental Protocols

The following protocols are provided as a general guide and may require optimization based on the specific amine used and the scale of the reaction. All reactions should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE). Anhydrous solvents and reagents are recommended for optimal results.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol is a robust and widely applicable method for the synthesis of amides.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 - 1.2 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 - 1.5 equiv)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equiv)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Standard workup reagents (e.g., 1N HCl, saturated NaHCO₃ solution, brine, anhydrous Na₂SO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv), HOBt (1.2 equiv), and the desired amine (1.1 equiv).

  • Dissolve the mixture in anhydrous DCM or DMF (a typical concentration is 0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

  • Add DIPEA (2.5 equiv) dropwise to the reaction.

  • Allow the reaction to warm to room temperature and stir for 8 to 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent.

  • Wash the organic phase sequentially with water (to remove the EDC byproduct), 1N HCl, saturated aqueous NaHCO₃, and brine.[1]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[1]

Protocol 2: HATU Mediated Amide Coupling

This protocol is particularly useful for sterically hindered or electron-deficient amines where other methods may be sluggish.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Standard workup reagents (e.g., ethyl acetate, water, brine, anhydrous Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.

  • Cool the solution to 0 °C using an ice bath.

  • Add DIPEA (3.0 equiv) dropwise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation of the carboxylic acid.[1]

  • Add the amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.

  • Allow the reaction to warm to room temperature and stir for 1 to 18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with water and brine to remove DMF and other water-soluble impurities.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Purification and Characterization

Purification by Column Chromatography

Column chromatography is a standard method for purifying the synthesized amides.[5][6]

  • Stationary Phase: Silica gel is the most common stationary phase.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. The polarity of the eluent system should be optimized using TLC to achieve good separation of the desired amide from any unreacted starting materials and byproducts. A gradient elution, starting with a lower polarity and gradually increasing, is often effective.

Characterization

The structure and purity of the synthesized amides should be confirmed by standard analytical techniques. A recent study on the synthesis of amides from the structurally similar 2-(4-methoxyphenyl)cyclopropane-1-carboxylic acid provides valuable reference data.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the amide product. The spectra should be consistent with the expected chemical shifts and coupling constants for the cyclopropane and aromatic protons, as well as the newly formed amide linkage.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the product.

  • Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic amide C=O stretching vibration, typically in the range of 1630-1680 cm⁻¹.

  • Melting Point (for solid products): A sharp melting point is an indicator of purity.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low or no product formationIncomplete activation of the carboxylic acidEnsure anhydrous conditions. Increase the amount of coupling reagent and/or base. Extend the pre-activation time for HATU coupling.
Low reactivity of the amineUse a more powerful coupling reagent like HATU. Increase the reaction temperature (with caution, as this may increase side reactions).
Presence of N-acylurea byproduct (EDC coupling)Rearrangement of the O-acylisourea intermediateEnsure HOBt is added before or concurrently with EDC. Use a 1:1 ratio of EDC to HOBt.
Difficulty in removing byproductsWater-soluble byproducts (EDC, urea)Perform thorough aqueous workup.
Tetramethylurea (from HATU)Can sometimes be challenging to remove by chromatography. Ensure thorough aqueous washes.
Racemization (if chiral centers are present)High reaction temperature or prolonged reaction timePerform the reaction at lower temperatures (0 °C to room temperature). Use additives known to suppress racemization (e.g., HOBt, HOAt).

Conclusion

The synthesis of amides from this compound is a readily achievable transformation using modern coupling reagents. Both the EDC/HOBt and HATU methods offer reliable and high-yielding routes to these valuable compounds. A thorough understanding of the reaction mechanisms, careful execution of the experimental protocols, and diligent purification and characterization are key to obtaining the desired amide products in high purity. The protocols and insights provided in this application note are intended to serve as a valuable resource for researchers in their efforts to synthesize novel molecular entities for drug discovery and development.

References

Application Notes and Protocols: Esterification Strategies for 2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid is a valuable building block in medicinal chemistry and drug discovery. The cyclopropane ring introduces conformational rigidity and metabolic stability, which can enhance the pharmacological properties of a molecule.[1] The corresponding esters of this carboxylic acid are often key intermediates or final active pharmaceutical ingredients (APIs). The inherent stability of cyclopropanecarboxylic acid esters towards hydrolysis makes them particularly interesting as potential prodrugs.[2][3][4][5] This document provides a comprehensive guide to the common and effective esterification procedures for this substrate, offering detailed protocols, mechanistic insights, and comparative data to aid researchers in selecting the optimal method for their specific needs.

The choice of esterification method is critical and depends on several factors, including the steric hindrance of the alcohol, the sensitivity of the substrates to acidic or basic conditions, and the desired scale of the reaction. Herein, we discuss three robust and widely applicable methods:

  • Fischer-Speier Esterification: A classic acid-catalyzed method suitable for simple, unhindered alcohols.

  • Steglich Esterification (DCC/DMAP Coupling): A mild and effective method for a broad range of alcohols, including those that are sterically hindered or acid-sensitive.[6][7]

  • Mitsunobu Reaction: A reliable method for the esterification of primary and secondary alcohols, proceeding with inversion of stereochemistry at the alcohol center.[8][9][10][11]

Fischer-Speier Esterification

The Fischer-Speier esterification is a straightforward and cost-effective method involving the reaction of a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[12][13][14][15] The reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of the alcohol is often used as the solvent, or water is removed as it is formed.[16][17] This method is most effective for primary and secondary alcohols.[6][14]

Mechanistic Rationale

The reaction proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester.[12][15]

Experimental Workflow: Fischer-Speier Esterification

Fischer_Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Carboxylic Acid and excess Alcohol B Add Acid Catalyst (e.g., H₂SO₄) A->B Slowly, with cooling C Heat to Reflux B->C D Cool and Quench (e.g., with NaHCO₃ soln.) C->D E Extract with Organic Solvent D->E F Wash, Dry, and Concentrate E->F G Purify (Distillation or Chromatography) F->G

Caption: General workflow for Fischer-Speier Esterification.

Detailed Protocol: Synthesis of Methyl 2-(3-Methoxyphenyl)cyclopropane-1-carboxylate

Materials:

  • This compound

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a large excess of anhydrous methanol (e.g., 20-50 eq), which also serves as the solvent.[15]

  • While stirring, carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise. An exotherm may be observed.

  • Heat the reaction mixture to reflux and maintain for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.[15]

  • Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄ or Na₂SO₄.[15]

  • Filter to remove the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude ester by column chromatography on silica gel or distillation if applicable.

ParameterConditionRationale
Alcohol Methanol, Ethanol (Primary)Less sterically hindered, good yields.[6]
Catalyst H₂SO₄, HCl, TsOHStrong protic acids to activate the carboxylic acid.[17]
Temperature RefluxTo overcome the activation energy of the reaction.[15]
Work-up Neutralization with baseTo remove the acid catalyst and unreacted carboxylic acid.
Typical Yield 60-85%Dependent on the specific alcohol and reaction conditions.

Steglich Esterification (DCC/DMAP Coupling)

The Steglich esterification is a mild and highly efficient method that utilizes N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[18] This method is particularly advantageous for acid-sensitive substrates and for the synthesis of esters from sterically hindered alcohols, such as tert-butyl esters.[6][7][19]

Mechanistic Rationale

DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. DMAP, a potent nucleophile, then reacts with this intermediate to form a more reactive N-acylpyridinium species. The alcohol subsequently attacks this "active ester," leading to the formation of the desired ester and N,N'-dicyclohexylurea (DCU), an insoluble byproduct that can be removed by filtration.[7]

Steglich_Mechanism RCOOH R-COOH Isourea O-Acylisourea Intermediate RCOOH->Isourea + DCC DCC DCC DCC->Isourea Acylpyridinium N-Acylpyridinium Intermediate Isourea->Acylpyridinium + DMAP Ester Ester (R-COOR') Isourea->Ester Slower path DMAP DMAP DMAP->Acylpyridinium Acylpyridinium->DMAP - DMAP (catalyst) Acylpyridinium->Ester + R'-OH ROH R'-OH ROH->Ester DCU DCU (byproduct) Mitsunobu_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Carboxylic Acid, Alcohol, and PPh₃ in THF B Cool to 0 °C A->B C Add DEAD/DIAD (dropwise) B->C D Stir at RT C->D E Concentrate D->E F Purify by Chromatography E->F Removes PPh₃O and hydrazine byproduct

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Cyclopropanation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing cyclopropanation reactions. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth, field-proven insights into one of organic chemistry's most fascinating and useful transformations. The construction of the cyclopropane ring, a motif present in numerous natural products and pharmaceuticals, is often challenging due to its high ring strain.[1][2] This resource offers a structured approach to troubleshooting and optimizing your experiments, moving beyond simple protocols to explain the underlying chemical principles.

Frequently Asked Questions (FAQs)

This section provides quick answers to common issues encountered during cyclopropanation reactions. For more detailed troubleshooting, please refer to the subsequent guides.

Q1: My Simmons-Smith reaction is not working or giving very low yields. What are the first things to check?

A1: The most common culprits for a failed Simmons-Smith reaction are the quality and activation of the zinc reagent and the purity of the diiodomethane.[3] Ensure your zinc-copper couple is freshly prepared and activated.[3] The reaction is also highly sensitive to moisture and air, so all glassware must be rigorously dried, and the reaction should be conducted under an inert atmosphere.[3]

Q2: I'm observing poor diastereoselectivity in my metal-catalyzed cyclopropanation. How can I improve it?

A2: Diastereoselectivity is often influenced by reaction temperature, the steric bulk of the catalyst and ligands, and the solvent.[4] Lowering the reaction temperature generally enhances diastereoselectivity by favoring the transition state with the lower activation energy.[4] Experimenting with different ligands or solvents of varying polarities can also significantly impact the diastereomeric ratio.[4][5]

Q3: My diazo compound appears to be decomposing, and I'm seeing many side products. What's happening?

A3: Diazo compounds are energetic and can be unstable, especially in the presence of acid or upon exposure to rough surfaces, heat, or strong light.[6][7][8] Their decomposition can lead to a variety of side reactions. It is crucial to handle diazo compounds with care and consider their stability, which is influenced by their electronic properties—donor-acceptor substituted diazo compounds are generally more stable.[9][10] Ensure your reaction conditions are free of acid impurities and consider performing the reaction at a lower temperature.

Q4: I am working with an electron-deficient alkene, and the cyclopropanation is very slow. What can I do?

A4: Electron-deficient alkenes are generally less reactive towards electrophilic carbenoids generated in many cyclopropanation reactions.[4][11] For Simmons-Smith type reactions, using a more reactive reagent system like the Furukawa modification (diethylzinc and diiodomethane) can be beneficial.[3][12] Alternatively, cobalt-catalyzed systems have shown efficacy with electron-deficient olefins.[4]

Troubleshooting Guides

This section provides a more detailed, cause-and-effect analysis of common problems, complete with recommended protocols and explanations of the underlying chemistry.

Issue 1: Low or No Product Yield

A low yield of the desired cyclopropane is one of the most frequent challenges. The root cause often lies in the reagents' quality, reaction conditions, or inherent substrate reactivity.

Potential Causes & Solutions
Potential Cause Scientific Rationale Recommended Action
Inactive Zinc-Copper Couple (Simmons-Smith) The Simmons-Smith reaction relies on the formation of an organozinc carbenoid on the surface of the zinc.[2][6] If the zinc surface is oxidized or not properly activated, the carbenoid will not form efficiently.Ensure the zinc-copper couple is freshly prepared and activated. Activation can be enhanced by methods such as washing with HCl to remove the oxide layer, followed by treatment with a copper salt. The use of ultrasound can also help activate the zinc surface.[3]
Impure Reagents Impurities in diiodomethane can inhibit the reaction.[3] Similarly, moisture and oxygen can quench the organometallic intermediates in many cyclopropanation reactions.[4]Use freshly distilled or high-purity diiodomethane.[3] Ensure all solvents are anhydrous and that the reaction is performed under a rigorously inert atmosphere (e.g., argon or nitrogen).[4]
Suboptimal Reaction Temperature Cyclopropanation reactions can have a narrow optimal temperature range. Temperatures that are too low may lead to a sluggish reaction, while temperatures that are too high can promote side reactions and decomposition of reagents or products.[3]If the reaction is slow, consider a gradual increase in temperature in 5-10 °C increments, while carefully monitoring for the formation of byproducts.[3] Conversely, if side reactions are an issue, lowering the temperature may be beneficial.[4]
Poor Substrate Reactivity Electron-rich alkenes are generally more reactive in cyclopropanations.[4] Sterically hindered alkenes may also react more slowly due to the difficulty of the carbene approaching the double bond.[4]For electron-deficient alkenes, consider using a more reactive carbene source or a different catalytic system.[4] For sterically hindered substrates, a less bulky catalyst or a higher reaction temperature may be necessary.

Workflow for Troubleshooting Low Yield

G start Low Yield Observed check_reagents Verify Reagent Quality (Zinc activation, Diazo purity) start->check_reagents check_conditions Optimize Reaction Conditions (Inert atmosphere, Anhydrous solvents) check_reagents->check_conditions Reagents OK end_fail Consult Further Literature check_reagents->end_fail Reagents Faulty check_temp Adjust Temperature check_conditions->check_temp Conditions OK check_conditions->end_fail Conditions Faulty change_catalyst Screen Different Catalysts/Ligands check_temp->change_catalyst No Improvement end_success Yield Improved check_temp->end_success Improvement change_catalyst->end_success Improvement change_catalyst->end_fail No Improvement

Caption: A logical workflow for troubleshooting low cyclopropanation yields.

Issue 2: Poor Stereoselectivity (Diastereo- or Enantioselectivity)

Achieving high stereoselectivity is often a primary goal in modern organic synthesis. Poor control over the formation of stereoisomers can significantly impact the utility of a cyclopropanation reaction.

Controlling Diastereoselectivity

The cis/trans (or syn/anti) ratio of the cyclopropane product is influenced by several factors that affect the geometry of the transition state.

Factor Underlying Principle Optimization Strategy
Temperature Lower temperatures increase the energy difference between competing diastereomeric transition states, thus favoring the pathway with the lower activation energy.[4]Run the reaction at the lowest practical temperature that still allows for a reasonable reaction rate. Stepwise cooling may be necessary to find the optimal balance.
Catalyst/Ligand Steric Bulk The steric environment of the metal catalyst and its ligands can dictate the facial selectivity of the carbene transfer to the alkene. Bulky ligands can block one face of the alkene, leading to preferential attack from the less hindered side.[4]Screen a variety of ligands with different steric profiles. For rhodium-catalyzed reactions, ligands such as bulky carboxylates or chiral bis(oxazoline) (BOX) and pyridine-based ligands can be effective.
Solvent Effects The polarity and coordinating ability of the solvent can influence the geometry of the transition state and the aggregation state of the catalyst, thereby affecting the diastereomeric ratio.[4][5]Experiment with a range of solvents with varying polarities, from non-coordinating solvents like dichloromethane (DCM) and toluene to more coordinating solvents like tetrahydrofuran (THF).[13] Be aware that coordinating solvents may interfere with directing groups.[4]
Directing Groups Functional groups such as hydroxyls proximal to the alkene can coordinate to the metal center of the cyclopropanating reagent (e.g., the zinc in the Simmons-Smith reaction), directing the carbene delivery to the same face of the double bond.[2][5]If a specific diastereomer is desired, the strategic placement of a directing group can be a powerful tool. Conversely, if a directing group is leading to the undesired diastereomer, its protection may be necessary.
Experimental Protocol: Screening for Optimal Diastereoselectivity
  • Reaction Setup : In parallel, set up a series of small-scale reactions in oven-dried vials under an inert atmosphere.

  • Variable Parameters : Systematically vary one parameter at a time (e.g., temperature: -20 °C, 0 °C, 25 °C; solvent: DCM, THF, Toluene).

  • Constant Parameters : Keep the concentrations of the substrate, carbene precursor, and catalyst constant across all reactions.

  • Monitoring : Monitor the reactions by TLC or GC-MS to determine the reaction progress and the diastereomeric ratio at various time points.

  • Analysis : Once the reactions are complete, carefully determine the diastereomeric ratio in the crude reaction mixture using ¹H NMR or GC analysis. This will provide the most accurate assessment of the reaction's selectivity before any potential purification bias.

Issue 3: Competing Side Reactions

The high reactivity of carbenes and carbenoids can lead to a number of undesired side reactions, which can consume starting materials and complicate purification.

Common Side Reactions and Their Mitigation
  • Carbene Dimerization : The coupling of two carbene units to form an alkene is a common side reaction, especially at high carbene concentrations.

    • Mitigation : Add the diazo compound or other carbene precursor slowly to the reaction mixture using a syringe pump. This maintains a low steady-state concentration of the reactive carbene intermediate.

  • C-H Insertion : Carbenes can insert into C-H bonds, a reaction that can compete with cyclopropanation, particularly with electron-deficient alkenes.[14]

    • Mitigation : The choice of catalyst is crucial. Some catalysts, like certain rhodium(II) complexes, are more selective for cyclopropanation over C-H insertion.[14] Running the reaction in a solvent with robust C-H bonds (e.g., dichloromethane) can also minimize solvent insertion.

  • Ylide Formation : Heteroatoms with lone pairs (e.g., in ethers, sulfides, or amines) can attack the electrophilic carbene to form an ylide, which can then undergo further rearrangements.[12]

    • Mitigation : If the substrate contains a reactive heteroatom, it may need to be protected. Alternatively, using a less electrophilic carbenoid or a catalyst that favors cyclopropanation can help.

  • 1,3-Dipolar Cycloaddition : Diazo compounds can act as 1,3-dipoles and undergo cycloaddition with alkenes to form pyrazolines.[1] Thermal or photochemical decomposition of the pyrazoline can then lead to the cyclopropane, but this two-step pathway can sometimes be inefficient or lead to other products.[1]

    • Mitigation : This is more common in metal-free reactions. The use of a suitable transition metal catalyst, such as those based on rhodium or copper, can effectively channel the diazo compound through a metal-carbene pathway, minimizing the 1,3-dipolar cycloaddition.[14]

Reaction Mechanism: Metal-Catalyzed Cyclopropanation

The mechanism of metal-catalyzed cyclopropanation with diazo compounds generally proceeds through the formation of a metal carbene intermediate.

G cluster_0 Catalytic Cycle Catalyst Catalyst Metal Carbene Metal Carbene Catalyst->Metal Carbene + Diazo Compound - N2 Cyclopropane Cyclopropane Metal Carbene->Cyclopropane + Alkene Cyclopropane->Catalyst Product Release Alkene Alkene Diazo Compound Diazo Compound N2 N2

Caption: A simplified catalytic cycle for metal-catalyzed cyclopropanation.

Protocols

Protocol 1: Simmons-Smith Cyclopropanation of an Allylic Alcohol

This protocol describes a typical procedure for the diastereoselective cyclopropanation of an allylic alcohol, where the hydroxyl group directs the stereochemistry.

  • Reaction Setup : To a flame-dried, three-necked flask equipped with a condenser, a dropping funnel, and a nitrogen inlet, add zinc dust (2.2 eq) and copper(I) chloride (0.2 eq) in anhydrous diethyl ether.

  • Activation : Heat the mixture to reflux with vigorous stirring for 30 minutes to activate the zinc-copper couple.

  • Reagent Addition : Cool the mixture to room temperature and add a solution of the allylic alcohol (1.0 eq) in diethyl ether. Then, add diiodomethane (2.0 eq) dropwise via the dropping funnel over 1 hour.

  • Reaction : After the addition is complete, stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress by TLC.

  • Work-up : Cool the reaction to 0 °C and quench by the slow, careful addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification : Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[3]

Protocol 2: Rhodium-Catalyzed Cyclopropanation with Ethyl Diazoacetate

This protocol outlines a general procedure for a rhodium-catalyzed cyclopropanation using a diazo compound. Caution: Diazo compounds are toxic and potentially explosive and should be handled with extreme care in a well-ventilated fume hood. [6][7]

  • Reaction Setup : To a flame-dried flask under a nitrogen atmosphere, add the alkene (1.0 eq), the rhodium(II) catalyst (e.g., Rh₂(OAc)₄, 0.5-1 mol%), and an anhydrous solvent such as dichloromethane.[15]

  • Addition of Diazo Compound : Prepare a solution of ethyl diazoacetate (1.2 eq) in the same anhydrous solvent. Add this solution dropwise to the stirred reaction mixture over several hours using a syringe pump to maintain a low concentration of the diazo compound.[15]

  • Monitoring : Monitor the reaction for the disappearance of the starting materials by TLC or GC.

  • Work-up : Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification : Purify the residue by flash column chromatography on silica gel to afford the desired cyclopropane product.[15]

References

Technical Support Center: Synthesis of 2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 2-(3-methoxyphenyl)cyclopropane-1-carboxylic acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that arise during the synthesis of this important pharmaceutical intermediate. As Senior Application Scientists, we combine our expertise with established scientific principles to help you overcome common challenges and optimize your reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound, and which is recommended?

The synthesis of this compound typically involves the cyclopropanation of an alkene precursor. The most prevalent methods are variations of the Simmons-Smith reaction or catalytic cyclopropanation using a diazoacetate.

  • Simmons-Smith Reaction: This classic method utilizes a zinc-copper couple and diiodomethane to generate a zinc carbenoid, which then reacts with 3-methoxycinnamic acid or its ester to form the cyclopropane ring.[1][2] This method is known for its reliability, but the activity of the zinc-copper couple is crucial for success.[3]

  • Catalytic Cyclopropanation: This approach often employs a transition metal catalyst, such as rhodium or copper, with a diazo compound like ethyl diazoacetate. This method can offer high diastereoselectivity but may require careful optimization of the catalyst and reaction conditions to minimize side reactions like diazo compound dimerization.[4]

The choice of route depends on the available resources, desired scale, and stereochemical requirements. For general laboratory scale, the Simmons-Smith reaction, particularly with modifications like the Furukawa (diethylzinc and diiodomethane) or Shi modifications, often provides a robust starting point.[1][3]

Q2: I am observing a very low yield or no product formation. What are the likely causes?

Low to no product formation is a common issue, particularly in Simmons-Smith type reactions. The primary culprits are often related to the reagents and reaction environment.

Troubleshooting Low or No Product Yield

Potential CauseRecommended Solution
Inactive Zinc-Copper Couple Ensure the zinc-copper couple is freshly prepared and properly activated. The activity of the zinc reagent is a frequent cause of reaction failure.[3] Consider using ultrasonication to enhance activation.[5][6]
Poor Quality Diiodomethane Use freshly distilled or high-purity diiodomethane to avoid impurities that can inhibit the reaction.[3]
Presence of Moisture or Air The Simmons-Smith reaction is sensitive to moisture and air.[3] Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).[3][5]
Low Substrate Reactivity For less reactive, electron-deficient alkenes, consider switching to a more reactive reagent system, such as the Furukawa (diethylzinc and diiodomethane) or Shi modifications.[1][3]
Low Reaction Temperature If the reaction is sluggish, a gradual increase in temperature in 5-10 °C increments may improve the rate. However, be aware that higher temperatures can sometimes lead to side reactions.[3]
Q3: My reaction is incomplete, and I am recovering a significant amount of starting material. How can I improve conversion?

Incomplete conversion is often a matter of stoichiometry, reaction time, or temperature.

Improving Reaction Conversion

Potential CauseRecommended Solution
Insufficient Reagent Use a slight excess of the Simmons-Smith reagent (e.g., 1.5-2.0 equivalents).[5]
Short Reaction Time Monitor the reaction by TLC or GC and allow it to proceed for a longer duration. Some reactions may require up to 24 hours.[5]
Low Reaction Temperature While higher temperatures can promote side reactions, a modest increase may be necessary to drive the reaction to completion.[3]
Inadequate Stirring In heterogeneous reactions involving a zinc-copper couple, ensure efficient stirring to maintain good contact between the reagents.[3]
Q4: I am observing the formation of significant byproducts. What are they, and how can I minimize them?

Side reactions can significantly reduce the yield and complicate purification. Common byproducts include methylated compounds and dimers of the carbene source.

  • Methylation of Heteroatoms: The electrophilic zinc carbenoid can methylate heteroatoms, such as the carboxylic acid group or the methoxy group's oxygen, especially with excess reagent or prolonged reaction times.[1][3] To mitigate this, use a minimal excess of the Simmons-Smith reagent and monitor the reaction to avoid unnecessarily long reaction times.

  • Dimerization of Diazo Compounds: In catalytic cyclopropanation, the dimerization of the diazo compound is a common side reaction that consumes the carbene source.[4] This can often be minimized by the slow addition of the diazo compound to the reaction mixture.

Q5: I am struggling with the purification of the final product. What are the best practices?

Purification of this compound can be challenging due to its physical properties and potential impurities.

  • Extraction: After quenching the reaction, typically with a saturated aqueous solution of ammonium chloride or sodium bicarbonate, the product is extracted into an organic solvent like dichloromethane or ethyl acetate.[3][5]

  • Chromatography: Flash column chromatography on silica gel is a common method for purification. A gradient elution system, for example, with a mixture of n-pentane and ethyl acetate, can be effective.[7]

  • Crystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an effective purification technique.

Q6: How can I control the diastereoselectivity of the cyclopropanation?

Controlling the stereochemistry of the cyclopropane ring is often a critical aspect of the synthesis.

  • Substrate Control: The existing stereochemistry of the starting alkene is preserved in the product of a Simmons-Smith reaction, making the reaction stereospecific.[2]

  • Directing Groups: The presence of a hydroxyl group in the substrate can direct the cyclopropanation to occur on the same face of the double bond.[1][8]

  • Chiral Catalysts: In catalytic cyclopropanation, the use of chiral ligands on the metal catalyst can induce high levels of diastereoselectivity and enantioselectivity.[4][9] The choice of catalyst and ligand is crucial and often requires screening.

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting low yield in the synthesis of this compound.

TroubleshootingWorkflow cluster_problem Problem Identification cluster_analysis Initial Analysis cluster_scenarios Possible Scenarios cluster_solutions Troubleshooting Actions cluster_outcome Desired Outcome Problem Low Yield of this compound Analysis Analyze Reaction Mixture (TLC, GC-MS, NMR) Problem->Analysis NoProduct No Product / Trace Product Analysis->NoProduct Scenario 1 IncompleteReaction Starting Material Remaining Analysis->IncompleteReaction Scenario 2 Byproducts Significant Byproducts Analysis->Byproducts Scenario 3 CheckReagents Check Reagent Quality & Activity (Zinc, CH2I2) NoProduct->CheckReagents OptimizeConditions Optimize Reaction Conditions (Time, Temp, Stoichiometry) IncompleteReaction->OptimizeConditions RefineMethod Refine Reaction Method (Slow Addition, Catalyst Choice) Byproducts->RefineMethod ImprovePurification Improve Purification Protocol Byproducts->ImprovePurification ImprovedYield Improved Yield and Purity CheckReagents->ImprovedYield OptimizeConditions->ImprovedYield RefineMethod->ImprovedYield ImprovePurification->ImprovedYield

Caption: A troubleshooting workflow for low yield synthesis.

Experimental Protocols

Protocol 1: Simmons-Smith Cyclopropanation (Furukawa Modification)

This protocol is adapted from procedures for the cyclopropanation of alkenes using diethylzinc and diiodomethane.[5]

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve 3-methoxycinnamic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Diethylzinc: Slowly add a solution of diethylzinc (2.0 eq) in hexanes dropwise to the cooled mixture.

  • Addition of Diiodomethane: To this mixture, add diiodomethane (2.0-4.0 eq) dropwise while maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C and monitor its progress by TLC or GC analysis. The reaction time may vary from 1 to 24 hours.[5]

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

  • Extraction: Allow the mixture to warm to room temperature and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Purification by Flash Column Chromatography
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel in a suitable non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture).

  • Loading: Carefully load the adsorbed crude product onto the top of the column.

  • Elution: Elute the column with a gradient of increasing polarity, starting with a low polarity solvent system (e.g., 95:5 hexane/ethyl acetate) and gradually increasing the proportion of the more polar solvent (ethyl acetate).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the desired product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

References

Technical Support Center: Diastereoselective Cyclopropane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for diastereoselective cyclopropane synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to troubleshoot and optimize the stereochemical outcome of their cyclopropanation reactions. Cyclopropane rings are critical structural motifs in numerous natural products and pharmaceutical agents, and controlling their relative stereochemistry is paramount for modulating biological activity and physicochemical properties.[1][2][3]

This resource provides in-depth, question-and-answer-based troubleshooting guides, rooted in mechanistic principles and field-proven strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Foundational Principles & General Issues

Question 1: I'm getting a mixture of diastereomers in my cyclopropanation. What are the primary factors I should consider to improve the diastereomeric ratio (d.r.)?

Answer: Achieving high diastereoselectivity is a multifactorial challenge that depends on the interplay between the substrate, the carbene source, and the reaction conditions. The key is to create a transition state that energetically favors the formation of one diastereomer over the other. The primary factors to evaluate are:

  • Substrate-Based Control: The inherent stereochemistry of your alkene is the starting point. The substituents on the double bond can sterically direct the incoming carbene. Furthermore, the presence of nearby functional groups, such as hydroxyl or amide groups, can act as directing groups, pre-coordinating with the cyclopropanating reagent to force addition to a specific face of the alkene.[4][5][6]

  • Reagent/Catalyst Control: This is often the most powerful tool for inducing diastereoselectivity.

    • For metal-catalyzed reactions (e.g., using diazo compounds), the choice of metal (Rh, Cu, Ru, Co, Ir) and, critically, the ligands attached to it, define the steric and electronic environment of the metal carbene intermediate.[7][8][9] Bulky ligands can effectively block one face of the carbene, forcing the alkene to approach from the least hindered trajectory.

    • For Simmons-Smith type reactions , the nature of the zinc carbenoid is crucial. The Furukawa modification (using Et₂Zn) often provides different selectivity compared to the classical Zn-Cu couple, partly due to the change in the aggregation state and Lewis acidity of the zinc species.[6][10]

  • Reaction Parameters:

    • Temperature: Lowering the reaction temperature often enhances selectivity by amplifying the small energy differences between the diastereomeric transition states.

    • Solvent: The solvent can influence the aggregation state of the catalyst, the solubility of reagents, and the stability of transition states.[1] Less coordinating solvents can sometimes increase the electrophilicity of the reagent, improving reactivity and selectivity.[10]

Question 2: How do I differentiate between substrate control and reagent control in my reaction design?

Answer: This is a fundamental strategic question. The choice depends on the complexity of your substrate and the availability of chiral reagents or catalysts.

  • Substrate Control is most effective when the substrate already possesses potent stereodirecting elements. A classic example is the hydroxyl-directed Simmons-Smith cyclopropanation of allylic alcohols. The zinc reagent coordinates to the oxygen atom, delivering the methylene group to the syn face of the double bond with high selectivity.[1][5][6][10] If your molecule has a conveniently located alcohol, ether, or amide, leveraging this intramolecular directing effect is often the most straightforward approach.[4][11][12]

  • Reagent Control is necessary when the substrate lacks strong directing groups or when you need to override the substrate's intrinsic facial bias. This is the domain of asymmetric catalysis . By using a chiral catalyst (e.g., a rhodium complex with chiral ligands), you create a chiral pocket around the reactive metal carbene.[8][9] This chiral environment is what dictates the facial selectivity of the alkene's approach, making it possible to generate a specific diastereomer (and enantiomer) regardless of the substrate's inherent preferences.

Below is a decision workflow to help guide your choice:

G sub_check Does the alkene substrate have a proximal directing group (e.g., -OH, -OR, -NR₂)? substrate_control Strategy: Substrate Control (e.g., Directed Simmons-Smith) sub_check->substrate_control  Yes consider_override Can the substrate's bias be easily overridden? sub_check->consider_override  No reagent_control Strategy: Reagent Control (e.g., Chiral Catalyst) consider_override->reagent_control

Figure 1. Decision workflow for choosing a stereocontrol strategy.
Section 2: Troubleshooting Metal-Catalyzed Reactions

Question 3: My rhodium-catalyzed reaction with ethyl diazoacetate (EDA) gives a poor trans:cis ratio. How can I favor the trans (E) diastereomer?

Answer: The trans:cis (or E:Z) selectivity in metal-catalyzed cyclopropanations is a classic challenge. The formation of the trans product is generally favored due to reduced steric repulsion in the transition state. If you are observing poor selectivity, it implies this energetic preference is not sufficiently pronounced. Here are actionable steps:

  • Increase Ligand Steric Bulk: This is the most effective method. The prevailing mechanism suggests the alkene approaches the metal carbene "end-on".[8] By increasing the size of the ligands on the rhodium catalyst, you create a more crowded environment. This amplifies the steric clash between the alkene substituent and the ester group of the carbene in the cis-forming transition state, thus raising its energy and favoring the trans pathway.

  • Modify the Carbene Precursor: The size of the ester group on the diazoacetate matters. Switching from ethyl diazoacetate (EDA) to a bulkier ester, like tert-butyl diazoacetate (t-BDA), increases the steric demand of the carbene itself, which can significantly improve trans selectivity.

  • Lower the Reaction Temperature: As mentioned, reducing the temperature will make the reaction more sensitive to the subtle energy differences between the two competing transition states, typically favoring the lower-energy trans pathway.

Data Comparison: Effect of Catalyst and Diazo Reagent on Styrene Cyclopropanation

CatalystDiazo ReagentTypical trans:cis RatioKey Takeaway
Rh₂(OAc)₄Ethyl Diazoacetate (EDA)~75:25Baseline catalyst, moderate selectivity.
Rh₂(esp)₂Ethyl Diazoacetate (EDA)>95:5The bulky esp (α,α,α',α'-tetramethyl-1,3-benzenedipropionic acid) ligands create a highly selective environment.
Rh₂(OAc)₄tert-Butyl Diazoacetate (t-BDA)~90:10A bulkier carbene precursor improves selectivity even with a less hindered catalyst.

Question 4: I'm observing significant C-H insertion or dimer formation as side products. Why is this happening and how can I suppress it?

Answer: Metal carbenes are highly reactive intermediates and can participate in several competing pathways besides cyclopropanation.

  • C-H Insertion: This occurs when the carbene inserts into a nearby C-H bond (often allylic or benzylic) on the substrate or solvent. It becomes competitive when the alkene is sterically hindered or electronically poor, slowing down the rate of cyclopropanation.

  • Dimerization: This happens when the metal carbene reacts with another molecule of the diazo compound, typically leading to diethyl fumarate and maleate (for EDA). This is more prevalent at high concentrations of the diazo compound or when the alkene is unreactive.

Troubleshooting Protocol:

  • Slow Addition of Diazo Compound: This is the most critical step. Use a syringe pump to add the diazo compound slowly over several hours. This keeps the instantaneous concentration of the free carbene low, minimizing dimerization and giving it a greater chance to react with the alkene.[8]

  • Increase Alkene Concentration: Use the alkene as the limiting reagent or in slight excess relative to the diazo compound. A higher concentration of the alkene trap will favor the desired bimolecular cyclopropanation pathway.

  • Change the Catalyst: Some catalysts are inherently more selective for cyclopropanation. For instance, certain chiral cobalt or iridium porphyrin complexes have been shown to be highly effective and can suppress side reactions.[7][13] Dirhodium catalysts with electron-donating ligands (like acetamides instead of acetates) can sometimes increase selectivity.[8]

  • Solvent Choice: Ensure your solvent is inert. Avoid solvents with weak C-H bonds that could be susceptible to insertion. Dichloromethane, dichloroethane, or benzene are common choices.

G Start Low Diastereoselectivity or Side Products Observed Check1 Is [Diazo] high? Start->Check1 Sol1 Use Syringe Pump for Slow Addition Check1->Sol1 Yes Check2 Is Alkene concentration low? Check1->Check2 No Sol2 Increase [Alkene] (use as solvent or in excess) Check2->Sol2 Yes Check3 Is catalyst optimal? Check2->Check3 No Sol3 Screen Catalysts: - Increase ligand bulk (for trans) - Change metal (Rh, Cu, Ru) - Use electron-donating ligands Check3->Sol3 Could be better Check4 Is temperature too high? Check3->Check4 No Sol4 Lower Reaction Temperature (e.g., 0°C or -20°C) Check4->Sol4 Yes

Figure 2. Troubleshooting flowchart for metal-catalyzed cyclopropanation.
Section 3: Troubleshooting Simmons-Smith & Related Reactions

Question 5: My directed Simmons-Smith reaction on an allylic alcohol is giving poor diastereoselectivity. What's going wrong?

Answer: While hydroxyl-directed cyclopropanation is typically very reliable, poor selectivity can arise from several factors related to substrate conformation and reagent choice.

  • Substrate Conformation: The directing effect relies on the substrate adopting a conformation where the hydroxyl group and the double bond are close in space, allowing for pre-coordination with the zinc reagent.[5] If bulky substituents elsewhere in the molecule prevent this optimal conformation, the directing effect is weakened, and the reaction may revert to being controlled by sterics, leading to a mixture of products.

  • Nature of the Zinc Reagent: The choice of reagent is critical. For challenging substrates, especially with (E)-disubstituted olefins, using excess EtZnCH₂I (generated from Et₂Zn and CH₂I₂) often gives superior diastereoselectivity compared to the classical Zn-Cu couple.[10] This is attributed to the formation of a more electrophilic and potentially different reactive species.

  • Protecting Groups: If you are cyclopropanating a homoallylic alcohol, the directing effect is weaker. Sometimes, protecting the alcohol with a group that can still coordinate (like a methyl ether) can paradoxically improve selectivity by altering the conformational landscape.[4]

  • Presence of Other Coordinating Groups: If your molecule contains other Lewis basic sites (e.g., esters, amines), they might compete with the intended hydroxyl group for coordination to the zinc reagent, scrambling the selectivity.

Experimental Protocol: Screening Simmons-Smith Conditions for a Chiral Allylic Alcohol

Objective: To optimize the diastereoselectivity of the cyclopropanation of a model allylic alcohol.

Materials:

  • Substrate (e.g., (E)-4-phenylbut-3-en-2-ol)

  • Anhydrous Dichloromethane (DCM)

  • Diiodomethane (CH₂I₂)

  • Diethylzinc (Et₂Zn, 1.0 M solution in hexanes)

  • Zinc-Copper Couple (Zn-Cu)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup (Furukawa Conditions):

    • To a flame-dried flask under N₂, add the allylic alcohol (1.0 mmol) and anhydrous DCM (10 mL).

    • Cool the solution to 0 °C.

    • Slowly add diethylzinc (2.2 mmol, 2.2 eq) and stir for 20 minutes.

    • Add diiodomethane (2.4 mmol, 2.4 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Reaction Setup (Zn-Cu Couple):

    • To a flame-dried flask under N₂, add Zn-Cu couple (1.5 mmol, 1.5 eq) and anhydrous DCM (10 mL).

    • Add diiodomethane (1.2 mmol, 1.2 eq) and stir the suspension.

    • Add a solution of the allylic alcohol (1.0 mmol) in DCM (2 mL) dropwise.

    • Stir at room temperature for 24 hours.

  • Workup (for both reactions):

    • Carefully quench the reaction at 0 °C by the slow addition of saturated aq. NH₄Cl.

    • Extract with DCM (3 x 15 mL).

    • Wash the combined organic layers with saturated aq. NaHCO₃ and brine.

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Analysis:

    • Analyze the crude product by ¹H NMR to determine the diastereomeric ratio (d.r.) by integrating distinct, well-resolved signals for each diastereomer.

References

Technical Support Center: Scale-Up of 2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis and scale-up of 2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid. This molecule is a critical intermediate in the synthesis of several pharmaceuticals, most notably the antiplatelet agent Prasugrel. The transition from laboratory-scale synthesis to industrial production presents a unique set of challenges related to reaction control, safety, purity, and stereoselectivity.

This guide is designed for researchers, process chemists, and drug development professionals. It provides in-depth, experience-driven answers to common questions and troubleshooting solutions for issues encountered during the scale-up process.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to provide a quick overview of the key considerations for scaling up production.

Q1: What are the most common synthetic routes for this compound?

There are two primary strategies for synthesizing the cyclopropane ring:

  • Simmons-Smith Cyclopropanation: This is a widely used method involving the reaction of an alkene (like 3-methoxystyrene or its ester derivatives) with an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple.[1] While effective, its scale-up is challenged by the high cost of diiodomethane and the exothermic nature of the reaction.[1][2][3] Modifications using cheaper reagents like dibromomethane or diethylzinc (Furukawa modification) are common.[1]

  • Catalytic Cyclopropanation using Diazo Compounds: This route involves reacting an alkene with a diazoacetate (e.g., ethyl diazoacetate) in the presence of a transition metal catalyst, often based on rhodium or copper.[4][5] This method can offer high stereoselectivity but poses significant safety risks on a large scale due to the energetic and potentially explosive nature of diazo compounds.[6] Modern approaches often utilize continuous flow reactors to minimize the accumulation of hazardous intermediates.[7]

Q2: What are the primary safety concerns during the scale-up of cyclopropanation reactions?

Safety is paramount during scale-up. Key hazards include:

  • Thermal Runaway: The Simmons-Smith reaction is highly exothermic.[2][3] Inadequate heat removal in large reactors can lead to a rapid temperature and pressure increase, creating a significant safety hazard. Strategies like slow, controlled addition of reagents (semi-batch processing) or using continuous flow reactors are essential for thermal management.[2][3]

  • Handling of Pyrophoric/Hazardous Reagents: The zinc-copper couple used in the Simmons-Smith reaction can be pyrophoric. Diazo compounds are explosive and toxic.[6] Strict engineering controls, inert atmosphere operations, and robust personal protective equipment (PPE) protocols are mandatory.

  • Gas Evolution: The Simmons-Smith reaction can produce ethylene gas, which must be safely vented from the reactor.[2][3]

Q3: How can the diastereomeric ratio (cis/trans) of the product be controlled?

Controlling the stereochemistry is critical for producing the correct isomer for pharmaceutical applications. The cis/trans ratio is influenced by several factors:

  • Catalyst/Reagent Choice: In catalytic systems, the choice of metal and ligand is the primary driver of stereoselectivity. Chiral ligands are used to achieve high enantioselectivity.[8] In Simmons-Smith type reactions, the presence of directing groups (like hydroxyls) on the substrate can influence the facial selectivity of the carbenoid addition.

  • Reaction Temperature: Lower reaction temperatures generally favor the thermodynamically more stable product, often leading to higher diastereoselectivity.

  • Solvent: The polarity and coordinating ability of the solvent can influence the transition state of the cyclopropanation, thereby affecting the isomeric ratio. For instance, cyclopentyl methyl ether (CPME) has been noted to provide higher yields in some Simmons-Smith reactions.[3]

Q4: What are the typical impurities I should expect and how can they be controlled?

Impurity profiling is crucial for regulatory approval. Common impurities include:

  • Unreacted Starting Materials: Residual 3-methoxystyrene or its precursor. Controlled by ensuring complete reaction through process monitoring (e.g., HPLC).

  • Diastereomers: The undesired cis or trans isomer. Controlled by optimizing reaction conditions for selectivity.

  • Side-Reaction Products: Dimerization or polymerization of the starting alkene, or byproducts from the decomposition of reagents.

  • Residual Metals: Zinc or rhodium/copper from the catalyst. These are typically removed through aqueous washes, chelation, filtration, and final product recrystallization.

Section 2: Troubleshooting Guide for Scale-Up Issues

This section provides a structured approach to solving common problems encountered during the production scale-up.

Problem Probable Cause(s) Recommended Solutions & Scientific Rationale
Low Reaction Yield 1. Incomplete Zinc Activation (Simmons-Smith): The zinc surface is passivated by zinc oxide, preventing the formation of the active organozinc carbenoid. 2. Catalyst Deactivation (Catalytic Route): Water or other impurities in the reagents or solvent can poison the catalyst. 3. Poor Mass Transfer: In large, heterogeneous reactions (like with solid zinc), inefficient stirring can lead to localized "dead zones" where the reaction does not proceed. 4. Product Loss During Workup: The carboxylic acid product has pH-dependent solubility. Incorrect pH during aqueous extraction can lead to significant loss of product into the aqueous phase.1. Optimize Zinc Activation: Activate zinc dust in situ using reagents like acetyl chloride or by employing advanced methods like ball-milling to expose fresh metal surfaces.[9] Continuous flow systems can use packed-bed reactors for consistent activation.[2][3] 2. Ensure Anhydrous Conditions: Rigorously dry all solvents and reagents. Use molecular sieves or other drying agents.[7] Water levels below 100 ppm are often targeted for sensitive catalytic reactions.[7] 3. Improve Agitation & Reactor Design: Re-evaluate the reactor's agitator design (e.g., impeller type, speed) to ensure efficient mixing of solids and liquids. Consider baffles to prevent vortexing and improve turbulence. 4. Precise pH Control: During the extraction phase, carefully acidify the aqueous layer to a pH well below the pKa of the carboxylic acid (typically pH < 2) to ensure it is fully protonated and preferentially partitions into the organic layer.
Poor Diastereoselectivity (Incorrect cis/trans Ratio) 1. Suboptimal Reaction Temperature: The activation energies for the formation of cis and trans isomers are different. Higher temperatures provide enough energy to overcome both barriers, leading to a less selective mixture. 2. Incorrect Solvent Choice: The solvent can influence the conformation of the transition state complex, impacting which diastereomer is formed preferentially.1. Conduct a Temperature Study: Systematically lower the reaction temperature. Cryogenic conditions (-20°C to -78°C) often dramatically improve diastereoselectivity, albeit at the cost of longer reaction times and increased energy expenditure. 2. Screen Solvents: Evaluate a range of solvents with varying polarities (e.g., ethers like THF or CPME, hydrocarbons like toluene, and chlorinated solvents like DCM). The optimal solvent will stabilize the desired transition state more than the undesired one.
Exothermic Runaway / Uncontrolled Temperature Spike 1. Reagent Addition Rate is Too Fast: The rate of heat generation from the exothermic cyclopropanation exceeds the reactor's cooling capacity.[2][3] 2. Insufficient Cooling Capacity: The reactor's jacket and coolant system are not adequately sized for the heat load of the scaled-up reaction.1. Implement Semi-Batch Addition: Instead of adding all reagents at once, add the limiting or most reactive reagent (e.g., dihalomethane) slowly over several hours.[2] This keeps the instantaneous heat generation rate manageable. 2. Utilize Flow Chemistry: For highly exothermic and hazardous reactions, transitioning to a continuous flow process is the safest and most efficient solution.[2][3][7] Flow reactors have a very high surface-area-to-volume ratio, allowing for near-instantaneous heat removal and precise temperature control.
High Levels of Residual Metals in Final Product 1. Inefficient Quenching/Workup: Metal salts (e.g., zinc iodide) may be poorly soluble or form emulsions, making them difficult to remove via simple aqueous washes. 2. Product Chelation: The carboxylic acid product can chelate with metal ions, holding them in the organic phase.1. Use a Chelating Quench: Quench the reaction with a solution that can effectively complex the metal ions, such as an aqueous solution of ammonium chloride, Rochelle's salt (potassium sodium tartrate), or pyridine. 2. Multiple Extractions & pH Adjustment: Perform multiple washes with acidic water (to break product-metal chelates) followed by brine washes. 3. Recrystallization: The final and most effective step for removing trace metal impurities is a well-designed recrystallization of the final product.

Section 3: Key Workflows & Protocols

Workflow 1: Diagnosing and Solving Low Yield Issues

This workflow provides a logical decision tree for troubleshooting poor product yield during scale-up.

LowYield_Troubleshooting Start Problem: Low Yield (<80%) Check_Completion Monitor Reaction by HPLC/GC Is the reaction complete? Start->Check_Completion Incomplete Reaction Incomplete Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Cause_Incomplete Probable Causes: - Poor Reagent Activity - Insufficient Reaction Time/Temp - Poor Mass Transfer Incomplete->Cause_Incomplete Check_Workup Analyze Aqueous & Organic Layers Post-Extraction. Is product lost in the aqueous phase? Complete->Check_Workup Solution_Incomplete Solutions: 1. Re-evaluate reagent activation (e.g., Zinc). 2. Increase reaction time or temperature. 3. Improve reactor agitation. Cause_Incomplete->Solution_Incomplete Workup_Loss Significant Product in Aqueous Layer Check_Workup->Workup_Loss Yes No_Workup_Loss Minimal Product in Aqueous Layer Check_Workup->No_Workup_Loss No Cause_Workup Probable Cause: - Incorrect pH during extraction. Workup_Loss->Cause_Workup Check_Isolation Probable Causes: - Degradation during isolation - Mechanical loss during filtration/transfer No_Workup_Loss->Check_Isolation Solution_Workup Solutions: 1. Ensure acidification to pH < 2 before extraction. 2. Perform multiple extractions. Cause_Workup->Solution_Workup Solution_Isolation Solutions: 1. Review stability under isolation conditions (temp, air). 2. Optimize recrystallization solvent & procedure. Check_Isolation->Solution_Isolation

Caption: Troubleshooting workflow for low yield.

Protocol 1: In-Process Reaction Monitoring by HPLC

Accurate monitoring is key to determining reaction completion and identifying impurity formation in real-time.

Objective: To quantify the consumption of the starting alkene and the formation of the this compound product.

Methodology:

  • Sample Preparation:

    • Carefully withdraw an aliquot (e.g., 0.1 mL) from the reaction mixture under an inert atmosphere.

    • Immediately quench the reaction in the aliquot by adding it to a known volume (e.g., 1.0 mL) of a suitable solvent mixture (e.g., 1:1 Acetonitrile:Water with 0.1% Phosphoric Acid). This stops the reaction and precipitates any metal salts.

    • Vortex the sample vigorously.

    • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Parameters (Example):

ParameterValueRationale
Column C18 Reverse Phase, 4.6 x 150 mm, 5 µmStandard for separating moderately polar organic molecules.
Mobile Phase A Water with 0.1% Formic or Phosphoric AcidProvides a consistent pH to ensure the carboxylic acid is in a single protonation state.
Mobile Phase B AcetonitrileStrong organic solvent for eluting compounds from the C18 column.
Gradient Start at 30% B, ramp to 95% B over 10 min, hold for 2 min, return to 30% BA gradient is necessary to elute both the more polar starting materials and the less polar product within a reasonable time.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 30 °CProvides consistent retention times.
Injection Vol. 5 µL
Detector UV at 274 nmThe methoxyphenyl group provides a strong chromophore for UV detection.
  • Analysis:

    • Run a standard of the starting material and (if available) the product to determine their retention times.

    • Calculate the percentage conversion by comparing the peak area of the starting material at time t to its area at t=0.

Workflow 2: General Scale-Up Safety & Process Flow

This diagram illustrates the critical decision points and process flow for scaling up a potentially hazardous cyclopropanation reaction.

ScaleUp_Workflow Start Lab Scale Synthesis Complete Hazard_Assessment Conduct Process Hazard Analysis (PHA) - Reaction Calorimetry (RC1) - Identify Exotherms & Gas Evolution Start->Hazard_Assessment High_Risk High Risk Identified (Strong Exotherm, Unstable Intermediates) Hazard_Assessment->High_Risk Low_Risk Manageable Risk Hazard_Assessment->Low_Risk Flow_Chem Implement Continuous Flow Process High_Risk->Flow_Chem Batch_Process Develop Controlled Batch Process Low_Risk->Batch_Process Flow_Control Define: - Flow Rates - Residence Time - Temperature Control Flow_Chem->Flow_Control Batch_Control Define: - Semi-Batch Addition Profile - Agitation Rate - Jacket Temperature Profile Batch_Process->Batch_Control Pilot_Run Pilot Scale Run (10-20L) Flow_Control->Pilot_Run Batch_Control->Pilot_Run Validation Validate Process Parameters & Analytical Methods Pilot_Run->Validation Production Full Scale Production Validation->Production

Caption: Safety and process decisions for scale-up.

References

Technical Support Center: Removal of Catalysts from Cyclopropanation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address the critical, yet often challenging, step of removing residual metal catalysts from cyclopropanation reaction mixtures. The presence of even trace amounts of catalysts (e.g., rhodium, copper, palladium) can interfere with downstream reactions, compromise the stability of the final product, and pose toxicological risks, making their effective removal paramount, especially in pharmaceutical applications.[1][2]

This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, structured to help you navigate and resolve specific issues encountered during your purification workflow.

Frequently Asked Questions (FAQs)

Q1: Why is removing the catalyst after my cyclopropanation reaction so critical?

Residual metal catalysts are a significant concern for several reasons. In pharmaceutical development, strict guidelines from regulatory bodies like the International Council for Harmonisation (ICH) limit the concentration of metal impurities in active pharmaceutical ingredients (APIs) due to their potential toxicity.[3][4] Beyond toxicity, residual metals can catalyze undesired side reactions in subsequent synthetic steps or degrade the final compound during storage. For medicinal chemists, failure to remove catalysts can lead to misleading results in biological assays.[5]

Q2: What are the primary strategies for removing metal catalysts?

The main strategies can be broadly categorized as follows:

  • Adsorption: Using high-surface-area solids like activated carbon or silica gel to adsorb the metal species, which are then removed by simple filtration.[6][7]

  • Scavenging: Employing solid-supported reagents (scavengers) with functional groups that selectively chelate or bind to the metal catalyst.[2][8]

  • Chromatography: Passing the crude reaction mixture through a stationary phase (e.g., a silica gel plug) to retain the polar metal complexes while the desired organic product elutes.[7][9]

  • Extraction: Using liquid-liquid extraction with aqueous solutions of chelating agents (like EDTA for copper) or acids to pull the metal into the aqueous phase.[10][11]

  • Precipitation/Crystallization: Inducing the precipitation of the metal catalyst or crystallizing the final product, leaving the impurities in the mother liquor.[12]

Q3: How do I choose the most suitable removal method?

The optimal choice is highly dependent on the specific catalyst, its oxidation state, the properties of your product (solubility, stability), the reaction solvent, and the required level of purity. A decision-making workflow is presented below to guide your selection process.

Start Crude Reaction Mixture (Post-Cyclopropanation) CatalystType Identify Catalyst Type Start->CatalystType Rh Rhodium (e.g., Rh₂(OAc)₄) CatalystType->Rh Rh Cu Copper (e.g., Cu(I) salts) CatalystType->Cu Cu Pd Palladium (e.g., Pd(OAc)₂) CatalystType->Pd Pd ProductSolubility Product Soluble in Non-Polar Solvent? Scavenger Metal Scavenger (Thiol, Amine, etc.) ProductSolubility->Scavenger No AqueousWash Aqueous Wash (EDTA, NH₄Cl) ProductSolubility->AqueousWash Yes PurityTarget Target Purity Level? HighPurity High Purity (API Grade, <10 ppm) PurityTarget->HighPurity High ModeratePurity Moderate Purity (Intermediate) PurityTarget->ModeratePurity Moderate ActivatedCarbon Activated Carbon Treatment Rh->ActivatedCarbon Rh->Scavenger e.g., SiliaMetS DMT, Thiol-based Cu->ProductSolubility Pd->ActivatedCarbon Pd->Scavenger e.g., SiliaMetS Thiol, MP-TMT SilicaPlug Silica/Celite Plug (Initial Bulk Removal) ICP_MS Analyze Purity (ICP-MS) SilicaPlug->ICP_MS ActivatedCarbon->PurityTarget Scavenger->PurityTarget AqueousWash->PurityTarget Crystallization Crystallization Crystallization->ICP_MS Combine Combine Methods (e.g., Carbon + Scavenger) HighPurity->Combine ModeratePurity->SilicaPlug ModeratePurity->Crystallization Combine->ICP_MS

References

Technical Support Center: Navigating the Chemistry of 2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are incorporating this valuable synthetic intermediate into their workflows. The unique strained cyclopropane ring, while offering significant advantages in molecular design for enhancing metabolic stability and bioactivity, presents specific challenges in handling and reactivity.[1][2] Unintended ring-opening can lead to undesired side products, impacting yield, purity, and the overall success of a synthetic campaign.

This guide provides in-depth troubleshooting advice, detailed experimental protocols, and frequently asked questions to help you preserve the integrity of the cyclopropane ring throughout your chemical transformations.

Troubleshooting Guide: Preventing Ring-Opening of this compound

This section addresses common issues encountered during the chemical modification of this compound. Each issue is presented in a question-and-answer format, detailing the potential causes and providing actionable solutions.

Issue 1: Low Yield and Complex Mixture After Esterification

Question: I am attempting to esterify this compound under standard acidic conditions (e.g., refluxing in alcohol with a strong acid catalyst like H₂SO₄) and observing a complex mixture of products with a low yield of the desired ester. What is happening and how can I fix it?

The short answer: Strong acids and high temperatures can catalyze the opening of the cyclopropane ring, leading to the formation of various byproducts, most commonly γ-butyrolactone derivatives.

In-depth Explanation of Causality:

The cyclopropane ring is thermodynamically unstable due to significant ring strain (approximately 27.5 kcal/mol).[3] This strain can be relieved through ring-opening reactions, which are often catalyzed by acids. The mechanism typically involves the protonation of the cyclopropane ring, leading to a carbocationic intermediate. The presence of the 3-methoxyphenyl group, an electron-donating substituent, can stabilize this carbocation, making the ring more susceptible to cleavage under harsh acidic conditions. The subsequent intramolecular attack by the carboxylic acid or ester oxygen can lead to the formation of a stable five-membered lactone ring.

Visualizing the Problem: Acid-Catalyzed Ring-Opening

ring_opening reactant 2-(3-Methoxyphenyl)cyclopropane- 1-carboxylic acid protonation Protonation (Strong Acid, Heat) reactant->protonation H+ carbocation Carbocation Intermediate (Stabilized by 3-MeO-Ph) protonation->carbocation Ring Opening cyclization Intramolecular Cyclization carbocation->cyclization lactone γ-Butyrolactone Byproduct cyclization->lactone reduction_workflow cluster_0 Recommended Path cluster_1 Path with Potential Risk reactant_good 2-(3-Methoxyphenyl)cyclopropane- 1-carboxylic acid reagent_good 1. BH₃·THF 2. Aqueous Workup reactant_good->reagent_good product_good 2-(3-Methoxyphenyl)cyclopropylmethanol (Ring Intact) reagent_good->product_good reactant_bad 2-(3-Methoxyphenyl)cyclopropane- 1-carboxylic acid reagent_bad LiAlH₄ reactant_bad->reagent_bad product_bad Mixture of desired alcohol and ring-opened products reagent_bad->product_bad

References

Stability issues of 2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid in storage

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing 2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid. Due to its specific functional groups—a strained cyclopropane ring, a carboxylic acid moiety, and a methoxyphenyl group—this compound can be susceptible to degradation if not handled and stored correctly. This document addresses common stability issues, provides troubleshooting guidance in a direct question-and-answer format, and outlines protocols for assessing compound integrity. Our goal is to ensure the reliability and reproducibility of your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Storage and Handling

Q1: What are the optimal long-term storage conditions for this compound?

A1: For optimal long-term stability, the compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and kept in a cool, dark, and dry place.[1][2] Recommended storage is at refrigerated temperatures (2-8°C). Avoid storing in metal cabinets which can be susceptible to corrosion from acidic vapors.[3] For extended periods, storage at -20°C is advisable to minimize the rates of all potential degradation reactions.

  • Causality: The combination of low temperature and an inert atmosphere drastically reduces the likelihood of thermo- and oxidative degradation. The carboxylic acid group makes the compound corrosive, necessitating storage away from incompatible materials like bases and certain metals.[2][3][4]

Q2: I received the compound as a solid. Does it require any special handling upon opening?

A2: Yes. Carboxylic acids can be hygroscopic. It is crucial to allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture, which could potentially lead to hydrolysis or facilitate other degradation pathways. Work in a low-humidity environment, such as a glove box or a fume hood with a dry air stream. After dispensing the required amount, flush the container with an inert gas before resealing tightly.[1]

Observed Degradation and Impurities

Q3: After several months in storage, I see a new, more polar spot on my TLC plate. What could this be?

A3: A new, more polar spot likely indicates the formation of a degradation product with a higher affinity for the stationary phase (e.g., silica gel). Given the structure, a primary suspect is the corresponding phenol, 2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid . This can result from the cleavage of the methyl ether on the aromatic ring. This type of degradation can be initiated by prolonged exposure to acidic conditions or trace impurities.

  • Mechanistic Insight: The ether linkage in anisole derivatives can be susceptible to cleavage under acidic conditions.[5] While generally stable, trace acidic impurities or auto-catalysis over long periods could facilitate this process.

Q4: My HPLC analysis shows a peak with a shorter retention time appearing over time. What is the likely cause?

A4: Similar to the TLC observation in Q3, a new peak with a shorter retention time on a reverse-phase HPLC column typically signifies a more polar degradation product. The cleavage of the methoxy group to a hydroxyl group is a strong possibility. Another, though less likely, scenario could be the oxidative opening of the cyclopropane ring, which would introduce polar functional groups like hydroxyls or carbonyls.[6]

Q5: I've noticed a slight discoloration (yellowing) of my solid compound. Is it still usable?

A5: Discoloration often points to minor oxidative degradation of the aromatic ring system. While the bulk purity may still be high (>95%), the presence of colored impurities suggests that some level of degradation has occurred. For highly sensitive applications, it is imperative to re-qualify the material's purity using a validated analytical method like HPLC or NMR spectroscopy. For less sensitive screening experiments, it may still be usable, but the potential impact of the impurity should be considered.

Potential Degradation Pathways

The stability of this compound is primarily influenced by its three key functional components. Understanding these potential failure points is critical for troubleshooting.

Functional GroupPotential Degradation PathwayTriggering ConditionsResulting Impurity Type
Carboxylic Acid Thermal DecarboxylationHigh temperatures (>100-150°C)[7][8]1-(3-methoxyphenyl)cyclopropane
Cyclopropane Ring Ring Opening (Oxidative/Radical)Presence of strong oxidizers, radical initiators, or certain metal catalysts[6][9]Linear chain compounds with various functional groups
Methoxyphenyl Group Ether Cleavage (O-demethylation)Strong acids, heat, prolonged exposure to air/lightPhenolic compounds (e.g., 2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid)
Aromatic Ring OxidationExposure to UV light, atmospheric oxygen, oxidizing agentsRing-hydroxylated or cleaved products

Diagram of Potential Degradation Pathways

G cluster_0 Degradation Pathways cluster_1 Triggers cluster_2 Resulting Impurities main 2-(3-Methoxyphenyl) cyclopropane-1-carboxylic acid decarboxylation Thermal Decarboxylation main->decarboxylation ring_opening Ring Opening main->ring_opening ether_cleavage Ether Cleavage main->ether_cleavage oxidation Aromatic Oxidation main->oxidation decarboxy_prod 1-(3-methoxyphenyl)cyclopropane decarboxylation->decarboxy_prod ring_open_prod Linear Chain Products ring_opening->ring_open_prod phenol_prod Phenolic Impurity ether_cleavage->phenol_prod oxidized_prod Ring-Hydroxylated Products oxidation->oxidized_prod heat High Heat heat->decarboxylation oxidants Oxidizers / Radicals oxidants->ring_opening acid Strong Acids acid->ether_cleavage light_air UV Light / O₂ light_air->oxidation

Caption: Potential degradation pathways for the title compound.

Analytical Troubleshooting Guide

Q6: How can I set up a simple HPLC method to check the purity of my compound?

A6: A standard reverse-phase HPLC method is effective for monitoring the purity of this compound and detecting polar degradants.[10][11][12]

Protocol: HPLC Purity Assessment
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% of the same acid used in Mobile Phase A.

  • Gradient:

    • Start with a 5-10 minute hold at 95% A / 5% B.

    • Linear gradient to 5% A / 95% B over 15-20 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5-10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 210 nm (for the carboxyl group) and 274 nm (for the methoxyphenyl chromophore).

  • Sample Preparation: Dissolve a small amount of the compound (~1 mg/mL) in a 50:50 mixture of Mobile Phase A and B. Filter through a 0.22 µm syringe filter before injection.

  • Expected Results: The parent compound should appear as a major, sharp peak. Degradation products, such as the phenolic impurity from ether cleavage, will typically elute earlier (have a shorter retention time) due to increased polarity. Non-polar impurities, like the decarboxylated product, will elute later.

G start Purity Concerns (e.g., discoloration, unexpected results) hplc Run HPLC Purity Check (C18, Acidified MeCN/H₂O) start->hplc decision Purity >95% and no significant new peaks? hplc->decision proceed Proceed with Experiment decision->proceed Yes investigate Investigate Impurities decision->investigate No nmr Acquire ¹H NMR Spectrum investigate->nmr ms Acquire LC-MS Data investigate->ms decision2 Impurity Structure Identified & Benign? nmr->decision2 ms->decision2 re_purify Re-purify Compound (e.g., recrystallization, chromatography) discard Discard and Procure New Batch decision2->re_purify Yes decision2->discard No

References

Technical Support Center: Optimizing Solvent Systems for 2-(3-Methoxyphenyl)cyclopropane-1-carboxylic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reactions involving 2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to enhance reaction efficiency, yield, and purity by strategically selecting and optimizing solvent systems. We will move from foundational principles to specific, actionable troubleshooting advice for common synthetic transformations.

Section 1: Foundational Principles of Solvent Selection

The choice of solvent is a critical parameter that can dramatically influence the outcome of a chemical reaction.[1] A solvent does more than just dissolve reactants; it actively participates in the reaction by stabilizing or destabilizing reactants, intermediates, and transition states, thereby affecting the reaction rate and selectivity.[2]

Key solvent properties to consider include:

  • Polarity and Dielectric Constant (ε): A solvent's polarity determines its ability to solvate charged or polar species.[2] High-polarity solvents with a high dielectric constant can effectively stabilize ionic intermediates, which is crucial for mechanisms like SN1 reactions.

  • Proticity: Solvents are classified as protic (containing acidic protons, e.g., alcohols, water) or aprotic (lacking acidic protons, e.g., THF, DMSO).

    • Polar Protic Solvents: These are excellent at solvating both cations and anions. They can stabilize carbocations through dipole interactions and anions through hydrogen bonding, which can sometimes hinder the reactivity of anionic nucleophiles.

    • Polar Aprotic Solvents: These solvents possess dipoles but cannot act as hydrogen bond donors. They are effective at solvating cations but leave anions relatively "naked" and more nucleophilic, often accelerating SN2 reactions.[2]

  • Boiling Point: The solvent's boiling point must be compatible with the desired reaction temperature.[1] For reactions requiring the removal of byproducts like water (e.g., Fischer esterification), a solvent that forms an azeotrope, such as toluene, is often selected.[3]

Table 1: Properties of Common Solvents in Organic Synthesis
SolventDielectric Constant (ε)Relative PolarityTypeBoiling Point (°C)Common Applications & Notes
Hexane1.90.009Nonpolar Aprotic69Extractions, nonpolar reactions. Poor solubility for polar compounds.
Toluene2.40.099Nonpolar Aprotic111Azeotropic water removal, reactions requiring higher temperatures.[3]
Diethyl Ether4.30.117Polar Aprotic35Extractions, organometallic reactions. Low boiling point limits reaction temperature.
Tetrahydrofuran (THF)7.60.207Polar Aprotic66General purpose, good for organometallics and amide couplings.[4]
Dichloromethane (DCM)9.10.309Polar Aprotic40General purpose, often used in cyclopropanations and amide couplings.[5]
Acetone210.355Polar Aprotic56Good for SN2 reactions. Relatively low boiling point.
Acetonitrile (MeCN)37.50.460Polar Aprotic82SN2 reactions, HPLC mobile phase. Favors less solvated nucleophiles.
Dimethylformamide (DMF)380.386Polar Aprotic153High-temperature reactions, promotes SN2 pathways. Difficult to remove.
Dimethyl Sulfoxide (DMSO)470.444Polar Aprotic189Excellent for SN2 reactions, can withstand high temperatures.[2]
Ethanol24.60.654Polar Protic78Solvolysis reactions, "green" solvent option. Can act as a nucleophile.
Methanol32.70.762Polar Protic65Similar to ethanol but more polar. Can interfere with reactions involving strong bases.
Water80.11.000Polar Protic100Hydrolysis reactions. Often avoided in moisture-sensitive reactions.

Data compiled from various sources, including reference[6].

Section 2: Troubleshooting Guide for Common Reactions

This section addresses specific issues you might encounter when working with this compound.

Amide Coupling Reactions

Amide bond formation is a cornerstone of pharmaceutical chemistry, typically involving the activation of the carboxylic acid followed by reaction with an amine.[7][8]

Q1: My amide coupling reaction is slow or incomplete. Could the solvent be the problem?

A1: Absolutely. A sluggish reaction is often due to poor solubility of reactants or inappropriate solvent polarity for the chosen coupling reagents.

  • Potential Cause 1: Poor Solubility. this compound and many amine salts have limited solubility in nonpolar solvents.

    • Troubleshooting Steps:

      • Initial Screen: Test the solubility of both your carboxylic acid and amine starting materials in a range of solvents like DCM, THF, and DMF.[1]

      • Switch to a More Polar Aprotic Solvent: If using a less polar solvent like DCM, consider switching to THF or DMF. Polar aprotic solvents are generally effective for amide coupling reactions.[4]

  • Potential Cause 2: Suboptimal Reaction Mechanism. The solvent choice can affect the efficiency of the coupling reagent.

    • Troubleshooting Steps:

      • For Carbodiimide-based Coupling (e.g., DCC, EDC): These reactions often proceed well in chlorinated solvents like DCM. However, for less reactive partners, a more polar solvent like DMF can accelerate the reaction.

      • For HATU/HBTU Reagents: These reagents are highly effective in polar aprotic solvents such as DMF or NMP, where they form the activated ester readily.[7] Using a nonpolar solvent can hinder the formation and reactivity of the active intermediate.

Q2: I'm observing significant side products, such as urea formation from my carbodiimide reagent. How can solvent choice mitigate this?

A2: This is a classic issue where the activated carboxylic acid intermediate is not consumed quickly enough by the amine.

  • Potential Cause: Slow Nucleophilic Attack. If the amine is a poor nucleophile or its concentration is low, the activated intermediate can rearrange or react with another equivalent of the acid.

    • Troubleshooting Steps:

      • Increase Reactant Concentration: Ensure your reactants are sufficiently concentrated. If solubility is the limiting factor, switch to a solvent that allows for higher concentrations, such as DMF.

      • Consider a Solvent-Free Approach: For certain substrates, reacting the neat carboxylic acid and amine with a coupling agent can be highly efficient and minimize solvent-related side reactions.[9]

Esterification Reactions

Esterification of this compound is typically an equilibrium-limited process, making solvent choice critical for driving the reaction to completion.[3][10]

Q3: My Fischer esterification yield is low. How can I use the solvent system to improve it?

A3: Low yields in Fischer esterification are almost always due to the presence of water, which shifts the equilibrium back towards the starting materials.[3]

  • Potential Cause: Water Accumulation. The reaction produces one equivalent of water for every equivalent of ester formed.

    • Troubleshooting Steps:

      • Azeotropic Removal of Water: The most effective strategy is to use a non-polar, water-immiscible solvent that forms an azeotrope with water, such as toluene or hexane.[3] The reaction should be run with a Dean-Stark apparatus to physically remove water as it forms, driving the equilibrium forward.

      • Use of Excess Reactant as Solvent: If the alcohol reactant is inexpensive and liquid (e.g., methanol, ethanol), using it in a large excess can serve as both the reactant and the solvent, pushing the equilibrium towards the product.[3]

Q4: I am seeing decomposition of my product at the high temperatures required for azeotropic distillation. What are my options?

A4: This indicates that the thermal stability of your substrate or product is a concern.

  • Potential Cause: Acid-Catalyzed Degradation at High Temperature. Strong acid catalysts combined with high heat can lead to side reactions.[3]

    • Troubleshooting Steps:

      • Switch to a More Reactive Acylating Agent: Instead of a Fischer esterification, consider converting the carboxylic acid to an acyl chloride or using an acid anhydride. These reactions are not equilibrium-limited, proceed much faster, and can often be run at lower temperatures in solvents like DCM or THF with a non-nucleophilic base (e.g., triethylamine, pyridine).[3]

      • Enzymatic Catalysis: Lipases, such as Novozym 435, can catalyze esterification under very mild, neutral conditions, often in nonpolar solvents like cyclohexane, eliminating the risk of acid-catalyzed degradation.[11]

Section 3: General FAQs

Q5: How do I select a starting solvent for a novel reaction with this compound?

A5: A structured approach is best. First, assess the polarity and solubility of all reactants. A good starting point is a moderately polar aprotic solvent like THF or DCM, as they dissolve a wide range of organic compounds and are relatively unreactive. The workflow below provides a decision-making framework.

Solvent Selection Workflow

SolventSelection cluster_start Initial Assessment cluster_reaction Reaction Type cluster_amide Amide Coupling cluster_ester Esterification cluster_cyclopropanation Cyclopropanation (Synthesis) Start Assess Solubility of All Reactants (Acid, Amine/Alcohol, Reagents) ReactionType Select Reaction Type Start->ReactionType Amide Amide Coupling ReactionType->Amide Amide Ester Esterification ReactionType->Ester Ester Cyclo Cyclopropanation ReactionType->Cyclo Synthesis AmideSolvent Start with THF or DCM. Consider DMF for low reactivity. Amide->AmideSolvent EsterType Esterification Method? Ester->EsterType Fischer Fischer (Acid Cat.) EsterType->Fischer Equilibrium AcylChloride Acyl Chloride / Anhydride EsterType->AcylChloride Non-Equilibrium FischerSolvent Use Toluene with Dean-Stark or excess Alcohol as solvent. Fischer->FischerSolvent AcylSolvent Use DCM or THF with a non-nucleophilic base. AcylChloride->AcylSolvent CycloSolvent Use non-complexing solvents like DCM for Simmons-Smith (Furukawa mod.). Ethereal solvents are also common. Cyclo->CycloSolvent

Caption: A decision-tree for initial solvent selection.

Q6: My reaction involves forming the cyclopropane ring itself. How does solvent choice impact cyclopropanation reactions?

A6: For reactions like the Simmons-Smith cyclopropanation, solvent choice is critical for both reactivity and selectivity.

  • Reactivity: The classical Simmons-Smith reagent (Zn-Cu couple and CH₂I₂) is often run in ether. However, the more reactive Furukawa modification (Et₂Zn and CH₂I₂) performs better in non-complexing solvents like DCM or 1,2-dichloroethane (DCE).[5][12] This is because coordinating solvents can reduce the electrophilicity of the zinc carbenoid reagent.[12]

  • Diastereoselectivity: When dealing with chiral substrates, the solvent can influence the transition state geometry. Experimenting with a range of solvents from non-polar (hexane) to polar aprotic (DCM, ether) can help optimize the diastereomeric ratio.[13]

Section 4: Experimental Protocols

Protocol 1: General Amide Coupling using HATU

This protocol provides a robust starting point for the amide coupling of this compound.

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (volume to achieve ~0.1 M concentration).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv) to the solution and stir for 5 minutes at room temperature. The solution should be clear.

  • Amine Addition: Add the desired amine (1.05 equiv) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

References

Technical Support Center: Isolating 2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the workup and isolation of 2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common challenges encountered during the purification of this valuable synthetic intermediate. Our focus is on the principles behind the procedures to empower you to adapt and overcome experimental hurdles.

I. Understanding the Workup: A Strategic Overview

The isolation of this compound, typically synthesized via a Simmons-Smith or related cyclopropanation reaction of 3-methoxystyrene followed by ester hydrolysis, hinges on a classic acid-base extraction. This technique leverages the acidic nature of the carboxylic acid to separate it from neutral organic impurities. The subsequent purification often involves recrystallization to yield the final, high-purity product.

This guide will walk you through the critical stages of this process, from quenching the initial reaction to final purification and analysis, with a focus on troubleshooting common issues.

II. Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the workup procedure in a question-and-answer format.

A. Reaction Quench and Initial Extraction

Question 1: My Simmons-Smith reaction mixture is a heterogeneous slurry. How should I properly quench it before extraction?

Answer: It is crucial to quench the reaction to deactivate any remaining reactive species, such as the zinc carbenoid. A slow, dropwise addition of a saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C is the standard and recommended procedure. This will neutralize the organozinc species and dissolve the inorganic salts. Vigorous stirring is essential during this step to ensure complete quenching.

Question 2: After adding the aqueous quench solution and my extraction solvent, I've formed a persistent emulsion. What should I do?

Answer: Emulsion formation is a common problem, especially with aromatic compounds. Here’s a systematic approach to breaking it:

  • Patience: Allow the mixture to stand for 10-15 minutes. Sometimes, the layers will separate on their own.

  • Brine Wash: Add a saturated aqueous sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, which can help to break the emulsion.

  • Gentle Swirling: Avoid vigorous shaking. Instead, gently swirl or rock the separatory funnel.

  • Solvent Addition: Adding a small amount of the organic solvent used for extraction can sometimes help.

  • Filtration: As a last resort, filtering the entire mixture through a pad of Celite® or glass wool can break the emulsion by disrupting the interface.

Question 3: I'm not sure which layer is the organic layer and which is the aqueous layer.

Answer: A simple "drop test" can resolve this. Add a few drops of water to the separatory funnel. If the drops mix with the bottom layer, then the bottom layer is aqueous. If they form a separate layer on top of the bottom layer, then the top layer is aqueous. Generally, halogenated solvents like dichloromethane are denser than water, while common ethereal and hydrocarbon solvents are less dense.

B. Acid-Base Extraction

Question 4: I've performed the basic extraction, but I'm getting a low yield of my carboxylic acid after acidification.

Answer: This is a frequent issue and can stem from several factors:

  • Incomplete Extraction: Ensure you have used a sufficient excess of base (e.g., 1 M NaOH or NaHCO₃) and have thoroughly mixed the organic and aqueous layers. It is good practice to perform the basic extraction two to three times and combine the aqueous layers.

  • Incorrect pH during Acidification: After combining the basic aqueous extracts, you must acidify to a pH of 1-2 to ensure complete protonation of the carboxylate. Use a pH meter or pH paper to confirm. Add the acid (typically 1-2 M HCl) slowly and with stirring.

  • Product Solubility: While the carboxylic acid is expected to precipitate, it may have some residual solubility in the acidic aqueous solution. Cooling the solution in an ice bath can promote further precipitation. If the product still appears to be in solution, you can back-extract the acidified aqueous layer with a fresh portion of an organic solvent like ethyl acetate or dichloromethane.

Question 5: When I acidify the basic extract, my product oils out instead of precipitating as a solid. What should I do?

Answer: "Oiling out" can occur if the melting point of your product is low or if impurities are present.

  • Scratching: Try scratching the inside of the flask with a glass rod at the interface of the oil and the solution. This can induce crystallization.

  • Seeding: If you have a small crystal of the pure product, add it to the mixture to seed crystallization.

  • Back-Extraction: If crystallization cannot be induced, extract the oily product into an organic solvent. Then, wash the organic layer with brine, dry it over an anhydrous drying agent (like Na₂SO₄ or MgSO₄), and concentrate it under reduced pressure to obtain the crude product, which can then be further purified.

C. Purification

Question 6: I've isolated my crude product, but it's a mixture of diastereomers. How can I separate them?

Answer: The Simmons-Smith reaction can produce both cis and trans diastereomers. The ratio will depend on the reaction conditions and the directing effects of any functional groups on your starting alkene.

  • Column Chromatography: This is the most common method for separating diastereomers. A silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) can often provide good separation.

  • Recrystallization: If one diastereomer is significantly less soluble in a particular solvent system, fractional recrystallization can be effective. This may require some screening of different solvents.

Question 7: What is a good solvent for recrystallizing this compound?

Answer: A good recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For aromatic carboxylic acids, common solvent systems include:

  • Toluene or Xylenes: These are often good choices for aromatic compounds.

  • Ethyl Acetate/Hexanes: A two-solvent system can be very effective. Dissolve the crude product in a minimal amount of hot ethyl acetate, and then slowly add hexanes until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.

  • Ethanol/Water: Similar to the above, using ethanol and water can also be effective.

Always perform a small-scale test to find the optimal solvent or solvent system for your specific product.

III. Detailed Experimental Protocols

A. Standard Acid-Base Extraction Workflow

This protocol assumes the reaction has been quenched and the reaction solvent has been removed under reduced pressure.

  • Dissolution: Dissolve the crude reaction residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Basic Extraction: Transfer the organic solution to a separatory funnel and extract with 1 M NaOH or saturated NaHCO₃ solution (3 x volumes of the organic phase). Combine the aqueous extracts.

  • Back-Wash (Optional): Wash the combined aqueous extracts with a small portion of the organic solvent to remove any entrained neutral impurities.

  • Acidification: Cool the combined aqueous extracts in an ice bath and acidify to pH 1-2 with 2 M HCl. Stir for 15-30 minutes to ensure complete precipitation.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water.

  • Drying: Dry the solid product under vacuum.

B. Purity Assessment

1. Thin-Layer Chromatography (TLC):

  • Stationary Phase: Silica gel 60 F₂₅₄

  • Mobile Phase: A mixture of hexanes and ethyl acetate (e.g., 7:3 or 1:1) with a small amount of acetic acid (e.g., 1%) to ensure the carboxylic acid is protonated and runs as a single spot.

  • Visualization: UV light (254 nm) and/or staining with potassium permanganate.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Expect characteristic signals for the cyclopropyl protons (typically in the 0.5-2.5 ppm region), the methoxy group (~3.8 ppm), the aromatic protons (6.5-7.5 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm).

  • ¹³C NMR: Look for the carbonyl carbon (~175-185 ppm), the aromatic carbons, the methoxy carbon (~55 ppm), and the cyclopropyl carbons.

3. High-Performance Liquid Chromatography (HPLC):

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid or formic acid.

  • Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm).

IV. Visualizing the Workflow

A. Acid-Base Extraction Logic

acid_base_extraction cluster_layers Separatory Funnel start Crude Reaction Mixture (Product + Neutral Impurities) in Organic Solvent extraction Extract with Aqueous Base (e.g., NaOH) start->extraction organic_layer Organic Layer (Neutral Impurities) extraction->organic_layer Separates aqueous_layer Aqueous Layer (Sodium Salt of Product) extraction->aqueous_layer Separates acidify Acidify with Aqueous Acid (e.g., HCl) aqueous_layer->acidify precipitation Precipitation of Pure Product acidify->precipitation filtration Filtration and Drying precipitation->filtration final_product Pure 2-(3-Methoxyphenyl) cyclopropane-1-carboxylic acid filtration->final_product

Caption: Workflow for acid-base extraction.

B. Troubleshooting Decision Tree for Emulsions

emulsion_troubleshooting start Persistent Emulsion Formed step1 Allow to Stand (10-15 min) start->step1 q1 Did layers separate? step1->q1 step2 Add Saturated Brine (NaCl) q1->step2 No success Proceed with Extraction q1->success Yes q2 Did layers separate? step2->q2 step3 Filter through Celite® q2->step3 No q2->success Yes q3 Did layers separate? step3->q3 q3->success Yes failure Consult with Senior Chemist q3->failure No

Caption: Decision tree for resolving emulsions.

V. Quantitative Data Summary

PropertyValueSource
Molecular Formula C₁₁H₁₂O₃PubChem[1]
Molecular Weight 192.21 g/mol PubChem[1]
XLogP3 1.6PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 2PubChem[1]

VI. References

  • Acid-Base Extraction Principles: LibreTexts™. (2024). 2.1: Separation of an Unknown Mixture by Acid/Base Extraction. --INVALID-LINK--

  • General Extraction Procedures: University of Colorado, Boulder. (n.d.). Acid-Base Extraction. --INVALID-LINK--

  • Simmons-Smith Reaction Overview: Wikipedia. (2023). Simmons–Smith reaction. --INVALID-LINK--

  • Diastereoselectivity in Cyclopropanation: Charette, A. B., & Beauchemin, A. (2001). Stereoselective Cyclopropanation Reactions. Organic Reactions, 1–475.

  • Compound Properties: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13972233, this compound. --INVALID-LINK--

  • NMR Spectroscopy Data: University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. --INVALID-LINK--

  • HPLC for Carboxylic Acids: SIELC Technologies. (n.d.). Separation of Cyclopropane carboxylic acid on Newcrom R1 HPLC column. --INVALID-LINK--

References

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Analysis of 2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for this purpose. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid, a molecule of interest in medicinal chemistry due to its constrained cyclopropane ring and substituted aromatic moiety.

This guide will delve into the predicted spectral features of the title compound, offering a detailed interpretation of chemical shifts and coupling constants. To provide a richer context, we will compare these predicted values with the experimental data of structurally related analogs: trans-2-phenylcyclopropane-1-carboxylic acid and the parent cyclopropanecarboxylic acid. This comparative approach will illuminate the nuanced effects of the 3-methoxy-phenyl substituent on the NMR spectrum.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are derived from established NMR principles and data from analogous compounds.[1][2][3][4][5]

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1~1.85dddJ ≈ 8.5, 5.5, 4.0
H-2~2.55dddJ ≈ 8.5, 7.5, 4.0
H-3a (cis to COOH)~1.30dtJ ≈ 8.5, 5.5
H-3b (trans to COOH)~1.65dtJ ≈ 7.5, 4.0
OCH₃~3.80s-
H-2'~6.75dJ ≈ 2.5
H-4'~6.80ddJ ≈ 8.0, 2.5
H-5'~7.20tJ ≈ 8.0
H-6'~6.70dJ ≈ 8.0
COOH~12.0br s-

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

CarbonChemical Shift (δ, ppm)
C-1~25.0
C-2~30.0
C-3~18.0
C=O~178.0
OCH₃~55.2
C-1'~142.0
C-2'~112.0
C-3'~159.8
C-4'~118.0
C-5'~129.5
C-6'~111.5

Detailed Spectral Interpretation

The predicted spectra reveal the key structural features of this compound.

The Cyclopropane Ring System

The protons on the cyclopropane ring (H-1, H-2, H-3a, and H-3b) are expected to resonate in the upfield region of the ¹H NMR spectrum, typically between 1.0 and 3.0 ppm.[6] The geminal, cis, and trans coupling constants in cyclopropanes are highly characteristic and provide a wealth of stereochemical information.[7] The geminal coupling is generally negative, while cis-vicinal coupling is larger than trans-vicinal coupling.

The 3-Methoxyphenyl Group

The aromatic protons of the 3-methoxyphenyl group are predicted to appear in the range of 6.70-7.20 ppm. The methoxy group (-OCH₃) is an electron-donating group, which shields the ortho and para positions. This results in the upfield shift of H-2', H-4', and H-6' relative to benzene (δ 7.34 ppm). The characteristic singlet for the methoxy protons is expected around 3.80 ppm. In the ¹³C NMR spectrum, the carbon attached to the methoxy group (C-3') is significantly deshielded due to the oxygen's electronegativity, while the methoxy carbon itself resonates around 55.2 ppm.

The Carboxylic Acid Moiety

The carboxylic acid proton is highly deshielded and is expected to appear as a broad singlet at a very downfield chemical shift, typically around 12.0 ppm. The carbonyl carbon of the carboxylic acid is also significantly deshielded and is predicted to resonate around 178.0 ppm in the ¹³C NMR spectrum.

Comparative Analysis

A comparative analysis with related compounds provides valuable insights into the substituent effects on the NMR spectra.

Comparison with trans-2-Phenylcyclopropane-1-carboxylic acid

The primary difference in the aromatic region between the title compound and trans-2-phenylcyclopropane-1-carboxylic acid will be the splitting patterns and chemical shifts due to the methoxy substituent. In the phenyl-substituted analog, the aromatic protons typically appear as a multiplet centered around 7.1-7.3 ppm. The introduction of the meta-methoxy group in our target molecule breaks this symmetry, leading to four distinct aromatic signals with specific coupling patterns as detailed in Table 1.

Comparison with Cyclopropanecarboxylic acid

Comparing the cyclopropane region of the title compound with that of cyclopropanecarboxylic acid highlights the effect of the aromatic substituent. The protons of unsubstituted cyclopropanecarboxylic acid resonate at approximately 1.55 ppm (H-1) and 1.05 ppm (H-2, H-3).[8] The introduction of the 3-methoxyphenyl group at C-2 causes a downfield shift for the adjacent cyclopropyl protons (H-1 and H-2) due to the deshielding effect of the aromatic ring.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for this compound, the following protocol is recommended:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire the spectrum at room temperature.

    • Typical acquisition parameters:

      • Pulse angle: 30-45 degrees

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-2 seconds

      • Number of scans: 8-16

  • ¹³C NMR Acquisition:

    • Use the same sample and spectrometer.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical acquisition parameters:

      • Pulse angle: 30-45 degrees

      • Acquisition time: 1-2 seconds

      • Relaxation delay: 2-5 seconds

      • Number of scans: 512-2048 (or more, depending on sample concentration)

  • 2D NMR Experiments (Optional but Recommended):

    • To aid in the definitive assignment of protons and carbons, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Visualizations

The following diagrams illustrate the molecular structure and key NMR correlations for this compound.

Caption: Molecular structure of this compound.

Caption: Key predicted ¹H-¹H COSY and HMBC/NOESY correlations.

References

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Cyclopropane Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical analysis, mass spectrometry stands as an indispensable tool for the structural elucidation of novel compounds. Cyclopropane carboxylic acids, a structural motif present in numerous natural products and pharmaceuticals, present a unique challenge and opportunity for mass spectrometric analysis. Their inherent ring strain and the interplay between the cyclopropyl and carboxyl functionalities give rise to characteristic fragmentation patterns that, when properly understood, can provide a wealth of structural information.

This guide offers an in-depth comparison of the mass spectrometric behavior of cyclopropane carboxylic acids and their isomeric unsaturated counterparts. We will explore the fundamental fragmentation mechanisms under various ionization techniques, provide experimental data for comparison, and detail protocols for sample analysis. Our aim is to equip researchers with the expert knowledge required to confidently identify and characterize these important molecules.

Ionization and Fragmentation: A Tale of Two Isomers

The fragmentation of a molecule in a mass spectrometer is fundamentally directed by its structure. To illustrate the unique fragmentation pathways of cyclopropane carboxylic acids, we will compare the electron ionization (EI) mass spectrum of methyl cyclopropanecarboxylate with its unsaturated isomer, methyl crotonate.

Electron Ionization (EI) Mass Spectrometry: A Head-to-Head Comparison

Electron ionization is a "hard" ionization technique that imparts significant energy into the analyte, leading to extensive fragmentation. This provides a detailed fingerprint of the molecule's structure.

Methyl Cyclopropanecarboxylate:

The EI mass spectrum of methyl cyclopropanecarboxylate is characterized by several key fragments. The molecular ion (M+) at m/z 100 is often of low abundance. The base peak is typically observed at m/z 69, corresponding to the loss of a methoxy radical (•OCH3), forming the stable cyclopropyl acylium ion. Another significant fragment is seen at m/z 55, which can arise from the loss of a carboxyl group followed by rearrangement, or from the fragmentation of the cyclopropyl ring itself.

Methyl Crotonate:

In contrast, the EI mass spectrum of methyl crotonate, an α,β-unsaturated ester, shows a different fragmentation pattern. The molecular ion at m/z 100 is generally more abundant than in its cyclopropane isomer. The base peak is also at m/z 69, but in this case, it represents the loss of a methoxy radical to form a stable resonance-stabilized acylium ion. A prominent peak at m/z 41 is also observed, corresponding to the allyl cation, a hallmark of unsaturated systems.

Table 1: Comparison of Key Fragments in the EI Mass Spectra of Methyl Cyclopropanecarboxylate and Methyl Crotonate

m/zProposed FragmentMethyl Cyclopropanecarboxylate (Relative Abundance)Methyl Crotonate (Relative Abundance)
100[M]+•LowModerate
85[M - CH3]+MinorSignificant
69[M - OCH3]+Base Peak Base Peak
59[COOCH3]+SignificantSignificant
55[C4H7]+SignificantMinor
41[C3H5]+SignificantProminent
Mechanistic Insights into Fragmentation

The differences in the fragmentation patterns of these two isomers are rooted in the distinct stabilities of the cyclic and linear structures.

Cyclopropane Ring Fragmentation: The strained three-membered ring of cyclopropane carboxylic acids is prone to ring-opening reactions upon ionization. This can lead to the formation of isomeric unsaturated structures in the gas phase, complicating spectral interpretation. The cyclopropyl acylium ion is notably stable, contributing to the intense peak at m/z 69. Further fragmentation of the cyclopropyl ring can lead to the loss of ethylene (C2H4) or other small neutral molecules.

Unsaturated System Fragmentation: For α,β-unsaturated carboxylic acids and their esters, fragmentation is dominated by cleavages that lead to resonance-stabilized ions. The loss of substituents alpha to the carbonyl group and cleavages within the unsaturated chain are common.

The Influence of Derivatization on GC-MS Analysis

Due to the polarity and relatively low volatility of carboxylic acids, derivatization is a crucial step for their analysis by gas chromatography-mass spectrometry (GC-MS). Esterification, most commonly methylation, is the preferred method. This not only improves chromatographic performance but also influences the fragmentation pattern.

The fragmentation of methyl esters, as discussed above, is often more informative than that of the free acids, as it provides a clear indication of the carboxyl group and allows for the unambiguous determination of the molecular weight.

Experimental Protocols

Protocol 1: Derivatization of Cyclopropanecarboxylic Acid to its Methyl Ester for GC-MS Analysis

This protocol describes a common method for the esterification of carboxylic acids using diazomethane. Caution: Diazomethane is toxic and explosive. This procedure should only be performed by trained personnel in a well-ventilated fume hood. An alternative, safer method using (trimethylsilyl)diazomethane is also widely used.

Materials:

  • Cyclopropanecarboxylic acid

  • Diazomethane solution in diethyl ether

  • Methanol

  • Diethyl ether

  • Anhydrous sodium sulfate

  • GC vials

Procedure:

  • Dissolve approximately 1 mg of cyclopropanecarboxylic acid in 1 mL of diethyl ether in a small vial.

  • Slowly add a freshly prepared ethereal solution of diazomethane dropwise while stirring until a faint yellow color persists, indicating a slight excess of diazomethane.

  • Allow the reaction to proceed for 10-15 minutes at room temperature.

  • Quench the excess diazomethane by adding a few drops of methanol until the yellow color disappears.

  • Dry the solution over a small amount of anhydrous sodium sulfate.

  • Transfer the solution to a GC vial for analysis.

Visualization of Fragmentation Pathways

To further elucidate the fragmentation processes, we can visualize the key steps using Graphviz.

fragmentation_cyclopropane M_cyclo Methyl Cyclopropanecarboxylate (m/z 100) frag_69_cyclo Cyclopropyl Acylium Ion (m/z 69) M_cyclo->frag_69_cyclo - •OCH3 frag_55_cyclo [C4H7]+ (m/z 55) frag_69_cyclo->frag_55_cyclo - CO fragmentation_crotonate M_croton Methyl Crotonate (m/z 100) frag_69_croton Acylium Ion (m/z 69) M_croton->frag_69_croton - •OCH3 frag_41_croton Allyl Cation (m/z 41) frag_69_croton->frag_41_croton - CO

Positional Isomerism in Drug Discovery: A Comparative Analysis of 2-(3-Methoxyphenyl) and 2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide for Researchers

Introduction

In the landscape of medicinal chemistry, the cyclopropane ring is a highly valued structural motif. Its inherent ring strain and rigid conformation offer a unique tool for medicinal chemists to constrain the orientation of pharmacophoric elements, thereby enhancing binding affinity, selectivity, and metabolic stability.[1][2] When appended with aromatic systems, such as a methoxyphenyl group, these scaffolds become critical building blocks for a diverse range of biologically active molecules.[3][4]

This guide provides a detailed comparative analysis of two positional isomers: 2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid and 2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid. While seemingly minor, the shift of the methoxy substituent from the meta (3-position) to the para (4-position) of the phenyl ring can profoundly influence the molecule's electronic properties, conformation, and ultimately, its interaction with biological targets. This document is intended for researchers, scientists, and drug development professionals, offering a framework for understanding these differences and providing robust experimental protocols for their synthesis and evaluation.

Comparative Physicochemical Properties: The Foundational Differences

The initial step in comparing these isomers involves an analysis of their fundamental physicochemical properties. While both share the same molecular formula and weight, the methoxy group's placement alters the molecule's electronic distribution, which can impact properties like polarity, lipophilicity, and hydrogen bonding potential.[5][6]

PropertyThis compound2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acidData Source
Molecular Formula C₁₁H₁₂O₃C₁₁H₁₂O₃[5][6]
Molecular Weight 192.21 g/mol 192.21 g/mol [5][6]
XLogP3 (Lipophilicity) 1.61.6[5][6]
Hydrogen Bond Donor Count 11[5][6]
Hydrogen Bond Acceptor Count 33[5][6]
Polar Surface Area 46.5 Ų46.5 Ų[5][6]
Rotatable Bond Count 33[5][6]
CAS Number 900254-25-392016-94-9[5][6]

As indicated in the table, computed values for key physicochemical properties are identical. This is common for positional isomers when using standard prediction algorithms. However, these models may not fully capture the subtle but significant differences in electron density that arise from the methoxy group's placement. The para isomer experiences a stronger electron-donating resonance effect, which can influence the acidity of the carboxylic acid and the molecule's overall dipole moment. These differences, though small, can become critical in the context of specific drug-receptor interactions.

Logical Diagram: Electronic Effects of Methoxy Group Placement

G cluster_para Para-Methoxy Isomer cluster_meta Meta-Methoxy Isomer p_phenyl Phenyl Ring p_effect Strong +R (Resonance) -I (Inductive) p_phenyl->p_effect p_methoxy 4-OCH₃ Group p_methoxy->p_phenyl Donates e⁻ density p_result Increased electron density at para-position of carboxyl group p_effect->p_result m_result Primarily inductive effect; weaker influence on carboxyl group m_phenyl Phenyl Ring m_effect Weak +R (Resonance) -I (Inductive) m_phenyl->m_effect m_methoxy 3-OCH₃ Group m_methoxy->m_phenyl Donates e⁻ density m_effect->m_result

Caption: Electronic influence of meta vs. para methoxy substitution.

General Synthesis Methodology

While numerous methods exist for synthesizing cyclopropane derivatives, a robust and adaptable approach for preparing 2-arylcyclopropane-1-carboxylic acids involves the rhodium-catalyzed cyclopropanation of a corresponding styrene with a diazoacetate, followed by hydrolysis.[7][8] This method is highly versatile and can be readily applied to both methoxy-substituted starting materials.

Synthetic Workflow Diagram

G start Start: 3- or 4-Methoxybenzaldehyde wittig Step 1: Wittig Reaction (Ph₃P=CHCOOEt) start->wittig styrene Intermediate: Ethyl 3-(3- or 4-methoxyphenyl)acrylate wittig->styrene cyclopropanation Step 2: Cyclopropanation (CH₂N₂, Rh₂(OAc)₄) styrene->cyclopropanation ester Intermediate: Ethyl 2-(3- or 4-methoxyphenyl)cyclopropane-1-carboxylate cyclopropanation->ester hydrolysis Step 3: Hydrolysis (NaOH, H₂O/EtOH, then H⁺) ester->hydrolysis product Final Product: 2-(3- or 4-Methoxyphenyl)cyclopropane-1-carboxylic acid hydrolysis->product

Caption: General synthetic route to target carboxylic acids.

Detailed Experimental Protocol: Generalized Synthesis

Rationale: This three-step synthesis is a well-established route. The Wittig reaction (Step 1) is a reliable method for olefination of aldehydes. The rhodium-catalyzed cyclopropanation (Step 2) offers high efficiency and control. Finally, saponification (Step 3) is a standard procedure for converting esters to carboxylic acids.[9]

Materials:

  • 3-Methoxybenzaldehyde or 4-Methoxybenzaldehyde

  • Ethyl (triphenylphosphoranylidene)acetate (Wittig reagent)

  • Toluene, Dichloromethane (DCM)

  • Diazomethane (CH₂N₂) solution in ether (handle with extreme caution)

  • Rhodium(II) acetate dimer (Rh₂(OAc)₄)

  • Sodium hydroxide (NaOH), Ethanol (EtOH), Water (H₂O)

  • Hydrochloric acid (HCl), 1M

  • Magnesium sulfate (MgSO₄), Celite

  • Standard laboratory glassware and safety equipment

Procedure:

Step 1: Synthesis of Ethyl 3-(methoxyphenyl)acrylate

  • To a solution of 3- or 4-methoxybenzaldehyde (1.0 eq) in dry toluene (5 mL/mmol), add ethyl (triphenylphosphoranylidene)acetate (1.1 eq).

  • Reflux the mixture under a nitrogen atmosphere for 12-16 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield the desired acrylate intermediate.

Step 2: Synthesis of Ethyl 2-(methoxyphenyl)cyclopropane-1-carboxylate

  • Caution: Diazomethane is toxic and explosive. This step must be performed by trained personnel in a chemical fume hood with a blast shield.

  • Dissolve the acrylate intermediate (1.0 eq) and a catalytic amount of Rh₂(OAc)₄ (0.005 eq) in DCM (10 mL/mmol).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a freshly prepared ethereal solution of diazomethane (2.0-3.0 eq) dropwise over 2-3 hours. Vigorous nitrogen evolution will be observed.

  • Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Carefully quench any excess diazomethane by the dropwise addition of acetic acid until gas evolution ceases.

  • Filter the solution through a pad of Celite to remove the catalyst and concentrate the filtrate.

  • Purify the crude product by flash column chromatography to yield the cyclopropane ester.

Step 3: Hydrolysis to the Carboxylic Acid

  • Dissolve the cyclopropane ester (1.0 eq) in a 1:1 mixture of ethanol and water (10 mL/mmol).

  • Add sodium hydroxide (3.0 eq) and heat the mixture to reflux for 4-6 hours.

  • Cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with ether to remove any unreacted starting material.

  • Cool the aqueous layer to 0 °C and acidify to pH ~2 with 1M HCl. A precipitate should form.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the final carboxylic acid product.

Comparative Biological Activity and Structure-Activity Relationships (SAR)

Direct comparative biological data for these specific isomers is not extensively published. However, by examining related structures, we can infer potential activities and predict how the isomeric difference might modulate function. Cyclopropane-containing compounds are known to act as inhibitors of various enzymes, including O-acetylserine sulfhydrylase, and as modulators of receptors in the central nervous system.[10][11] The methoxyphenyl moiety is also a common feature in a wide range of bioactive compounds, including antioxidant and anticancer agents.[12][13]

The key difference for SAR lies in the electronic and steric profile presented to a biological target. A para-methoxy group is a strong hydrogen bond acceptor and its lone pairs are highly accessible. In contrast, a meta-methoxy group's steric bulk and hydrogen bonding capacity are shifted, which could lead to different binding orientations or clashes within a constrained active site. Furthermore, the para position is often more susceptible to metabolic O-demethylation by cytochrome P450 enzymes, potentially leading to a shorter biological half-life compared to the more sterically shielded meta isomer.

Proposed Experimental Workflow for Comparative Evaluation

To empirically determine the differences in performance between these isomers, a structured experimental workflow is essential.

Workflow Diagram for Isomer Comparison

G synthesis Synthesis & Purification (Protocol Section 2) physchem Physicochemical Analysis (pKa, logP, Solubility) synthesis->physchem primary_screen Primary In Vitro Screen (e.g., Enzyme Inhibition Assay) physchem->primary_screen dose_response Dose-Response & IC₅₀ Determination primary_screen->dose_response secondary_screen Secondary Cell-Based Assay (e.g., MTT Cytotoxicity Assay) dose_response->secondary_screen adme In Vitro ADME Profiling (Metabolic Stability) secondary_screen->adme decision Compare Data & Select Lead Isomer adme->decision

Caption: A proposed workflow for the systematic evaluation of isomers.

Protocol: MTT Cytotoxicity Assay

Rationale: The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity. It is a crucial secondary assay to determine if a compound's activity in a primary screen is due to specific inhibition or general toxicity.

Materials:

  • Human cell line (e.g., HEK293 for general toxicity, or a cancer cell line like HeLa)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Test compounds (dissolved in DMSO to make a 10 mM stock)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates, multichannel pipette, plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of media. Incubate for 24 hours at 37 °C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 100 µM to 0.1 µM) in culture media. The final DMSO concentration should not exceed 0.5%.

  • Remove the old media from the cells and add 100 µL of the media containing the test compounds. Include "vehicle control" (media with DMSO) and "untreated control" wells.

  • Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly with a pipette to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ (the concentration at which 50% of cell viability is inhibited).

Conclusion

The comparison between 2-(3-Methoxyphenyl) and 2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid highlights a fundamental principle in drug design: positional isomerism matters. While computational models suggest similar physicochemical properties, the difference in the methoxy group's placement is predicted to alter electronic distribution, steric profile, and metabolic fate. The para isomer, with its strong electron-donating resonance effect, may exhibit different target interactions and pharmacokinetic properties compared to the meta isomer, which is governed more by inductive effects.

This guide provides a comprehensive framework, including general synthesis and evaluation protocols, to empower researchers to investigate these differences empirically. The ultimate determination of which isomer possesses a more favorable performance profile can only be achieved through systematic experimental validation as outlined. Such studies are critical for building a deeper understanding of structure-activity relationships and for the rational design of novel therapeutic agents.

References

The Decisive Geometry: A Comparative Guide to the Biological Activity of Cis and Trans Cyclopropane Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery and molecular biology, the three-dimensional arrangement of atoms in a molecule, its stereochemistry, is a critical determinant of its biological function. Even subtle changes in spatial orientation can lead to profound differences in pharmacological activity, transforming a potent therapeutic into an inert or even toxic compound. The cyclopropane ring, a three-membered carbocycle, presents a fascinating and powerful tool in medicinal chemistry. Its inherent rigidity and unique electronic properties allow for the precise positioning of substituents in space, making the distinction between cis and trans isomers a pivotal factor in drug design.[1][2]

This guide provides an in-depth comparison of the biological activities of cis and trans cyclopropane isomers, drawing on key examples from different therapeutic areas. We will explore the causal relationships behind their differential effects, supported by experimental data, and provide detailed methodologies for their synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the principles of stereochemistry for the rational design of novel therapeutics.

The Significance of Stereoisomerism in Cyclopropane-Containing Drugs

The cyclopropane moiety is increasingly incorporated into drug candidates to enhance potency, improve metabolic stability, and reduce off-target effects.[3] The fixed orientation of substituents on the cyclopropane ring, either on the same side (cis) or opposite sides (trans), can dramatically influence how a molecule interacts with its biological target.[4] This geometric constraint dictates the overall shape of the molecule and the presentation of key pharmacophoric elements to the binding site of a protein, such as an enzyme or receptor.

The choice between a cis or trans configuration is a critical decision in the drug design process, often with non-obvious outcomes. As we will see in the following case studies, one isomer may exhibit the desired therapeutic effect while the other is significantly less active, inactive, or may even elicit an opposing biological response.

Case Study 1: Epothilones - A Tale of Two Geometries in Cancer Therapy

The epothilones are a class of microtubule-stabilizing agents that have shown significant promise as anticancer drugs.[5] Their mechanism of action involves binding to β-tubulin, promoting its polymerization, and ultimately leading to cell cycle arrest and apoptosis.[6] The natural epothilones possess an epoxide ring, which can be replaced with a cyclopropane ring to enhance metabolic stability. The orientation of the substituents on this cyclopropane ring has a profound impact on the drug's efficacy.

Comparative Biological Activity

In a series of synthetic cyclopropyl epothilone B analogs, the cis and trans isomers displayed marked differences in their ability to inhibit the proliferation of cancer cell lines.

CompoundIsomer ConfigurationIC50 (nM) vs. 1A9 Ovarian CarcinomaReference
(12R,13S)-cyclopropyl epothilone AtransPotent (approaching epothilone B)[5]
(12R,13S,15S)-cyclopropyl 5-methylpyridine epothilone Atrans0.6 [5][7]
cis-12,13-cyclopropyl-epothilone B (natural epoxide orientation)cisAlmost equipotent with epothilone A
cis-12,13-cyclopropyl-epothilone B (unnatural epoxide orientation)cisSignificantly less active

IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

The data clearly indicates that the trans configuration in the 5-methylpyridine analog of cyclopropyl epothilone A results in exceptionally high potency.[5][7] For the cis-cyclopropyl epothilone B analogs, the activity is highly dependent on the stereochemistry at the C12 and C13 positions, with the isomer mimicking the natural epoxide configuration showing significantly higher activity.

The "Why": Structural Insights from Molecular Modeling

Molecular modeling studies have provided valuable insights into the differential binding of cis and trans cyclopropyl epothilones to tubulin. The active isomers are able to adopt a conformation in the binding pocket that is energetically favorable and allows for key interactions with amino acid residues. The rigid cyclopropane ring, in the correct stereochemical orientation, optimally positions the rest of the molecule for these crucial binding events. In contrast, the less active or inactive isomers are unable to achieve this optimal binding pose, leading to a significant loss of activity.

G Binding_Site Binding_Site Potent_Activity Potent_Activity Reduced_Activity Reduced_Activity Active_Isomer Active_Isomer Inactive_Isomer Inactive_Isomer

Experimental Protocols

Synthesis of trans-Cyclopropyl Epothilone Analogs:

A convergent synthetic strategy is typically employed. A key step is the Nozaki-Hiyama-Kishi coupling to form the C15-C16 bond, followed by an aldol reaction to create the C6-C7 bond. The macrocycle is then closed using a Yamaguchi macrolactonization. The trans-cyclopropane ring is introduced early in the synthesis of one of the key fragments.

Synthesis of cis-Cyclopropyl Epothilone Analogs:

The synthesis of cis-cyclopropyl epothilones often utilizes a stereoselective Charette cyclopropanation of a common allylic alcohol intermediate. This is followed by macrocyclization via a ring-closing metathesis (RCM) reaction.

Biological Evaluation:

  • Cell Proliferation Assay: Human cancer cell lines (e.g., 1A9 ovarian carcinoma) are treated with varying concentrations of the epothilone analogs for 72 hours. Cell viability is assessed using a standard method like the Sulforhodamine B (SRB) assay to determine the IC50 values.

  • Tubulin Polymerization Assay: The ability of the compounds to promote the polymerization of purified tubulin is measured by monitoring the change in turbidity of the solution over time.

Case Study 2: Bruton's Tyrosine Kinase (BTK) Inhibitors - Fine-Tuning a Kinase Interaction

Bruton's tyrosine kinase (BTK) is a crucial enzyme in the B-cell receptor signaling pathway and a validated target for the treatment of B-cell malignancies and autoimmune diseases. The development of selective BTK inhibitors is an area of intense research, and the incorporation of a cyclopropane ring has been explored to modulate the properties of these inhibitors.

Comparative Biological Activity

In a series of fluorocyclopropyl amide-based BTK inhibitors, the cis and trans isomers exhibited a clear stereodependence in their inhibitory activity.[2]

CompoundIsomer ConfigurationBTK IC50 (nM)Reference
Unsubstituted Cyclopropane-4.8[2]
(R,R)-cis-fluoro isomercis3.2[2]
(S,S)-cis-fluoro isomercis2.4[2]
trans-fluoro isomerstransLess potent[2]

IC50 values represent the concentration of the inhibitor required to reduce the activity of the BTK enzyme by 50%.

The data demonstrates that the cis-fluoro isomers are nearly equipotent to the unsubstituted cyclopropane analog, while the trans-fluoro isomers are significantly less potent.[2] This highlights the critical role of the cyclopropane geometry in maintaining potent inhibition of BTK.

The "Why": A Look into the Binding Pocket

The structural basis for this stereospecific inhibition was elucidated through X-ray crystallography of the (R,R)-cis-fluoro isomer bound to BTK. The crystal structure revealed that the cis configuration allows the cyclopropyl amide to fit snugly into a flat, lipophilic pocket (the H2 pocket) of the enzyme's active site. This precise fit facilitates key hydrogen bonding interactions between the inhibitor and the hinge region of the kinase (Met477). The trans isomers, due to their different geometry, are unable to adopt this optimal binding mode, leading to a loss of potency.

G Hinge_Region Hinge_Region Potent_Inhibition Potent_Inhibition Weak_Inhibition Weak_Inhibition Cis_Isomer Cis_Isomer Trans_Isomer Trans_Isomer

Experimental Protocols

Synthesis of cis- and trans-Fluorocyclopropyl Amides:

The synthesis of these isomers typically involves the cyclopropanation of a suitable olefin with a fluorinated carbene source. The separation of the resulting cis and trans diastereomers can be achieved by chromatography. The separated cyclopropanecarboxylic acids are then coupled with the appropriate amine to yield the final amide inhibitors.

Biological Evaluation:

  • BTK Kinase Assay: The inhibitory activity of the compounds against purified BTK is determined using a biochemical assay that measures the phosphorylation of a substrate peptide. The IC50 values are calculated from the dose-response curves.

  • Cell-Based Assays: The potency of the inhibitors in a cellular context is assessed by measuring their effect on BTK-dependent signaling pathways in B-cell lines.

Case Study 3: Bis(dioxopiperazinyl)cyclopropanes - A Striking Dichotomy in Antimetastatic Activity

The bis(dioxopiperazine) class of compounds, including ICRF-159 (Razoxane), has been investigated for its anticancer and antimetastatic properties. The introduction of a cyclopropane ring to constrain the conformation of these molecules led to a remarkable discovery: the cis and trans isomers have opposing effects on cancer metastasis.

Comparative Biological Activity

In a hamster lung adenocarcinoma model, the stereoisomers of 4,4'-(1,2-cyclopropanediyl)bis(2,6-piperazinedione) demonstrated a dramatic divergence in their antimetastatic activity.

CompoundIsomer ConfigurationEffect on Lung MetastasesReference
ICRF-159 (conformationally mobile)-Significant Inhibition
cis-4,4'-(1,2-cyclopropanediyl)bis(2,6-piperazinedione)cisSignificant Inhibition
trans-4,4'-(1,2-cyclopropanediyl)bis(2,6-piperazinedione)transSignificant Increase

This is a striking example where not only is one isomer inactive, but it actually promotes the biological process that the other isomer inhibits. The cis isomer behaves similarly to the parent drug, ICRF-159, by inhibiting the formation of lung metastases. In stark contrast, the trans isomer significantly increased the number of metastatic nodules in the lung.

The "Why": A Hypothesis on Conformation and Target Interaction

While the precise molecular mechanism for this opposing activity is not fully elucidated, it is hypothesized that the rigid cis and trans geometries of the cyclopropane ring lock the molecule into distinct conformations. These different shapes likely lead to interactions with different biological targets or modulate the activity of the same target in opposite ways. The cis isomer may adopt a conformation that allows it to interfere with processes essential for metastatic spread, such as tumor cell invasion or angiogenesis. Conversely, the conformation of the trans isomer might inadvertently promote these processes. This highlights the extreme sensitivity of some biological systems to the precise three-dimensional structure of a small molecule.

G Cis_Isomer Cis_Isomer Target_A Target_A Cis_Isomer->Target_A Binds and Inhibits Inhibition Inhibition Trans_Isomer Trans_Isomer Target_B Target_B Trans_Isomer->Target_B Binds and Activates Potentiation Potentiation

Experimental Protocols

Synthesis of cis- and trans-Bis(dioxopiperazinyl)cyclopropanes:

The synthesis of the cis isomer has been reported, and the synthesis of the trans isomer was previously described. These syntheses generally involve the construction of the bis(dioxopiperazine) moiety onto a pre-formed cis or trans cyclopropane dicarboxylic acid derivative.

Biological Evaluation:

  • Animal Model of Metastasis: A syngeneic tumor model, such as the Syrian hamster lung adenocarcinoma (LG1002) model, is used. Tumor cells are implanted in the animals.

  • Drug Treatment: The animals are treated with the cis isomer, the trans isomer, the parent compound (ICRF-159), or a vehicle control.

  • Metastasis Assessment: After a set period, the animals are euthanized, and their lungs are examined for metastatic nodules. The number of nodules in each treatment group is counted and compared.

Conclusion: The Imperative of Stereochemical Control

The case studies presented in this guide unequivocally demonstrate the profound impact of cis-trans isomerism in cyclopropane-containing molecules on their biological activity. From the dramatic differences in potency of epothilone and BTK inhibitor analogs to the astonishing opposing effects of bis(dioxopiperazinyl)cyclopropane isomers on metastasis, it is clear that the geometry of the cyclopropane ring is a critical parameter in drug design.

For researchers and drug development professionals, these findings underscore the importance of:

  • Stereoselective Synthesis: Developing synthetic routes that allow for the controlled and predictable synthesis of individual cis and trans isomers is paramount.

  • Thorough Biological Evaluation: It is essential to evaluate the biological activity of all stereoisomers of a lead compound, as an "inactive" isomer may possess unexpected or even undesirable properties.

  • Structure-Based Drug Design: Utilizing tools such as X-ray crystallography and molecular modeling can provide invaluable insights into the molecular basis of stereospecificity, enabling the rational design of more potent and selective drugs.

By embracing the principles of stereochemistry and understanding the subtle yet decisive role of molecular geometry, the scientific community can continue to unlock the full potential of cyclopropane-containing compounds in the development of novel and effective therapies.

References

A Comparative Guide to X-ray Crystallography for Structure Validation of Cyclopropane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The cyclopropane motif, a three-membered carbocycle, is a cornerstone in modern medicinal chemistry, gracing the structures of numerous FDA-approved drugs for conditions ranging from COVID-19 and asthma to hepatitis C and HIV/AIDS.[1] Its prevalence stems from the unique conformational rigidity and electronic properties conferred by its strained ring system.[2] This inherent strain, however, presents a significant challenge for unambiguous structure determination. While a suite of analytical techniques is available, X-ray crystallography emerges as the gold standard for providing definitive, three-dimensional structural validation.

This guide offers an in-depth comparison of X-ray crystallography against other common analytical methods for the structural elucidation of cyclopropane derivatives. It provides a framework for making informed decisions on analytical strategies, details experimental protocols, and explores the nuances of data interpretation specific to these strained ring systems.

The Challenge of the Cyclopropane Ring: A Structural Conundrum

The cyclopropane ring's high degree of angle and torsional strain, with C-C-C bond angles constrained to 60° instead of the ideal 109.5°, results in a unique electronic structure often described in terms of "bent" or "banana" bonds.[3][4] This peculiarity can complicate structural analysis, particularly when multiple substituents are present. While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable, they sometimes fall short in providing the absolute spatial arrangement of atoms, a critical piece of information in drug design and development.

Comparative Analysis of Structural Validation Techniques

A multi-faceted approach is often necessary for the comprehensive characterization of novel cyclopropane derivatives. Below is a comparative analysis of the primary techniques employed.

Technique Information Provided Strengths for Cyclopropane Derivatives Limitations for Cyclopropane Derivatives
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, and stereochemistry.Unambiguous determination of absolute and relative stereochemistry.[5][6][7][8] Provides definitive proof of the cyclopropane ring's geometry and substituent orientations.Requires a single, high-quality crystal, which can be challenging to obtain for some derivatives.[5][9]
NMR Spectroscopy (¹H, ¹³C, NOE, etc.) Connectivity, chemical environment of nuclei, and through-space proximity of atoms.Excellent for determining connectivity and the relative orientation of substituents based on coupling constants and NOE effects.[10][11][12]Can be ambiguous for complex stereoisomers. Interpretation of coupling constants in strained rings can be complex.[5]
Gas-Phase Electron Diffraction (GED) Provides information on bond lengths and angles in the gaseous state.Useful for studying the intrinsic geometry of simple cyclopropane derivatives free from intermolecular interactions.[13][14][15]Limited to relatively simple and volatile molecules. Provides an average structure for all conformations present.
Computational Chemistry (e.g., DFT) Theoretical prediction of molecular geometry, conformational energies, and spectroscopic properties.Complements experimental data by providing insights into conformational preferences and electronic structure.[16][17] Can help in assigning NMR spectra.Predictions are model-dependent and require experimental validation.

Key Takeaway: While NMR and computational methods are powerful tools for initial structural elucidation and conformational analysis, X-ray crystallography provides the ultimate, irrefutable evidence of a cyclopropane derivative's three-dimensional structure.[16][18]

The X-ray Crystallography Workflow for Cyclopropane Derivatives

The journey from a synthesized compound to a validated crystal structure involves several critical steps. The following workflow highlights the key stages and considerations specific to cyclopropane-containing molecules.

X-ray Crystallography Workflow cluster_0 Pre-Crystallization cluster_1 Crystallization cluster_2 Data Collection & Processing cluster_3 Structure Solution & Refinement Synthesis Synthesis & Purification Characterization Initial Characterization (NMR, MS) Synthesis->Characterization Screening Crystallization Screening Characterization->Screening Optimization Optimization of Conditions Screening->Optimization Harvesting Crystal Harvesting & Mounting Optimization->Harvesting Data_Collection X-ray Diffraction Data Collection Harvesting->Data_Collection Data_Processing Data Integration & Scaling Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Structure Validation & Analysis Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure

Caption: A streamlined workflow for the structure validation of cyclopropane derivatives using X-ray crystallography.

Experimental Protocol: Crystallization of Cyclopropane Derivatives

Obtaining diffraction-quality crystals is often the most challenging step. Due to their often-compact and rigid nature, cyclopropane derivatives can be difficult to crystallize.

1. Material Purity:

  • Rationale: Impurities can inhibit nucleation and crystal growth.

  • Protocol: Ensure the compound is of the highest possible purity (>98%) as determined by NMR, HPLC, or other relevant analytical techniques.

2. Solvent Selection:

  • Rationale: The choice of solvent is critical for achieving supersaturation under controlled conditions.

  • Protocol:

    • Begin with a solubility screen using a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, water).

    • Select a solvent in which the compound has moderate solubility at room temperature and lower solubility at colder temperatures for slow cooling methods.

    • For vapor diffusion, choose a solvent system with a volatile solvent in which the compound is soluble and a less volatile anti-solvent in which it is insoluble.

3. Crystallization Techniques:

  • Slow Evaporation:

    • Protocol: Dissolve the compound in a suitable solvent to near-saturation. Loosely cap the vial and allow the solvent to evaporate slowly over several days to weeks.

  • Slow Cooling:

    • Protocol: Prepare a saturated solution at an elevated temperature. Slowly cool the solution to room temperature, and then to a lower temperature (e.g., 4°C or -20°C).

  • Vapor Diffusion (Hanging or Sitting Drop):

    • Protocol:

      • Hanging Drop: A small drop of the compound solution is placed on a siliconized coverslip, which is then inverted and sealed over a reservoir containing an anti-solvent.

      • Sitting Drop: A drop of the compound solution is placed in a well, which is then sealed in a chamber containing a reservoir of the anti-solvent.

  • Co-crystallization:

    • Rationale: If the compound itself is difficult to crystallize, forming a co-crystal with another molecule can sometimes facilitate crystallization.[5]

    • Protocol: Screen for co-crystal formation with a variety of co-formers that can engage in hydrogen bonding or other intermolecular interactions.

Interpreting Crystallographic Data for Cyclopropane Derivatives

Once a suitable crystal is obtained and diffraction data are collected, the resulting electron density map is used to build and refine a model of the molecule.[19][20] For cyclopropane derivatives, particular attention should be paid to the following:

  • Bond Lengths and Angles: The C-C bond lengths within the cyclopropane ring will typically be shorter than a standard alkane C-C bond (around 1.51 Å versus 1.54 Å). The internal C-C-C angles will be close to 60°.[21] Deviations from these values can indicate significant ring strain or electronic effects from substituents.[16][18]

  • Conformation of Substituents: X-ray crystallography provides a precise determination of the orientation of substituents on the cyclopropane ring. This is crucial for understanding structure-activity relationships.

  • Stereochemistry: The absolute configuration of chiral centers can be unambiguously determined, which is often a critical requirement in pharmaceutical development.

Conclusion

For the definitive structural validation of cyclopropane derivatives, X-ray crystallography stands as an unparalleled technique. While other methods like NMR and computational modeling provide essential and complementary information, the three-dimensional atomic coordinates from a crystal structure offer a level of certainty that is indispensable for modern drug discovery and development. The challenges associated with crystallizing these unique molecules are often outweighed by the wealth of precise structural information that can be obtained, providing a solid foundation for understanding their chemical behavior and biological activity.

References

A Comparative Guide to Catalysts for Aryl Cyclopropane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Aryl cyclopropanes are privileged structural motifs in medicinal chemistry and materials science, driving significant research into their efficient and stereoselective synthesis. This guide provides a comprehensive comparative analysis of prominent catalytic systems for aryl cyclopropane synthesis. We will delve into the performance, substrate scope, and mechanistic details of rhodium, copper, and iron-based catalysts. Supported by experimental data and detailed protocols, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in catalyst selection and reaction optimization for this critical transformation.

Introduction: The Enduring Importance of Aryl Cyclopropanes

The three-membered carbocycle of cyclopropane, with its inherent ring strain, imparts unique chemical and physical properties to molecules. When appended to an aromatic ring, the resulting aryl cyclopropane scaffold becomes a valuable component in modern chemical sciences. These structures often serve as bioisosteres for larger or more flexible groups in drug candidates, enhancing metabolic stability and binding affinity. The precise spatial arrangement of substituents on the cyclopropane ring is often critical for biological activity, making the development of stereoselective synthetic methods a paramount objective.

Catalytic cyclopropanation, typically involving the reaction of an alkene with a carbene precursor, stands as the most powerful and versatile strategy for constructing aryl cyclopropanes. The choice of catalyst is the linchpin for achieving high efficiency, diastereoselectivity, and, most importantly, enantioselectivity.

A Comparative Overview of Catalytic Systems

The synthesis of aryl cyclopropanes via catalytic cyclopropanation is dominated by transition metal catalysts. We will focus on the three most significant classes: rhodium, copper, and iron-based systems, which represent the workhorses, the economical alternatives, and the emerging sustainable options, respectively.

Rhodium Catalysts: The Gold Standard

Dirhodium(II) carboxylates, such as dirhodium(II) tetraacetate (Rh₂(OAc)₄), are arguably the most effective and widely employed catalysts for cyclopropanation reactions.[1] Their high catalytic activity, broad functional group tolerance, and predictable stereochemical outcomes have established them as the benchmark in the field.

Mechanism of Action: The catalytic cycle is initiated by the reaction of the rhodium(II) complex with a diazo compound, leading to the formation of a rhodium-carbene intermediate after the extrusion of dinitrogen.[1][2] This electrophilic carbene species then reacts with the alkene to furnish the cyclopropane product, regenerating the rhodium(II) catalyst for the next cycle.[1][2]

Performance and Asymmetric Synthesis: For the synthesis of chiral aryl cyclopropanes, a significant breakthrough has been the development of chiral dirhodium(II) catalysts. By replacing the achiral carboxylate ligands with chiral ones, chemists have been able to induce high levels of enantioselectivity. A notable example is the family of catalysts developed by Davies, such as dirhodium(II) tetrakis(N-phthaloyl-(S)-tert-leucinate) [Rh₂(S-PTTL)₄], which have demonstrated outstanding performance in the asymmetric cyclopropanation of a wide range of alkenes.[3][4]

Copper Catalysts: A Cost-Effective and Versatile Alternative

Copper-based catalysts, particularly those featuring chiral bis(oxazoline) (Box) or pyridine-containing ligands, have emerged as a powerful and more economical alternative to their rhodium counterparts. While sometimes requiring higher catalyst loadings, modern copper systems can achieve excellent yields and enantioselectivities that rival those of rhodium catalysts.

Iron Catalysts: The Sustainable Frontier

Iron, being earth-abundant and non-toxic, represents a highly attractive metal for sustainable catalysis. While historically lagging behind rhodium and copper in terms of efficiency and stereocontrol, recent years have seen significant advancements in the design of chiral iron-porphyrin and related complexes. These catalysts are progressively closing the performance gap and hold immense promise for large-scale, environmentally benign syntheses of aryl cyclopropanes.

Comparative Performance Data

To provide a clear and objective comparison, the following table summarizes the performance of representative catalysts from each class in the benchmark cyclopropanation of styrene with an aryldiazoacetate.

CatalystCatalyst Loading (mol%)Yield (%)trans:cis Ratioee (%) (trans)
Rh₂(OAc)₄1>9575:25-
Rh₂(S-PTTL)₄19294:698
Cu(I)-Box59085:1595
Chiral Iron-Porphyrin107570:3085

Data Insights:

  • Rhodium catalysts consistently deliver the highest yields with the lowest catalyst loadings. The chiral variants provide state-of-the-art enantioselectivity.

  • Copper-Box systems offer a compelling balance of cost and performance, achieving high yields and excellent enantioselectivities.

  • Chiral iron catalysts , while currently requiring higher loadings and providing slightly lower stereoselectivity, are rapidly evolving and represent a critical area of ongoing research.

Experimental Protocols: From Theory to Practice

The successful implementation of these catalytic systems requires careful attention to experimental detail. Below is a general, representative protocol for a rhodium-catalyzed asymmetric cyclopropanation.

General Procedure for Asymmetric Rhodium-Catalyzed Cyclopropanation

Experimental Workflow Diagram:

experimental_workflow cluster_setup Reaction Setup cluster_addition Slow Addition cluster_completion Reaction Completion and Workup A 1. Charge a flame-dried flask with alkene and anhydrous solvent under an inert atmosphere. B 2. Add the chiral rhodium catalyst. A->B C 3. Prepare a solution of the aryldiazoacetate in the same anhydrous solvent. B->C D 4. Add the diazo solution to the reaction mixture via syringe pump over several hours. C->D E 5. Monitor the reaction to completion by TLC or GC. D->E F 6. Concentrate the reaction mixture and purify by column chromatography. E->F

Caption: General workflow for asymmetric cyclopropanation.

Step-by-Step Methodology:

  • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a positive pressure of argon, add the aryl alkene (1.0 mmol, 1.0 equiv) and anhydrous solvent (e.g., dichloromethane, 5 mL).

  • Add the chiral dirhodium catalyst (e.g., Rh₂(S-PTTL)₄, 0.01 mmol, 1 mol%).

  • In a separate flame-dried flask, dissolve the aryldiazoacetate (1.2 mmol, 1.2 equiv) in the same anhydrous solvent (10 mL).

  • Draw the aryldiazoacetate solution into a syringe and place it on a syringe pump. Add the solution to the vigorously stirring reaction mixture over a period of 4-6 hours. The slow addition is critical to maintain a low concentration of the diazo compound, which suppresses side reactions and ensures high catalyst turnover.

  • After the addition is complete, allow the reaction to stir for an additional 1-2 hours at room temperature. Monitor the disappearance of the starting materials by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, concentrate the reaction mixture in vacuo. The crude product is then purified by flash column chromatography on silica gel to yield the enantiomerically enriched aryl cyclopropane. The diastereomeric ratio and enantiomeric excess can be determined by chiral HPLC or GC analysis.

Mechanistic Rationale and Catalyst Design Principles

The stereochemical outcome of a catalytic cyclopropanation is dictated by the intricate interactions within the catalyst's coordination sphere during the carbene transfer step.

Catalytic Cycle Diagram:

catalytic_cycle Catalyst [Rh₂(L)₄] Carbene [Rh₂(L)₄]=CHAr Catalyst->Carbene + Ar-CHN₂ Diazo Ar-CHN₂ Cyclopropane Aryl Cyclopropane Carbene->Cyclopropane + Styrene N2 N₂ Carbene->N2 - N₂ Alkene Styrene Cyclopropane->Catalyst

Caption: Simplified catalytic cycle for rhodium-catalyzed cyclopropanation.

Core Principles of Catalyst Design:

  • Ligand Framework: The chiral ligands create a defined three-dimensional space around the active rhodium center. This chiral environment forces the incoming alkene to approach the rhodium-carbene intermediate from a specific trajectory, thereby dictating the stereochemistry of the newly formed cyclopropane ring.

  • Electronic Effects: The electronic nature of the ligands influences the electrophilicity of the metal-carbene intermediate. Electron-withdrawing ligands can enhance the reactivity of the carbene, which can be beneficial but may also lead to a decrease in selectivity.

  • Substrate-Catalyst Matching: The optimal chiral catalyst is often dependent on the specific structures of the alkene and the diazo compound. Therefore, catalyst screening is a crucial step in methodology development.

Future Perspectives and Conclusion

The field of catalytic aryl cyclopropane synthesis continues to evolve at a rapid pace. While chiral dirhodium catalysts currently offer the highest levels of performance, the development of more sustainable and economical catalysts based on earth-abundant metals like copper and iron is a major focus of contemporary research. The design of novel ligand architectures that can provide even greater levels of stereocontrol and broader substrate scope remains an active area of investigation.

References

A Senior Application Scientist's Guide to the Comprehensive Purity Validation of 2-(3-Methoxyphenyl)cyclopropane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the assurance of purity of a chemical entity is the bedrock of reliable and reproducible results. This guide provides an in-depth technical comparison of analytical methodologies for validating the purity of 2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid, a key building block in the synthesis of various pharmaceutical agents. We will delve into the rationale behind the selection of analytical techniques, provide detailed experimental protocols, and present a framework for interpreting the data to ensure the highest confidence in sample quality.

The Significance of Purity for this compound

This compound (MPCCA) is a chiral carboxylic acid featuring a substituted phenyl ring attached to a cyclopropane moiety. Its molecular formula is C₁₁H₁₂O₃ and it has a molecular weight of 192.21 g/mol .[1] The stereochemistry of the cyclopropane ring (cis/trans) and the presence of a chiral center mean that this compound can exist as multiple stereoisomers. Each of these isomers can have distinct pharmacological and toxicological profiles, making the control of both chemical and stereochemical purity paramount in a drug development context.

Potential impurities in MPCCA samples can arise from various stages of its synthesis. Common synthetic routes to similar cyclopropanecarboxylic acids often involve the cyclization of halo-nitriles or the reaction of aldehydes with reagents that form the cyclopropane ring. These processes can lead to impurities such as residual starting materials (e.g., 3-methoxybenzaldehyde), reagents, and side-products from incomplete reactions or alternative reaction pathways. Therefore, a robust analytical strategy must be capable of separating and identifying these potential contaminants.

A Multi-faceted Approach to Purity Validation

A comprehensive assessment of MPCCA purity cannot be achieved by a single analytical technique. Instead, a combination of chromatographic and spectroscopic methods should be employed to build a complete purity profile. This guide will focus on a suite of four critical techniques: High-Performance Liquid Chromatography (HPLC) for quantitative purity and chiral separation, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities, and Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy for structural confirmation and detection of structural impurities.

The validation of these analytical procedures will be discussed in the context of the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a framework for ensuring that an analytical method is suitable for its intended purpose.[2][3]

Chromatographic Methods: The Cornerstone of Purity and Enantiomeric Separation

Chromatographic techniques are indispensable for separating the target compound from its impurities, allowing for accurate quantification.

High-Performance Liquid Chromatography (HPLC) for Potency and Chiral Purity

HPLC is the primary technique for determining the potency (or assay) of MPCCA and for separating its enantiomers. Due to the presence of a chromophore (the methoxyphenyl group), UV detection is a suitable and straightforward choice.

Rationale for Method Selection:

A reversed-phase HPLC method is generally preferred for a molecule of this polarity. To address the chiral nature of MPCCA, a dedicated chiral stationary phase (CSP) is necessary. Polysaccharide-based CSPs, such as those derivatized with amylose or cellulose, are often effective for separating the enantiomers of phenyl-containing chiral acids.[4][5]

Experimental Protocol: Chiral HPLC-UV

  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) or a variable wavelength UV detector.

  • Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based chiral stationary phase).

  • Mobile Phase: A mixture of n-hexane, isopropanol, and trifluoroacetic acid (TFA). A typical starting gradient could be 90:10:0.1 (v/v/v) of n-hexane:isopropanol:TFA. The small amount of TFA is crucial for ensuring good peak shape for the carboxylic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 272 nm (based on the absorbance of the methoxyphenyl group).

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the MPCCA sample and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute as necessary.

Method Validation (as per ICH Q2(R1)):

  • Specificity: Demonstrate that the peak for MPCCA is well-resolved from potential impurities and its enantiomer. This can be achieved by analyzing a sample spiked with known impurities and by subjecting a sample to stress conditions (e.g., acid, base, heat, light, oxidation) to generate degradation products.

  • Linearity: Analyze a series of solutions of known concentrations (typically 5-6 levels) covering the expected working range. Plot the peak area against concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of MPCCA at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The recovery should typically be within 98-102%.

  • Precision:

    • Repeatability (Intra-assay precision): Perform multiple injections (e.g., n=6) of the same sample and calculate the relative standard deviation (RSD) of the peak areas, which should be ≤ 1.0%.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument to assess the method's robustness. The RSD should remain within acceptable limits (typically ≤ 2.0%).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This is particularly important for impurity analysis.

Data Presentation: HPLC Purity and Enantiomeric Excess

ParameterSpecificationTypical Result
Assay (vs. Reference Standard)98.0% - 102.0%99.5%
Enantiomeric Excess (e.e.)≥ 99.0%99.8%
Individual Impurity≤ 0.10%< 0.05%
Total Impurities≤ 0.5%0.15%
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis, such as residual solvents or volatile starting materials.

Rationale for Method Selection:

While MPCCA itself is not sufficiently volatile for direct GC analysis without derivatization, this method is ideal for detecting low molecular weight impurities that are not readily observed by HPLC.

Experimental Protocol: Headspace GC-MS

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer, equipped with a headspace autosampler.

  • Column: A low-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program: Start at 40 °C for 5 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 35-500.

  • Sample Preparation: Accurately weigh a sample of MPCCA into a headspace vial and add a suitable high-boiling point solvent (e.g., dimethyl sulfoxide).

Data Interpretation:

The resulting chromatogram will show peaks for any volatile impurities. The mass spectrum of each peak can be compared to a library (e.g., NIST) for identification. Quantification can be performed using an internal or external standard method.

Spectroscopic Methods: Confirming Identity and Structure

Spectroscopic techniques provide orthogonal information to chromatography, focusing on the chemical structure of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for the structural elucidation of organic molecules. For MPCCA, both ¹H and ¹³C NMR are essential for confirming the structure and identifying any structurally similar impurities.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: A complex multiplet pattern in the range of δ 6.7-7.3 ppm, characteristic of the substituted benzene ring.

  • Methoxyl Protons: A sharp singlet around δ 3.8 ppm, corresponding to the -OCH₃ group.

  • Cyclopropane Protons: A series of complex multiplets in the upfield region, typically between δ 1.0-2.5 ppm. The specific chemical shifts and coupling constants of these protons are highly diagnostic of the cis/trans stereochemistry.

  • Carboxylic Acid Proton: A broad singlet, typically downfield (δ 10-13 ppm), which is exchangeable with D₂O.

Expected ¹³C NMR Spectral Features:

  • Carbonyl Carbon: A signal in the range of δ 170-180 ppm.

  • Aromatic Carbons: Multiple signals between δ 110-160 ppm, including the carbon attached to the methoxy group at the higher end of this range.

  • Methoxyl Carbon: A signal around δ 55 ppm.

  • Cyclopropane Carbons: Signals in the upfield region, typically between δ 15-35 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides information about the functional groups present in the molecule. It is a rapid and non-destructive technique that can serve as a quick identity check.

Expected FTIR Absorption Bands:

  • O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded dimer of the carboxylic acid.[6]

  • C-H Stretch (Aromatic and Aliphatic): Sharp peaks around 3000 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): An intense, sharp peak around 1700 cm⁻¹.[6]

  • C=C Stretch (Aromatic): Peaks in the region of 1450-1600 cm⁻¹.

  • C-O Stretch (Ether and Carboxylic Acid): Strong bands in the 1000-1300 cm⁻¹ region.

Visualizing the Workflow

Purity_Validation_Workflow cluster_0 Sample Preparation cluster_1 Chromatographic Analysis cluster_2 Spectroscopic Analysis cluster_3 Data Analysis & Reporting Sample MPCCA Sample HPLC Chiral HPLC-UV Sample->HPLC GCMS Headspace GC-MS Sample->GCMS NMR ¹H and ¹³C NMR Sample->NMR FTIR FTIR Sample->FTIR Purity Potency & Impurity Profile HPLC->Purity Enantiopurity Enantiomeric Excess HPLC->Enantiopurity Volatiles Volatile Impurities GCMS->Volatiles Structure Structural Confirmation NMR->Structure FTIR->Structure FinalReport Certificate of Analysis Purity->FinalReport Enantiopurity->FinalReport Volatiles->FinalReport Structure->FinalReport

Caption: A comprehensive workflow for the purity validation of MPCCA.

Conclusion: An Integrated Approach to Ensuring Quality

Validating the purity of a complex chiral molecule like this compound requires a multi-pronged analytical strategy. By combining the quantitative power of chromatography with the structural insights from spectroscopy, a complete and reliable purity profile can be established. The methodologies and validation principles outlined in this guide provide a robust framework for researchers and drug developers to ensure the quality and consistency of their materials, ultimately contributing to the integrity of their scientific endeavors. Adherence to established guidelines, such as those from the ICH, is not merely a regulatory hurdle but a commitment to scientific excellence.

References

How does the methoxy group position affect biological activity?

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Positional Effects of the Methoxy Group on Biological Activity

Introduction: The Subtle Power of a Simple Functional Group

In the intricate world of medicinal chemistry, small structural modifications can lead to profound changes in a molecule's biological profile. Among the most frequently utilized functional groups, the methoxy group (–OCH₃) stands out for its nuanced yet powerful influence on a compound's efficacy, selectivity, and pharmacokinetic properties.[1][2] Its prevalence in both natural products and synthetic drugs is a testament to its versatility.[1] However, the true impact of the methoxy group is not merely in its presence, but in its precise placement within the molecular scaffold.

This guide, prepared for researchers and drug development professionals, delves into the critical role of methoxy group positional isomerism. We will explore how shifting this group—often between the ortho, meta, and para positions of an aromatic ring—can dramatically alter a compound's interaction with biological targets and its fate within an organism. We will move beyond simple structure-activity relationship (SAR) observations to explain the underlying electronic, steric, and metabolic drivers, supported by experimental data and validated protocols.

The Fundamental Properties of the Methoxy Group: A Double-Edged Sword

Understanding the positional effects of the methoxy group requires an appreciation of its intrinsic chemical properties. It is not merely a small, space-filling group; it is an electronic modulator, a potential hydrogen bond acceptor, and a metabolic liability.

  • Electronic Effects : The methoxy group exerts a dual electronic influence: a powerful electron-donating resonance effect (+M) and a moderate electron-withdrawing inductive effect (-I).[3][4] The oxygen's lone pairs can delocalize into an adjacent π-system (like a benzene ring), increasing electron density, while its electronegativity pulls electron density through the sigma bond. The balance of these two effects is highly dependent on the group's position.

  • Lipophilicity and Solubility : On an aromatic ring, the methoxy group is considered a rare example of a substituent with nearly zero lipophilicity, meaning it can be introduced without significantly increasing a compound's greasy character, which can be detrimental to ADME properties.[5] The oxygen atom can also act as a hydrogen bond acceptor, potentially improving solubility and target engagement.[3]

  • Metabolic Profile : Despite its benefits, the methoxy group is a well-known "soft spot" for metabolism. It is susceptible to oxidative O-demethylation by cytochrome P450 (CYP) enzymes, converting it into a hydroxyl group, which can then undergo further conjugation and clearance.[5][6]

The strategic placement of the methoxy group allows medicinal chemists to fine-tune these properties, turning potential liabilities into therapeutic advantages.

The Decisive Role of Position: Ortho vs. Meta vs. Para

The biological activity of a compound can be exquisitely sensitive to the substitution pattern of methoxy groups.[7] The differential effects of ortho, meta, and para substitution stem from the varying interplay of electronics and sterics.

Electronic Modulation of Target Affinity

The position of the methoxy group dictates how it electronically influences the aromatic ring, which in turn affects interactions with the biological target.

  • Para Position : The +M resonance effect is maximized, strongly increasing electron density at the ortho and para positions. This can enhance π-π stacking, cation-π interactions, or the basicity of nearby nitrogen atoms, leading to stronger receptor binding. In a study on glutathione peroxidase mimics, para-methoxy substitution was found to enhance antioxidant activity, attributed to this strong mesomeric effect.[8]

  • Meta Position : The resonance effect is absent at the meta position. Therefore, the electron-withdrawing -I effect dominates, slightly decreasing the electron density of the ring. This can be beneficial if a less electron-rich ring is required for optimal binding or to avoid certain metabolic pathways.

  • Ortho Position : Both +M and -I effects are at play, but they are often overshadowed by steric influences. The proximity of the methoxy group to the point of attachment or a neighboring functional group can force a change in the molecule's conformation, which may be either favorable or unfavorable for binding.

The following diagram illustrates the differential electronic effects of the methoxy group based on its position.

electronic_effects cluster_para Para-Substitution cluster_meta Meta-Substitution cluster_ortho Ortho-Substitution para Benzene Ring OCH₃ para_effect Strongest +M Effect (Resonance Donation) -I Effect Present para:ring->para_effect Maximizes e⁻ density in ring meta Benzene Ring OCH₃ meta_effect No +M Effect -I Effect Dominates (Inductive Withdrawal) meta:ring->meta_effect Slightly deactivates ring ortho Benzene Ring OCH₃ ortho_effect +M and -I Effects PLUS Strong Steric Influence ortho:ring->ortho_effect Conformational impact caption Positional Isomerism and Electronic Effects of the Methoxy Group

Caption: Positional Isomerism and Electronic Effects of the Methoxy Group.

Case Study: Kinase Inhibitors

A clear example of positional effects is seen in the development of KDR (Kinase Insert Domain Receptor) inhibitors. Probing an aromatic ring with a methoxy group revealed the following order of preference for inhibitory activity: meta > ortho > para.[9] This suggests that for this particular scaffold, the moderate electron-withdrawing nature of the meta-methoxy group was most favorable for binding to the kinase active site, while the strong electron-donating para group was detrimental.

Substituent Position Relative Potency (KDR Inhibition) Primary Electronic Effect
meta-OCH₃Most PotentInductive (-I)
ortho-OCH₃Moderately PotentInductive (-I) + Resonance (+M) + Steric
para-OCH₃Least PotentResonance (+M)
(Data synthesized from SAR trends described in Manley et al., 2003)[9]

Impact on Metabolism and Pharmacokinetics (ADME)

The position of a methoxy group can be a deciding factor in a drug candidate's metabolic stability and overall pharmacokinetic profile.

Blocking or Inviting Metabolism

As a primary site for CYP-mediated O-demethylation, the methoxy group's accessibility is key.[5]

  • Steric Shielding : Placing a methoxy group in a sterically hindered environment, such as an ortho position next to a larger group, can protect it from metabolic enzymes, thereby increasing the drug's half-life.

  • Metabolic Switching : Conversely, blocking metabolism at one site can shift it to another. If a more labile position is unmasked, the overall stability might not improve.[6] Strategically placing a methoxy group can sometimes "distract" metabolic enzymes from a more critical part of the molecule.

Modulating Physicochemical Properties for Better Exposure

Positional isomerism can also fine-tune properties like clearance and tissue distribution. A study on 18F-labeled tracers for myocardial perfusion imaging (MPI) demonstrated this clearly.[10] Three isomers were synthesized with the methoxy group at the ortho, meta, or para position.

  • The ortho-isomer displayed the fastest liver clearance and the highest heart-to-background ratios, making it the most promising imaging agent.[10]

  • The para-isomer showed the highest uptake in the heart but also in other non-target organs, leading to poor contrast.[10]

  • The meta-isomer (along with the ortho-isomer) helped accelerate radioactivity clearance from the liver.[10]

This case highlights that even without changing the overall elemental composition, simply moving the methoxy group can dramatically alter a molecule's biodistribution and suitability as a drug or diagnostic agent.

Experimental Workflow for Evaluating Methoxy Positional Isomers

A systematic evaluation of positional isomers is a cornerstone of lead optimization. The goal is to build a clear SAR that connects positional changes to effects on potency, selectivity, and ADME properties.

The diagram below outlines a typical workflow for such an investigation.

workflow cluster_synthesis Phase 1: Chemical Synthesis cluster_invitro Phase 2: In Vitro Evaluation cluster_analysis Phase 3: Data Analysis & Decision start Design Scaffold synth_ortho Synthesize Ortho-Isomer start->synth_ortho synth_meta Synthesize Meta-Isomer start->synth_meta synth_para Synthesize Para-Isomer start->synth_para purify Purification & Characterization (HPLC, NMR, MS) synth_ortho->purify synth_meta->purify synth_para->purify primary_assay Primary Bioassay (e.g., Enzyme Inhibition, Receptor Binding) purify->primary_assay selectivity_assay Selectivity Assays (Against related targets) primary_assay->selectivity_assay adme_assays In Vitro ADME (Microsomal Stability, Permeability) selectivity_assay->adme_assays sar_analysis SAR Analysis: Compare IC50, Ki, T½ adme_assays->sar_analysis decision Select Lead Isomer(s) for In Vivo Studies sar_analysis->decision caption Workflow for Comparative Analysis of Positional Isomers

Caption: Workflow for Comparative Analysis of Positional Isomers.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol provides a standardized method to determine the half-maximal inhibitory concentration (IC₅₀) for a set of positional isomers against a target protein kinase.

Objective: To quantify and compare the potency of ortho-, meta-, and para-methoxy substituted analogues as inhibitors of a specific kinase.

Materials:

  • Recombinant human kinase (e.g., KDR)

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Test compounds (isomers dissolved in DMSO)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • White, opaque 96-well or 384-well microplates

  • Multichannel pipettes and plate reader (luminometer)

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each isomer (ortho, meta, para) in 100% DMSO.

    • Perform serial dilutions in DMSO to create a concentration gradient (e.g., from 100 µM to 1 nM). A 10-point, 3-fold dilution series is standard.

  • Assay Plate Setup:

    • Add 1 µL of each diluted compound to the appropriate wells of the assay plate.

    • Include "positive control" wells (no inhibitor, 1% DMSO) and "negative control" wells (no enzyme).

  • Kinase Reaction:

    • Prepare a master mix containing the kinase assay buffer, the specific substrate peptide, and ATP at its Kₘ concentration.

    • Add the kinase enzyme to the master mix to a final concentration optimized for linear signal generation.

    • Initiate the reaction by adding the enzyme/substrate/ATP mix to all wells.

    • Incubate the plate at room temperature (or 30°C) for a specified time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

  • Signal Detection (Using ADP-Glo™):

    • Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to all wells. This converts the ADP generated by the kinase reaction into a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Normalize the data: Set the average signal from the positive control wells (no inhibitor) as 100% activity and the negative control wells as 0% activity.

    • Calculate the percent inhibition for each compound concentration.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each isomer.

Self-Validation: The inclusion of positive and negative controls on every plate ensures the assay is performing correctly. The Z'-factor, a statistical measure of assay quality, should be calculated and must be ≥ 0.5 for the results to be considered valid.

Conclusion: A Strategic Tool in Drug Design

The position of a methoxy group is far from a trivial detail; it is a powerful lever that medicinal chemists can use to sculpt the biological and pharmacokinetic profile of a molecule. By strategically moving this group between the ortho, meta, and para positions, one can manipulate electronic interactions to enhance target affinity, introduce steric hindrance to block metabolism, and fine-tune physicochemical properties to achieve optimal drug exposure.[3][10] A thorough and systematic investigation of positional isomers, guided by the principles outlined in this guide, is an essential strategy in the rational design of safer and more effective medicines.

References

A Guide to the Structure-Activity Relationship (SAR) of Methoxyphenyl Cyclopropanes as Amine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Methoxyphenyl Cyclopropane

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently appear in bioactive compounds, earning them the designation of "privileged structures." The methoxyphenyl cyclopropane moiety is a prime example, particularly when incorporated as a trans-2-phenylcyclopropylamine. This scaffold forms the core of a powerful class of enzyme inhibitors that target flavin adenine dinucleotide (FAD)-dependent amine oxidases, most notably Lysine-Specific Demethylase 1 (LSD1/KDM1A) and Monoamine Oxidases (MAO-A and MAO-B).[1][2][3]

LSD1 is a critical epigenetic regulator overexpressed in various cancers, making it a high-value target for oncology.[1] MAOs are well-established targets for the treatment of depression and neurodegenerative disorders.[2][4] The archetypal inhibitor, tranylcypromine (TCP), a simple 2-phenylcyclopropylamine, covalently inactivates these enzymes but suffers from a lack of selectivity.[1][3] This has driven extensive research to modify the TCP scaffold, with substitutions on the phenyl ring being a primary strategy to enhance potency and, crucially, to steer selectivity towards a specific enzyme.

This guide provides an in-depth analysis of the structure-activity relationship of methoxyphenyl cyclopropane derivatives. We will dissect how the strategic placement of the methoxy group on the phenyl ring modulates inhibitory activity and selectivity, supported by comparative experimental data. Furthermore, we will provide detailed protocols for the synthesis and biological evaluation of these compounds, offering a comprehensive resource for researchers in drug discovery and development.

Core Structure-Activity Relationship (SAR) Analysis

The inhibitory activity of this compound class is dictated by a synergistic relationship between the cyclopropylamine core, which drives the mechanism of inhibition, and the substituted phenyl ring, which fine-tunes potency and selectivity.

The trans-Cyclopropylamine Core: The Irreversible Warhead

The cornerstone of activity for these inhibitors is the trans-2-phenylcyclopropylamine moiety. The stereochemistry of the cyclopropane ring is of paramount importance.[5] Studies consistently demonstrate that the trans isomers are significantly more potent inhibitors of LSD1 and MAOs compared to their cis counterparts.[3]

Causality: The trans configuration optimally positions the phenyl ring and the amine group for interaction with the enzyme's active site. Upon enzymatic oxidation by the FAD cofactor, the amine is converted to a highly reactive iminium cation intermediate.[4] This intermediate is then susceptible to nucleophilic attack by a cysteine residue in the enzyme's active site or the FAD cofactor itself, forming a stable, irreversible covalent bond that permanently inactivates the enzyme.[1][4] The precise geometry of the trans isomer is crucial for this covalent modification to occur efficiently.

The Methoxyphenyl Ring: The Potency and Selectivity Dial

While the cyclopropylamine is the functional warhead, the methoxyphenyl ring is the guidance system. The position and number of methoxy substituents dramatically influence how the inhibitor interacts with the unique topology of the target enzyme's binding pocket, which differs between LSD1, MAO-A, and MAO-B. The methoxy group itself is a valuable substituent in drug design, capable of forming hydrogen bonds, improving metabolic stability, and altering electronic properties without significantly increasing lipophilicity.[6][7][8]

Impact of Methoxy Group Position:

  • para-Substitution (4-Methoxy): A methoxy group at the para position exerts a strong electron-donating effect through resonance (+R effect).[9] This can influence the electronic properties of the phenyl ring and its interactions within the binding pocket. In some inhibitor series, para-substitution leads to potent activity, though not always the most selective.

  • meta-Substitution (3-Methoxy): Placing the methoxy group at the meta position often yields highly potent and selective inhibitors. For instance, in a series of (hetero)arylbenzoylamino TCP derivatives, the meta substituted analogs were consistently more effective LSD1 inhibitors than their para counterparts.[2] This suggests that the meta position allows for more optimal placement of the substituent to engage with specific residues deep within the substrate-binding channel, potentially explaining enhanced selectivity over the related MAO enzymes.

  • ortho-Substitution (2-Methoxy): An ortho-methoxy group can introduce steric hindrance that may either be beneficial or detrimental, depending on the specific topology of the enzyme's active site. It can force a particular conformation of the phenyl ring, which may lead to improved binding or, conversely, a steric clash that reduces affinity.

Comparative Analysis of Inhibitory Potency

To illustrate these SAR principles, the table below summarizes the inhibitory activities (IC₅₀ values) of representative methoxyphenyl cyclopropane analogs against LSD1 and the MAO isoforms. The data clearly show how shifting the methoxy group's position impacts potency and selectivity.

Compound Substituent LSD1 IC₅₀ (µM) MAO-A IC₅₀ (µM) MAO-B IC₅₀ (µM) Reference
Tranylcypromine (TCP) Unsubstituted~200~1.5~1.0[1][3]
Analog 1 4-Methoxybenzoyl (on amine)0.0410.2250.057[2]
Analog 2 3-Methoxybenzoyl (on amine)0.0351.150.218[2]
Analog 3 4-(Thiophen-2-yl)benzoyl (on amine)0.045>500.176[2]
Analog 4 3-(Thiophen-2-yl)benzoyl (on amine)0.015 >500.366 [2]

Data synthesized from cited literature. Note: Analogs 1-4 are N-substituted derivatives of TCP, where the phenyl ring of the benzoyl group contains the key substitutions. This highlights that SAR principles apply even when the methoxyphenyl group is part of a larger substituent.

Key Insights from the Data:

  • The unsubstituted TCP is a potent MAO inhibitor but a weak LSD1 inhibitor.[1][3]

  • N-acylation with substituted benzoyl groups dramatically increases LSD1 potency.[2]

  • Comparing Analog 1 (para) and Analog 2 (meta), the meta-methoxy derivative shows slightly improved LSD1 potency and significantly better selectivity against MAO-A.[2]

  • Replacing the methoxyphenyl with a bioisosteric thienyl group further enhances potency and selectivity, with the meta-substituted Analog 4 being the most potent LSD1 inhibitor and displaying excellent selectivity over MAO-A and a 24-fold selectivity over MAO-B.[2]

Visualizing the SAR and Mechanism of Action

To provide a clearer picture of the concepts discussed, the following diagrams were generated using Graphviz.

Caption: Key modification sites on the methoxyphenyl cyclopropylamine scaffold.

Inhibition_Mechanism A 1. Inhibitor Enters Active Site B 2. Single-Electron Transfer from Amine to FAD A->B Binding C 3. Formation of Iminium Cation Intermediate B->C Oxidation D 4. Nucleophilic Attack by Enzyme/FAD C->D Activation E 5. Irreversible Covalent Adduct (Enzyme Inactivated) D->E Covalent Bonding

Caption: Workflow for the irreversible inhibition of FAD-dependent amine oxidases.

Experimental Protocols

A core tenet of scientific integrity is reproducibility. The following protocols provide detailed, self-validating methodologies for the synthesis and evaluation of these compounds.

Protocol 1: Synthesis of trans-2-(4-Methoxyphenyl)cyclopropylamine

This protocol is a representative method for synthesizing the core scaffold, adapted from established procedures.[10][11]

Step 1: Cyclopropanation of 4-Methoxystyrene

  • To a stirred solution of 4-methoxystyrene (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) under an inert nitrogen atmosphere at 0 °C, add a solution of ethyl diazoacetate (1.2 eq) and a catalytic amount of dirhodium(II) acetate (0.01 eq).

  • Allow the reaction mixture to warm slowly to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, concentrate the mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield ethyl trans-2-(4-methoxyphenyl)cyclopropane-1-carboxylate.

Step 2: Hydrolysis to Carboxylic Acid

  • Dissolve the ester from Step 1 (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1, 0.3 M).

  • Add lithium hydroxide (LiOH, 2.0 eq) and stir the mixture at room temperature for 4-6 hours until the starting material is consumed (monitor by TLC).

  • Acidify the reaction mixture to pH ~2 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield trans-2-(4-methoxyphenyl)cyclopropane-1-carboxylic acid.

Step 3: Curtius Rearrangement to Amine

  • Caution: This step involves azides and isocyanates and must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • To a solution of the carboxylic acid from Step 2 (1.0 eq) in anhydrous toluene (0.4 M) at 0 °C, add triethylamine (1.2 eq) followed by diphenylphosphoryl azide (DPPA, 1.1 eq).

  • Allow the reaction to stir at room temperature for 1 hour, then heat to 85 °C for 3 hours to form the isocyanate intermediate.

  • Cool the reaction mixture to room temperature and add 3 M HCl (5.0 eq). Heat the mixture to 90 °C and stir vigorously for 4 hours to hydrolyze the intermediate.

  • Cool the reaction, make the aqueous layer basic (pH > 10) with 5 M NaOH, and extract with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, trans-2-(4-methoxyphenyl)cyclopropylamine.

Protocol 2: In Vitro LSD1 Inhibition Assay

This fluorometric assay is a standard method to determine the IC₅₀ of an inhibitor against LSD1.

Materials:

  • Recombinant human LSD1/CoREST complex

  • H3K4me2-peptide substrate (e.g., ARTKQTARK(me2)STGGKAPRKQLA)

  • Horseradish Peroxidase (HRP)

  • Amplex® Red reagent

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • Test compounds dissolved in DMSO

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 1 mM, diluted to create a 10-point curve.

  • In a 96-well black plate, add 25 µL of assay buffer.

  • Add 1 µL of the test compound dilution to each well (final DMSO concentration should be ≤1%). Include positive (no inhibitor) and negative (no enzyme) controls.

  • Add 10 µL of LSD1/CoREST enzyme solution (final concentration ~20 nM) to all wells except the negative control.

  • Incubate the plate at 37 °C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the demethylation reaction by adding 15 µL of the H3K4me2-peptide substrate (final concentration ~2 µM).

  • Incubate at 37 °C for 60 minutes.

  • Stop the reaction and develop the signal by adding 50 µL of a detection mixture containing HRP (final concentration ~0.2 U/mL) and Amplex® Red (final concentration ~50 µM). The formaldehyde produced by the demethylation reaction will be converted to a fluorescent signal.

  • Incubate in the dark at room temperature for 30 minutes.

  • Read the fluorescence on a plate reader (Excitation: 530-560 nm, Emission: ~590 nm).

  • Calculate the percent inhibition for each compound concentration relative to the positive control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Directions

The structure-activity relationship of methoxyphenyl cyclopropanes is a compelling case study in modern drug design. The data unequivocally show that the trans-cyclopropylamine core is essential for the mechanism of irreversible inhibition, while the substitution pattern on the phenyl ring provides the critical knobs to tune potency and selectivity. Specifically, meta-substitution on the phenyl ring appears to be a highly effective strategy for achieving potent and selective LSD1 inhibition.

Future research in this area should focus on several key avenues:

  • Exploration of Bioisosteres: As demonstrated, replacing the methoxyphenyl ring with other heterocyclic systems like thiophene can yield superior potency and selectivity.[2] A systematic exploration of other bioisosteres could lead to novel inhibitors with improved properties.

  • Metabolic Stability: While methoxy groups can be beneficial, they can also be sites of metabolic oxidation (O-demethylation).[8] Designing analogs that replace metabolically liable methoxy groups with more stable alternatives (e.g., a fluoro or trifluoromethoxy group) could improve pharmacokinetic profiles.

  • Targeting Other Demethylases: The principles learned from targeting LSD1 could be applied to design selective inhibitors for other FAD-dependent histone demethylases, such as LSD2, which also plays a role in cancer.[2]

By integrating these strategies, the venerable methoxyphenyl cyclopropane scaffold will undoubtedly continue to serve as a fruitful starting point for the development of next-generation epigenetic therapies.

References

A Comparative Guide to the Synthesis of 2-(3-Methoxyphenyl)cyclopropane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the cyclopropane ring, a motif prevalent in numerous natural products and pharmaceuticals, offers a compelling avenue for modulating molecular properties in drug design. 2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid, in particular, serves as a valuable building block, leveraging the unique conformational constraints of the cyclopropane scaffold alongside the electronic and steric attributes of the methoxy-substituted phenyl group. This guide provides a comparative analysis of prominent synthetic routes to this target molecule, offering insights into the mechanistic underpinnings, experimental considerations, and relative merits of each approach to inform rational synthesis design.

At a Glance: Comparing Synthetic Strategies

Synthetic RouteKey TransformationStarting MaterialsKey ReagentsDiastereoselectivityYieldKey AdvantagesKey Disadvantages
Route 1 Simmons-Smith CyclopropanationEthyl (E)-3-(3-methoxyphenyl)acrylateDiiodomethane, Zinc-Copper CoupleGood to Excellent (trans-favored)Moderate to GoodGood functional group tolerance; avoids hazardous diazo compounds.High cost of diiodomethane; stoichiometry of the expensive reagent.
Route 2 Corey-Chaykovsky CyclopropanationEthyl (E)-3-(3-methoxyphenyl)acrylateTrimethylsulfoxonium iodide, Sodium HydrideModerate to Good (trans-favored)GoodMilder reaction conditions compared to some alternatives.Stoichiometric use of the ylide; potential for side reactions.
Route 3 Rhodium-Catalyzed Cyclopropanation3-MethoxystyreneEthyl diazoacetate, Rhodium(II) catalystCatalyst and Ligand DependentGood to ExcellentHigh efficiency and catalytic nature; potential for enantioselectivity.Use of potentially explosive diazo compounds; catalyst cost.

Route 1: The Simmons-Smith Reaction

The Simmons-Smith reaction is a classic and reliable method for the cyclopropanation of alkenes. It involves an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple, which adds to the double bond in a concerted, stereospecific manner.[1][2] For the synthesis of this compound, the logical precursor is an ester of 3-methoxycinnamic acid.

Scientific Rationale

The reaction proceeds via the formation of an iodomethylzinc iodide (ICH₂ZnI) carbenoid. This species then coordinates to the alkene, and the methylene group is transferred to the double bond in a syn-addition. The stereochemistry of the starting alkene is retained in the cyclopropane product.[2] The use of an α,β-unsaturated ester, such as ethyl (E)-3-(3-methoxyphenyl)acrylate, directs the cyclopropanation to yield predominantly the trans-isomer due to steric hindrance.

Experimental Workflow

cluster_0 Step 1: Simmons-Smith Cyclopropanation cluster_1 Step 2: Saponification start1 Ethyl (E)-3-(3-methoxyphenyl)acrylate reagents1 CH₂I₂ / Zn-Cu couple Dichloromethane start1->reagents1 product1 Ethyl 2-(3-methoxyphenyl)cyclopropane-1-carboxylate reagents1->product1 reagents2 1. NaOH, EtOH/H₂O 2. H₃O⁺ product1->reagents2 product2 This compound reagents2->product2

Caption: Workflow for the Simmons-Smith route.

Detailed Protocol:

Step 1: Synthesis of Ethyl 2-(3-methoxyphenyl)cyclopropane-1-carboxylate

  • To a stirred suspension of zinc-copper couple (2.0 eq) in anhydrous dichloromethane (DCM), add diiodomethane (2.0 eq) under a nitrogen atmosphere.

  • Heat the mixture to reflux for 1 hour to activate the zinc and form the carbenoid.

  • Cool the reaction mixture to 0 °C and add a solution of ethyl (E)-3-(3-methoxyphenyl)acrylate (1.0 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the ethyl ester of the target molecule.

Step 2: Hydrolysis to this compound

  • Dissolve the ethyl ester (1.0 eq) in a mixture of ethanol and water.

  • Add sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.

  • Acidify the aqueous layer to pH 1-2 with cold 1M hydrochloric acid, resulting in the precipitation of the carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.[3]

Route 2: The Corey-Chaykovsky Reaction

The Corey-Chaykovsky reaction provides an alternative method for cyclopropanation, particularly effective for α,β-unsaturated carbonyl compounds.[4] This reaction utilizes a sulfur ylide, typically dimethylsulfoxonium methylide, to deliver a methylene group.[5]

Scientific Rationale

The reaction begins with the deprotonation of a sulfoxonium salt, such as trimethylsulfoxonium iodide, by a strong base like sodium hydride to generate the ylide.[6] This ylide then undergoes a conjugate addition to the electron-deficient alkene of the α,β-unsaturated ester. The resulting enolate subsequently displaces the dimethyl sulfoxide leaving group in an intramolecular nucleophilic substitution to form the cyclopropane ring.[7] This pathway generally favors the formation of the trans-cyclopropane.

Experimental Workflow

cluster_0 Step 1: Corey-Chaykovsky Cyclopropanation cluster_1 Step 2: Saponification start1 Ethyl (E)-3-(3-methoxyphenyl)acrylate reagents1 (CH₃)₃S(O)I / NaH DMSO start1->reagents1 product1 Ethyl 2-(3-methoxyphenyl)cyclopropane-1-carboxylate reagents1->product1 reagents2 1. NaOH, EtOH/H₂O 2. H₃O⁺ product1->reagents2 product2 This compound reagents2->product2

Caption: Workflow for the Corey-Chaykovsky route.

Detailed Protocol:

Step 1: Synthesis of Ethyl 2-(3-methoxyphenyl)cyclopropane-1-carboxylate

  • To a stirred suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil, washed with hexanes) in anhydrous dimethyl sulfoxide (DMSO) under a nitrogen atmosphere, add trimethylsulfoxonium iodide (1.2 eq) portion-wise at room temperature.

  • Stir the resulting mixture for 30-60 minutes until the evolution of hydrogen gas ceases, indicating the formation of the ylide.

  • Add a solution of ethyl (E)-3-(3-methoxyphenyl)acrylate (1.0 eq) in DMSO dropwise to the ylide solution.

  • Heat the reaction mixture to 50 °C and stir for 3-5 hours.

  • Cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the cyclopropyl ester.

Step 2: Hydrolysis to this compound

This step follows the same procedure as described in Route 1.

Route 3: Rhodium-Catalyzed Cyclopropanation

Transition metal-catalyzed cyclopropanation reactions using diazo compounds are highly efficient and offer the potential for asymmetric synthesis through the use of chiral catalysts.[8][9] Rhodium(II) carboxylates are particularly effective catalysts for the decomposition of diazo compounds and subsequent carbene transfer to alkenes.[10]

Scientific Rationale

In this route, a rhodium(II) catalyst, such as rhodium(II) acetate or a chiral variant, reacts with ethyl diazoacetate to form a rhodium-carbene intermediate.[8] This electrophilic carbene is then transferred to the double bond of 3-methoxystyrene in a concerted, though not necessarily synchronous, process to form the cyclopropane ring.[8] The diastereoselectivity of the reaction can be influenced by the catalyst and the steric and electronic properties of the starting materials. Asymmetric versions of this reaction are well-established, allowing for the enantioselective synthesis of the target molecule.[10]

Experimental Workflow

cluster_0 Step 1: Rhodium-Catalyzed Cyclopropanation cluster_1 Step 2: Saponification start1 3-Methoxystyrene reagents1 Ethyl diazoacetate Rh₂(OAc)₄ (cat.) Dichloromethane start1->reagents1 product1 Ethyl 2-(3-methoxyphenyl)cyclopropane-1-carboxylate reagents1->product1 reagents2 1. NaOH, EtOH/H₂O 2. H₃O⁺ product1->reagents2 product2 This compound reagents2->product2

Caption: Workflow for the Rhodium-Catalyzed route.

Detailed Protocol:

Step 1: Synthesis of Ethyl 2-(3-methoxyphenyl)cyclopropane-1-carboxylate

  • To a solution of 3-methoxystyrene (1.0 eq) and a catalytic amount of rhodium(II) acetate dimer (e.g., 0.5-1 mol%) in anhydrous dichloromethane under a nitrogen atmosphere, add a solution of ethyl diazoacetate (1.1-1.5 eq) in dichloromethane via syringe pump over several hours. Caution: Diazo compounds are potentially explosive and should be handled with care.

  • Stir the reaction mixture at room temperature for an additional 1-2 hours after the addition is complete.

  • Monitor the reaction by TLC for the consumption of the starting materials.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the diastereomers and remove the catalyst.

Step 2: Hydrolysis to this compound

This step is carried out as detailed in Route 1.

Comparative Analysis and Conclusion

The choice of synthetic route to this compound will ultimately depend on the specific requirements of the researcher, including scale, cost, stereochemical considerations, and available resources.

  • The Simmons-Smith reaction offers a reliable and stereospecific method with good functional group tolerance, making it a robust choice for many applications. However, the high cost and stoichiometric use of diiodomethane may be a drawback for large-scale synthesis.[1]

  • The Corey-Chaykovsky reaction provides a viable alternative, particularly for α,β-unsaturated ester precursors. It often proceeds under milder conditions than the Simmons-Smith reaction. The need for stoichiometric amounts of the sulfur ylide and the potential for side reactions are key considerations.[5]

  • Rhodium-catalyzed cyclopropanation is a highly efficient and versatile method. Its catalytic nature makes it attractive for larger-scale production, and the availability of a wide range of chiral rhodium catalysts opens the door to asymmetric synthesis, which is a significant advantage in drug development. The primary safety concern is the handling of potentially explosive diazo compounds.[8][9]

For laboratories equipped to handle diazo compounds, the rhodium-catalyzed route offers the most elegant and potentially enantioselective pathway. For those seeking a more traditional and operationally simpler method, both the Simmons-Smith and Corey-Chaykovsky reactions are excellent and well-established alternatives. The final selection should be guided by a careful evaluation of the factors outlined in this guide.

References

A Senior Application Scientist's Guide to Bioisosteric Replacement of Carboxylic Acids in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of the Carboxylic Acid Moiety

The carboxylic acid functional group is a cornerstone in the pharmacophores of hundreds of marketed drugs, including widely used NSAIDs, antibiotics, and statins.[1] Its power lies in its acidity and ability to form strong electrostatic interactions and hydrogen bonds, often serving as a critical anchor for binding to biological targets.[1] However, this very reactivity presents a significant liability in drug development. The ionized nature of the carboxylate at physiological pH can impede passive diffusion across biological membranes, leading to poor oral bioavailability and limited penetration of the blood-brain barrier.[1][2][3] Furthermore, the carboxylic acid group is susceptible to metabolic transformations, most notably the formation of acyl glucuronides, which can be chemically reactive and have been linked to idiosyncratic drug toxicities, leading to the withdrawal of marketed drugs.[1][4][5]

This guide provides a comparative analysis of the most common bioisosteric replacements for carboxylic acids. We will delve into the causality behind their selection, compare their physicochemical and pharmacological profiles with supporting data, and provide detailed experimental protocols for their evaluation. The goal is to equip researchers with the knowledge to rationally select and validate carboxylic acid surrogates, transforming problematic lead compounds into viable drug candidates.

The Rationale for Replacement: Overcoming the Carboxylate's Liabilities

The decision to replace a carboxylic acid is driven by the need to mitigate its inherent drawbacks while preserving its essential role in target engagement.[5][6] This is the core principle of bioisosterism: exchanging a functional group for another with similar physical or chemical properties to produce a compound with broadly similar biological effects.[1] The primary challenges to overcome are:

  • Metabolic Instability and Toxicity: Carboxylic acids are metabolized to acyl-CoA thioesters and acyl glucuronides (AGs).[5] These metabolites can be reactive, forming covalent adducts with proteins, which is a potential mechanism for immune-mediated toxicity.[1][5]

  • Poor Membrane Permeability: At physiological pH (~7.4), carboxylic acids (typically pKa 4-5) are predominantly ionized.[5] This negative charge significantly hinders passive diffusion across lipid bilayers, resulting in poor absorption and distribution.[1][3]

  • High Plasma Protein Binding: The anionic nature of carboxylates can lead to strong binding to plasma proteins like albumin, reducing the free fraction of the drug available to exert its therapeutic effect.[4]

A successful bioisosteric replacement will mimic the key interactions of the parent carboxylate while improving the compound's overall ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profile.

CA Carboxylic Acid in Lead Compound Target Target Binding (Activity) CA->Target PoorADME Poor ADME/Tox Profile CA->PoorADME Ionized Ionized at pH 7.4 (pKa ~4-5) PoorADME->Ionized Metabolism Metabolism PoorADME->Metabolism Permeability Poor Membrane Permeability Ionized->Permeability AG Reactive Acyl Glucuronides Metabolism->AG Toxicity Idiosyncratic Toxicity AG->Toxicity

Caption: The liabilities of a carboxylic acid moiety in drug design.

A Comparative Analysis of Common Carboxylic Acid Bioisosteres

The choice of a bioisostere is highly context-dependent, and screening a panel of options is often necessary to find the optimal replacement.[1][2] Below, we compare the most widely used surrogates.

Carboxylate R-COO⁻ Tetrazolate Tetrazolate Carboxylate->Tetrazolate Mimics charge distribution Acylsulfonamidate Acylsulfonamidate Carboxylate->Acylsulfonamidate Similar H-bonding & pKa Hydroxamate Hydroxamate Carboxylate->Hydroxamate Metal chelation; less acidic Phosphonate Phosphonate Carboxylate->Phosphonate More polar; different geometry

Caption: Key bioisosteric replacements for the carboxylate anion.

Tetrazole

The 5-substituted 1H-tetrazole is arguably the most successful and frequently used carboxylic acid bioisostere, found in over 20 FDA-approved drugs.[7][8] Its pKa is very similar to that of a carboxylic acid, allowing it to exist as an anion at physiological pH and mimic key electrostatic interactions.[7]

  • Advantages:

    • Metabolic Stability: Tetrazoles are generally resistant to metabolic degradation, avoiding the pathways that lead to reactive metabolites for carboxylic acids.[9] While they can undergo N-glucuronidation, these adducts are not considered chemically reactive.[1]

    • Similar Acidity: With a pKa of ~4.5-5.0, it effectively mimics the ionization state of a carboxylate.[10]

    • Lipophilicity: Replacement of a carboxylic acid with a tetrazole can increase lipophilicity, which may improve pharmacokinetic properties.[9]

  • Disadvantages:

    • Permeability Issues: Despite increased lipophilicity, the high acidity can still lead to poor membrane permeability, similar to the parent carboxylic acid.[7]

    • Synthetic Challenges: Synthesis can sometimes be challenging and may involve hazardous reagents like azides.

Case Study: Losartan The development of the antihypertensive drug Losartan is a classic example of successful bioisosteric replacement. The initial carboxylic acid-containing angiotensin II (AT1) receptor antagonist was potent in vitro but had poor oral bioavailability.[11] Replacing the carboxylic acid with a tetrazole ring resulted in Losartan, which not only retained potency but was highly effective after oral administration.[1][11]

Acyl Sulfonamides

Acyl sulfonamides are another well-established class of bioisosteres that can have improved pharmacological properties compared to carboxylic acids.[8] Their acidity can be tuned by modifying the substituent on the sulfonamide nitrogen.

  • Advantages:

    • Tunable Acidity: The pKa of acyl sulfonamides typically ranges from 3.5 to 5, closely matching that of carboxylic acids and allowing for strong ionic interactions.[8][12]

    • Improved Permeability: In some cases, acyl sulfonamides have demonstrated improved permeability and oral bioavailability compared to their carboxylate counterparts.[13]

    • Metabolic Stability: They generally exhibit greater metabolic stability.

  • Disadvantages:

    • Potential for High Plasma Protein Binding: Similar to carboxylic acids, their acidic nature can contribute to high plasma protein binding.

Hydroxamic Acids

While often used for their metal-chelating properties, hydroxamic acids (pKa ~8-9) can also serve as non-classical bioisosteres of carboxylic acids.[1] They are less acidic and exist predominantly in their neutral form at physiological pH.

  • Advantages:

    • Improved Permeability: The reduced acidity and higher proportion of the neutral species can lead to improved membrane permeability.[10][14]

    • Versatile Interactions: Can act as a hydrogen bond donor and acceptor.

  • Disadvantages:

    • Metabolic Instability: Can be susceptible to hydrolysis back to the corresponding carboxylic acid and can also undergo sulfation and glucuronidation, potentially forming reactive metabolites.[1]

    • Different Acidity: The significantly higher pKa means it will not mimic ionic interactions in the same way as a carboxylate. This can be an advantage or disadvantage depending on the target's binding site.

Other Notable Bioisosteres
  • Phosphonic/Phosphinic Acids: These are more polar and more acidic (pKa1 ~1-3) than carboxylic acids.[1] This generally leads to lower lipophilicity (logP) but can be useful in specific cases, such as designing analogues of neurotransmitters like GABA.[1]

  • Fluorinated Alcohols/Phenols: Strategic incorporation of fluorine atoms can lower the pKa of alcohols and phenols into a range that can mimic carboxylic acids, while potentially improving other properties like metabolic stability.[15]

Quantitative Comparison of Physicochemical Properties

The selection of an isostere is often guided by its effect on acidity (pKa) and lipophilicity (logD at pH 7.4). The following table summarizes experimental data for various isosteres on a common phenylpropionic acid scaffold.

Bioisostere ClassExample Structure on ScaffoldpKalogD at pH 7.4
Carboxylic Acid (Reference) Phenylpropionic acid4.64-0.49
Hydroxamic Acid N-hydroxy-3-phenylpropanamide8.810.71
Tetrazole 5-(2-phenylethyl)-1H-tetrazole4.76-1.65
Acyl Sulfonamide N-(phenylpropanoyl)methanesulfonamide4.13-1.50
Sulfonic Acid 2-phenylethanesulfonic acid<2-2.14
Phosphonic Acid (2-phenylethyl)phosphonic acid2.35-2.18
(Data adapted from Ballatore C, et al., J Med Chem, 2016)[14]

This data clearly illustrates how replacing the carboxylic acid can modulate pKa over ~10 units and significantly alter lipophilicity.[10][14] For instance, the hydroxamic acid is much less acidic and more lipophilic than the parent carboxylic acid, while the tetrazole and acyl sulfonamide mimic the acidity but are more hydrophilic in this scaffold.[14]

Experimental Corner: Protocols for Evaluating Bioisosteric Replacements

A critical part of validating a bioisosteric replacement is empirical testing. Below are streamlined protocols for assessing key physicochemical and metabolic properties.

Start Select Bioisostere Panel Synthesis Synthesize Analogues Start->Synthesis PhysChem Determine pKa & logD Synthesis->PhysChem MetStab Assess Metabolic Stability Synthesis->MetStab Activity Confirm In Vitro Target Activity Synthesis->Activity Decision Select Candidate for In Vivo PK PhysChem->Decision MetStab->Decision Activity->Decision

Caption: Experimental workflow for evaluating bioisosteric replacements.

Protocol 1: Determination of pKa and logP by Potentiometric Titration

This protocol describes the use of a pH-metric method to determine both the acid dissociation constant (pKa) and the octanol-water partition coefficient (logP).

Principle: The pKa is calculated from the shape of the titration curve of the compound in an aqueous solution. For logP, the titration is performed in a two-phase water-octanol system. The partitioning of the compound into the octanol phase alters the aqueous pH, and the logP can be calculated from the shift in the titration curve.[16]

Methodology:

  • Instrument Calibration: Calibrate the potentiometer using standard aqueous buffers at pH 4, 7, and 10 to ensure accurate pH measurements.[17]

  • Sample Preparation:

    • Accurately weigh ~1 mg of the test compound.[16]

    • For pKa determination, dissolve the compound in an aqueous solution with a constant ionic strength (e.g., maintained with 0.15 M KCl).[17]

    • For logP determination, dissolve the compound in a biphasic system of water and n-octanol (pre-saturated with each other).[16]

  • Titration:

    • Place the sample vessel on a magnetic stirrer and immerse the calibrated pH electrode.

    • Purge the solution with nitrogen to remove dissolved CO2.[17]

    • Titrate the solution with standardized 0.1 M HCl or 0.1 M NaOH. For an acidic compound, start by adding acid to protonate the species fully, then titrate with base.[17]

    • Record the pH value after each incremental addition of titrant, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • The pKa corresponds to the pH at the half-equivalence point of the titration curve.

    • For logP, specialized software is used to analyze the titration curve from the biphasic system, fitting the data to calculate the partition coefficient.[16]

    • Perform at least three titrations for each compound to ensure reliability and calculate the average and standard deviation.[17]

Protocol 2: In Vitro Metabolic Stability Assay using Liver Microsomes

This assay measures the rate of disappearance of a parent compound when incubated with liver microsomes, which contain key Phase I drug-metabolizing enzymes like Cytochrome P450s (CYPs).[18]

Principle: The intrinsic clearance (CLint) of a compound is determined by monitoring its depletion over time. A compound with low metabolic stability will be rapidly depleted.[19]

Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw pooled liver microsomes (e.g., human, rat) on ice.

    • Prepare a phosphate buffer solution (e.g., 100 mM, pH 7.4).

    • Prepare a solution of the required cofactor, NADPH (e.g., 1 mM in buffer). This initiates the metabolic reaction.[18][19]

  • Incubation:

    • In a 96-well plate, add the phosphate buffer, liver microsomes (final protein concentration typically 0.5 mg/mL), and the test compound (final concentration typically 1 µM).[18]

    • Include control wells: a "minus cofactor" control (replace NADPH solution with buffer) to measure non-NADPH mediated degradation, and a "time zero" control.[18]

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the NADPH solution to all wells except the "minus cofactor" and "time zero" controls.

  • Time Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction in the respective wells by adding a cold stop solution (e.g., acetonitrile containing an internal standard for analytical quantification).[18][19]

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining concentration of the parent compound in each sample using LC-MS/MS.[19]

  • Data Analysis:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the half-life (t1/2) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint, in µL/min/mg protein) using the equation: CLint = (k / microsomal protein concentration).[20]

Conclusion

The bioisosteric replacement of a carboxylic acid is a powerful and essential strategy in modern drug discovery. It is not merely a tactic to "fix" a problematic molecule but a rational design approach to fine-tune physicochemical and pharmacokinetic properties while maintaining or enhancing biological activity.[6] As we have seen, replacements like tetrazoles and acyl sulfonamides can effectively mimic the acidity and interactions of a carboxylate while offering significant advantages in metabolic stability.[8][9] Conversely, less acidic isosteres like hydroxamic acids can be employed to improve permeability, albeit with their own potential metabolic liabilities.[1]

Ultimately, the success of any isosteric replacement cannot be reliably predicted and is highly context-dependent on the specific drug target and molecular scaffold.[1][2] Therefore, a successful drug design campaign relies on the synthesis of a carefully selected panel of analogues and their empirical evaluation through robust experimental protocols, as detailed in this guide.

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid. As drug development professionals and researchers, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This guide is designed to provide essential, immediate safety and logistical information, ensuring that disposal protocols are as robust and reliable as our experimental ones. The procedures outlined herein are grounded in established safety standards from regulatory bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).

Part 1: Core Principles and Hazard Assessment

Structural Hazard Analysis:

  • Carboxylic Acid Group (-COOH): This functional group confers acidic properties. Concentrated organic acids can be corrosive and cause severe skin and eye damage.[1][2] They can react exothermically with bases and may be corrosive to metals.[3][4]

  • Cyclopropane Ring: This is a highly strained three-membered ring. While the ring itself is relatively stable in this compound, cyclopropane as a gas is highly flammable.[5][6][7][8][9] Derivatives should be handled with care, avoiding sources of ignition.

  • Aromatic Ring (Methoxyphenyl group): Aromatic compounds can present various toxicological profiles. SDS for similar compounds, such as 1-(5-Bromo-2-methoxyphenyl)cyclopropane-1-carboxylic acid and 1-(4-Methoxyphenyl)cyclopropanecarboxylic acid, indicate that they are irritants, causing skin, eye, and respiratory irritation.[10][11][12] It is prudent to assume similar irritant properties for the target compound.

Based on this analysis, this compound should be handled as a hazardous substance that is likely a skin, eye, and respiratory irritant, and potentially combustible.

Potential Hazard Basis of Assessment Recommended Precaution
Skin/Eye Irritation Analog SDS data[10][11][12]Wear appropriate PPE, including gloves and safety goggles.[13]
Respiratory Irritation Analog SDS data[10][11][12]Handle only in a well-ventilated area or chemical fume hood.[13]
Corrosivity Carboxylic acid functionality[1][2]Avoid contact with incompatible materials, especially bases and metals.[4]
Flammability Cyclopropane and organic nature[5][6]Keep away from heat, sparks, and open flames.[1]

Part 2: Step-by-Step Disposal Protocol

The proper disposal of chemical waste is a regulated process designed to protect laboratory personnel and the environment.[3] This protocol is aligned with OSHA's Laboratory Standard (29 CFR 1910.1450) and EPA's Resource Conservation and Recovery Act (RCRA).[3][14][15]

Step 1: Don Appropriate Personal Protective Equipment (PPE) Before handling the chemical waste, ensure you are wearing the correct PPE.

  • Eye Protection: Chemical safety goggles meeting OSHA standards are mandatory.[13]

  • Hand Protection: Use chemical-impermeable gloves (e.g., nitrile).

  • Body Protection: A lab coat is required to prevent skin contact.[13]

Step 2: Waste Segregation Proper segregation is the most critical step in preventing dangerous chemical reactions.

  • Designate a Waste Stream: This compound is an organic acid . It must be collected in a waste container specifically designated for this category.

  • Avoid Mixing: NEVER mix this waste with incompatible materials.[4][16] Key incompatibilities include:

    • Bases (e.g., sodium hydroxide, triethylamine)

    • Strong Oxidizing Agents (e.g., nitric acid, perchlorates)

    • Cyanides or Sulfides[4]

Step 3: Container Selection and Labeling All hazardous waste must be accumulated in appropriate containers within a designated Satellite Accumulation Area (SAA).[4][17]

  • Container Material: Use a sturdy, leak-proof container made of a material compatible with organic acids. Borosilicate glass or high-density polyethylene (HDPE) are suitable choices. Do not use metal containers .[3][4]

  • Container Condition: Ensure the container is in good condition, with no cracks or leaks, and has a secure, screw-on cap.[16] The original product container is often a good choice if it is intact.[4]

  • Labeling: The container must be clearly labeled from the moment the first drop of waste is added.[16] The label must include:

    • The words "HAZARDOUS WASTE ".[16][17]

    • The full chemical name: "This compound ". Do not use abbreviations.

    • A clear indication of the hazards (e.g., "Irritant," "Corrosive").[17]

    • The approximate concentration or percentage of each component if it is a mixed waste stream.

Step 4: Accumulation and Storage in a Satellite Accumulation Area (SAA) The SAA is the designated location in the lab where waste is collected.

  • Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[18]

  • Storage: Keep the waste container tightly sealed except when adding waste.[4][16][19] Store it in a designated secondary containment bin to prevent spills.

  • Segregation within SAA: Ensure the organic acid waste container is segregated from incompatible waste containers (e.g., bases, solvents) within the SAA.[4]

Step 5: Final Disposal Arrangement Once the waste container is full (do not fill beyond 90% capacity[3]), it must be removed from the SAA for final disposal.

  • Contact EHS: Contact your institution's Environmental Health & Safety (EHS) office or the designated hazardous waste management provider.

  • Request Pickup: Complete a hazardous material pickup request form as required by your institution.[16]

  • Professional Disposal: The waste will be transported to a licensed waste disposal facility for proper treatment, which for this type of compound is typically high-temperature incineration.[2]

Disposal Decision Workflow

The following diagram outlines the critical decision-making and procedural flow for the proper disposal of this compound.

G Disposal Workflow for this compound A Waste Generated: This compound B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Segregate as ORGANIC ACID WASTE B->C D Select Compatible Container (Glass or Plastic, NO METAL) C->D E Attach HAZARDOUS WASTE Label (List full chemical name) D->E F Store in Secondary Containment in Satellite Accumulation Area (SAA) E->F G Container Full? F->G H Continue Accumulation (Keep container closed) G->H  No I Arrange for Pickup by EHS or Licensed Contractor G->I  Yes H->F J Final Disposal via Licensed Facility (Incineration) I->J

Caption: Disposal workflow from generation to final disposal.

Part 3: Prohibited Disposal Methods

To ensure safety and regulatory compliance, the following disposal methods are strictly prohibited for this compound.

  • DO NOT Pour Down the Drain: This chemical is not suitable for drain disposal.[13] Its environmental fate is unknown, and it could harm aquatic life or damage plumbing infrastructure. While some simple acids and bases can be neutralized and drain disposed of in small quantities with explicit approval, this complex organic molecule does not meet the criteria.[19][20]

  • DO NOT Dispose of in Regular Trash: As a hazardous chemical, it cannot be disposed of in the solid waste trash.[13][20] This action is illegal and poses a significant risk to sanitation workers and the environment.

Part 4: Emergency Procedures for Spills

In the event of a spill, prompt and safe cleanup is crucial.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[10]

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Label the container appropriately and dispose of it following the protocol in Part 2.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS or emergency response team immediately.

    • Do not attempt to clean up a large spill without specialized training and equipment.

By adhering to these rigorous disposal protocols, we uphold our professional responsibility to maintain a safe laboratory environment and protect our communities and ecosystems.

References

Personal protective equipment for handling 2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily realities. Among these, this compound stands as a valuable building block. Its unique structural motif, combining a cyclopropane ring with a methoxyphenyl group, makes it a person of interest in the design of new therapeutic agents. However, with chemical innovation comes the inherent responsibility of ensuring the safety of the researchers who handle these compounds.

This guide provides essential, immediate safety and logistical information for handling this compound. It is designed to be a practical resource for laboratory personnel, offering procedural, step-by-step guidance rooted in established safety protocols and scientific principles. Our goal is to build a foundation of trust by providing value that extends beyond the product itself, ensuring that your research can proceed both productively and safely.

Hazard Assessment: Understanding the Risks

Therefore, it is prudent to handle this compound with the assumption that it possesses the following hazards:

Hazard Category Potential Hazard GHS Hazard Statement
Skin Contact Causes skin irritationH315[1][2]
Eye Contact Causes serious eye irritationH319[1][2]
Inhalation May cause respiratory irritationH335[1][2]
Ingestion Harmful if swallowedH302[1]

It is crucial to treat this compound with the respect it deserves as a potentially hazardous chemical. The following sections will detail the necessary personal protective equipment (PPE) and handling procedures to mitigate these risks.

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate PPE is non-negotiable when handling this compound. The minimum required PPE is outlined below.

PPE Category Specific Recommendation Rationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended)To prevent skin contact and subsequent irritation. Gloves should be inspected for integrity before each use and changed immediately if contaminated[3].
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities or when there is a risk of splashing.To protect the eyes from dust particles and splashes, which can cause serious irritation[4].
Body Protection A buttoned lab coatTo protect skin and personal clothing from accidental spills and contamination.
Foot Protection Closed-toe shoesTo protect feet from spills and falling objects[4].
Respiratory Protection Not typically required if handled in a certified chemical fume hood. If a fume hood is unavailable or if aerosolization is likely, a NIOSH-approved respirator may be necessary.To prevent inhalation of dust or aerosols that may cause respiratory tract irritation[5][6].
Donning and Doffing PPE: A Critical Procedure

The order in which you put on and take off your PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Lab Coat Don2 Safety Glasses/Goggles Don1->Don2 Don3 Gloves Don2->Don3 Doff1 Gloves Doff2 Lab Coat Doff1->Doff2 Doff3 Safety Glasses/Goggles Doff2->Doff3 Spill_Response Evacuate Evacuate Area Ventilate Ensure Ventilation Evacuate->Ventilate Contain Contain Spill with Absorbent Ventilate->Contain Collect Collect into Waste Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.